molecular formula C10H9NO2 B2502987 2-Methylquinoline-4,8-diol CAS No. 10529-34-7

2-Methylquinoline-4,8-diol

Cat. No.: B2502987
CAS No.: 10529-34-7
M. Wt: 175.187
InChI Key: BLXLDINMROIPTE-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,8-diol is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.187. The purity is usually 95%.
BenchChem offers high-quality 2-Methylquinoline-4,8-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylquinoline-4,8-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-hydroxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXLDINMROIPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and tautomerism of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Tautomerism of 2-Methylquinoline-4,8-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The functionalization of this privileged structure with hydroxyl groups introduces the phenomenon of tautomerism, a critical factor that dictates the molecule's physicochemical properties, biological activity, and interaction with molecular targets. This guide provides a comprehensive technical analysis of 2-Methylquinoline-4,8-diol, focusing on its structural nuances and the complex tautomeric equilibria that govern its behavior. We will explore the theoretical underpinnings of its tautomerism, detail the advanced experimental and computational methodologies required for its characterization, and discuss the profound implications for drug design and development.

The Structural Foundation: 2-Methylquinoline-4,8-diol

2-Methylquinoline-4,8-diol is a heterocyclic compound built upon a quinoline core. The fundamental structure consists of a fused benzene and pyridine ring system. Key substitutions include a methyl group at the C2 position and hydroxyl groups at the C4 and C8 positions.

  • Quinoline Core: This bicyclic aromatic system provides a rigid, planar scaffold that is frequently exploited for its ability to intercalate with DNA or fit into specific receptor binding pockets.

  • 2-Methyl Group: The methyl substitution at the C2 position can influence the molecule's steric profile and electronic properties. It may also play a role in metabolic stability.

  • 8-Hydroxyl Group: This phenolic hydroxyl group is a key site for hydrogen bonding and can act as a metal-chelating moiety. Its electronic influence is exerted primarily on the carbocyclic (benzene) ring.

  • 4-Hydroxyl Group: This is the primary site of tautomeric activity. Its position alpha to the ring nitrogen allows for facile proton migration, leading to a dynamic equilibrium between different structural isomers.

The Core Concept: Tautomeric Equilibria

Tautomers are constitutional isomers of organic compounds that readily interconvert. This process, known as tautomerization, most commonly involves the migration of a proton.[2] For 2-Methylquinoline-4,8-diol, the most significant equilibrium is the keto-enol tautomerism involving the 4-hydroxy group.

Keto-Enol Tautomerism: The Dominant Equilibrium

The 4-hydroxy group can exist in equilibrium with its keto form, resulting in two primary tautomers: the enol form (4-hydroxyquinoline) and the keto form (quinolin-4-one).

  • 4-Hydroxy-2-methylquinolin-8-ol (Enol Form): In this form, the pyridine ring retains its aromatic character.

  • 2-Methyl-8-hydroxy-1H-quinolin-4-one (Keto Form): This form contains a carbonyl group at the C4 position and a proton on the nitrogen atom (N1). This tautomer benefits from the stability of the cyclic amide-like structure.[3]

Extensive studies on related 4-hydroxyquinoline systems have demonstrated that the equilibrium heavily favors the keto (quinolin-4-one) tautomer, particularly in the solid state and in polar solvents.[3][4] This preference is driven by the thermodynamic stability conferred by the strong carbonyl bond and the cyclic amide resonance.

Caption: Keto-Enol tautomeric equilibrium of 2-Methylquinoline-4,8-diol.

Imine-Enamine Tautomerism: A Theoretical Possibility

A second, less favored tautomerism is the imine-enamine equilibrium. This would involve the migration of a proton from the 2-methyl group to the quinoline nitrogen, creating an exocyclic double bond. While mechanistically possible, this form is generally less stable than the aromatic keto or enol forms and is not typically observed as the predominant species.[5][6]

A Validated Framework for Tautomer Analysis

Determining the predominant tautomeric form and the equilibrium constant (K_eq) under various conditions requires a multi-faceted analytical approach. The following protocols represent a self-validating system, where data from orthogonal techniques are used to build a cohesive and trustworthy structural assignment.

Workflow cluster_synthesis Sample Preparation cluster_analysis Tautomer Characterization cluster_conclusion Conclusion synthesis Synthesis & Purification nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Analyze Sample ir FT-IR Spectroscopy synthesis->ir Analyze Sample uv UV-Vis Spectroscopy synthesis->uv Analyze Sample xray X-ray Crystallography (Solid State) synthesis->xray Analyze Sample dft Computational (DFT) (Gas Phase & Solvent) synthesis->dft Analyze Sample conclusion Structural Assignment & Equilibrium Determination nmr->conclusion Correlate Data ir->conclusion Correlate Data uv->conclusion Correlate Data xray->conclusion Correlate Data dft->conclusion Correlate Data

Caption: Experimental and computational workflow for tautomer analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating tautomeric structures in solution.[1] By analyzing spectra in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄), one can observe shifts in the equilibrium.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of purified 2-Methylquinoline-4,8-diol in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a standard field strength (e.g., 400 or 500 MHz). Include 2D experiments like HSQC and HMBC to aid in unambiguous peak assignment.

  • Analysis:

    • ¹H NMR: In the keto form, expect a signal for the N-H proton (often broad, >10 ppm) and the 8-OH proton. The C3-H proton will appear as a singlet in the aromatic region.[3] In the enol form, two O-H signals would be expected, and the N-H signal would be absent.

    • ¹³C NMR: This is often definitive. The key is the C4 chemical shift. A signal significantly downfield (typically >170 ppm) is a hallmark of a carbonyl carbon, confirming the keto tautomer.[3][8] The enol form would show a C4 signal more typical of an aromatic carbon bearing an -OH group (e.g., 150-160 ppm).

TautomerKey ¹H NMR Signals (Typical ppm in DMSO-d₆)Key ¹³C NMR Signal (C4, ppm)
Keto Form N1-H (~11-12 ppm, broad), 8-OH, C3-H> 170
Enol Form 4-OH, 8-OH, C3-H (No N1-H signal)~ 150-160
Infrared (IR) Spectroscopy

IR spectroscopy provides clear evidence of specific functional groups, making it ideal for distinguishing between a carbonyl (C=O) and a hydroxyl (O-H) group in the solid state or solution.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr and pressing it into a transparent disk.[7] Alternatively, use the Attenuated Total Reflectance (ATR) technique with the solid sample placed directly on the crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Analysis: A strong, sharp absorption band in the region of 1650-1680 cm⁻¹ is indicative of the C=O stretching vibration, confirming the presence of the keto tautomer.[3] The enol form would lack this prominent peak and instead show a broad O-H stretching band around 3200-3400 cm⁻¹.

X-ray Crystallography

For the solid state, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. It is the gold standard for confirming which tautomer crystallizes from a given solvent system.

Experimental Protocol: Crystallization and X-ray Diffraction

  • Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent (e.g., dichloromethane, ethanol, or DMF).[4]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution & Refinement: Process the data and solve the crystal structure using established software packages. The resulting electron density map will definitively show the positions of all atoms, including the location of the tautomeric proton (i.e., whether it is on N1 or O4).

Computational Chemistry

Density Functional Theory (DFT) calculations are instrumental in quantifying the relative stabilities of the tautomers and corroborating experimental findings.[3]

Protocol: DFT Calculation

  • Structure Building: Construct 3D models of all plausible tautomers (keto and enol) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p) ).[3][9] The absence of imaginary frequencies confirms a true energy minimum.

  • Solvation Modeling: To simulate solution-phase behavior, repeat the optimizations using a continuum solvent model like the Polarizable Continuum Model (PCM).

  • Energy Comparison: Compare the total electronic energies (including zero-point vibrational energy corrections) of the optimized structures. The tautomer with the lowest energy is the most thermodynamically stable. The energy difference (ΔE) can be used to estimate the equilibrium constant.

Implications for Drug Discovery and Development

The predominance of one tautomer over another is not merely an academic curiosity; it has profound consequences for the drug-like properties of 2-Methylquinoline-4,8-diol.

  • Molecular Recognition: The keto and enol forms present entirely different hydrogen-bonding patterns to a target receptor. The keto form has an N-H donor and a C=O acceptor, while the enol form has an O-H donor and a neutral ring nitrogen acceptor. An accurate understanding of the dominant tautomer is therefore essential for structure-based drug design and docking studies.[9][10]

  • Physicochemical Properties: Tautomerism directly impacts key properties like pKa, solubility, and lipophilicity (logP). The more polar keto form is generally more water-soluble than the enol form. These differences significantly affect the molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • Chemical Reactivity: The nucleophilic and electrophilic sites differ between tautomers, influencing metabolic pathways and potential off-target reactivity.

Conclusion

The tautomerism of 2-Methylquinoline-4,8-diol is a complex interplay of structural, electronic, and environmental factors. While multiple tautomeric forms are theoretically possible, the equilibrium is heavily dominated by the 2-Methyl-8-hydroxy-1H-quinolin-4-one (keto) form, a preference driven by the thermodynamic stability of the cyclic amide structure. This guide has outlined a robust, multi-technique framework for the definitive characterization of this equilibrium. For researchers in drug development, a thorough understanding and application of these analytical and computational methods are not optional but are prerequisites for the rational design of novel therapeutics based on the quinoline scaffold.

References

  • Seixas, R. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. Retrieved from [Link]

  • Seixas, R. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. Retrieved from [Link]

  • Ivanova, B. B., et al. (2019). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Szlachcic, P., et al. (2023). Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. MDPI. Retrieved from [Link]

  • Katayama, S., et al. (1977). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects. J-Stage. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Retrieved from [Link]

  • Fukata, G., et al. (1979). Enamine–imine tautomerism of benzyl- and phenacyl-quinolines. RSC Publishing. Retrieved from [Link]

  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]

  • Kim, J. S., et al. (2018). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. PubMed. Retrieved from [Link]

  • Deng, X., et al. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Semantic Scholar. Retrieved from [Link]

  • Chiang, Y., et al. (1985). The mechanism of imine–enamine tautomerism of 2- and 4-phenacylquinolines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Fukata, G., et al. (1979). Enamine–imine tautomerism of benzyl- and phenacyl-quinolines. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Elsevier. (2023). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. Retrieved from [Link]

  • Antonov, L., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Chemistry & Chemical Technology. Retrieved from [Link]

Sources

Technical Guide: Thermodynamic Stability of 2-Methylquinoline-4,8-diol vs. 4-Quinolone Tautomers

[1]

Executive Summary

In the analysis of 2-Methylquinoline-4,8-diol , the thermodynamic stability is not a static property but a context-dependent variable driven by a competition between aromaticity (amide resonance) and intramolecular hydrogen bonding .[1]

  • In Polar Solution (DMSO, Water) & Solid State: The 4-Quinolone (Keto) tautomer is the thermodynamically dominant species.[1] The high dipole moment of the vinylogous amide is stabilized by solvation and crystal lattice forces, overriding internal hydrogen bonding.

  • In Gas Phase & Non-Polar Solvents: The 4-Hydroxyquinoline (Enol) tautomer gains significant stability—and may become the global minimum—due to a critical intramolecular hydrogen bond between the 8-hydroxyl group and the quinoline nitrogen (the "Oxine Effect").[1]

For drug development applications involving receptor binding or chelation, the molecule must be modeled as a dynamic system that can switch forms based on the hydrophobicity of the binding pocket.

Molecular Architecture & Tautomeric Landscape

The molecule exists in a prototropic equilibrium between two primary forms. The 8-hydroxyl group remains phenolic (stable), while the 4-position undergoes tautomerism.[1]

The Contenders
FeatureForm A: The Enol (Di-ol) Form B: The Keto (Quinolone)
IUPAC Name 2-methylquinoline-4,8-diol8-hydroxy-2-methylquinolin-4(1H)-one
Core Structure Pyridine-like ring (Aromatic)4-Pyridone-like ring (Vinylogous Amide)
H-Bonding Intramolecular: 8-OH

N1 (Lone Pair)
Intermolecular: N1-H

Solvent/Crystal
Dipole Moment LowHigh (Zwitterionic character)
Primary Driver "Oxine" Chelation StabilityAmide Resonance Stabilization
Tautomerization Pathway (DOT Visualization)[1]

The following diagram illustrates the equilibrium and the environmental factors shifting the balance.

Tautomerismcluster_envEnvironmental DriversEnolEnol Form(4-Hydroxyquinoline)Stabilized by: Intramolecular H-BondTSTransition State(Proton Transfer)Enol->TS-H (from O4)TS->Enol+H (to O4)KetoKeto Form(4-Quinolone)Stabilized by: Solvation & Amide ResonanceTS->Keto+H (to N1)Keto->TS-H (from N1)GasPhaseGas Phase / Non-PolarFavors Enol (Intramolecular H-bond)GasPhase->EnolStabilizesPolarSolventDMSO / Water / CrystalFavors Keto (Dipole Stabilization)PolarSolvent->KetoStabilizes

Caption: Thermodynamic switching mechanism. Non-polar environments favor the Enol form via 8-OH...N bonding; polar environments lock the Keto form via dipole solvation.

Thermodynamic Analysis

The "Oxine Effect" (Enol Stabilization)

In the Enol form, the nitrogen atom (N1) possesses a lone pair.[1] The hydroxyl group at position 8 (8-OH) is perfectly positioned to donate a hydrogen bond to this lone pair, forming a stable 5-membered pseudo-ring.[1]

  • Energy Gain: This interaction (seen in 8-hydroxyquinoline) typically provides 25–40 kJ/mol of stabilization energy.[1]

  • Consequence: In the gas phase, this internal lock makes the Enol form highly competitive, potentially more stable than the Keto form.

The Amide Resonance (Keto Stabilization)

In the Keto form, the N1 is protonated (N-H).[1] The lone pair is involved in resonance with the C4 carbonyl, creating a vinylogous amide system.

  • Aromaticity: While the Keto form disrupts the perfect aromaticity of the pyridine ring, the high resonance energy of the amide bond compensates for this loss.[1]

  • Solvation: The Keto form has significant charge separation (

    
     and 
    
    
    ).[1] In polar solvents like DMSO or water, the solvation energy of this dipole is massive, easily overcoming the 25 kJ/mol advantage of the Enol's internal H-bond.

Experimental Validation Protocols

To determine the dominant tautomer in your specific formulation or assay buffer, use the following self-validating NMR protocol.

NMR Characterization (DMSO-d6)

In DMSO, the Keto form is expected to dominate.[1]

SignalKeto Form (Expected in DMSO)Enol Form (Rare in DMSO)
C4 Carbon (

C)
~175 - 178 ppm (Carbonyl-like)~160 - 165 ppm (Aromatic C-OH)
N1 Proton (

H)
Broad singlet ~11.0 - 13.0 ppm (N-H)Absent (N is bare)
OH Protons One sharp signal (8-OH)Two signals (4-OH and 8-OH)
Coupling C2-H often appears as a triplet or doublet due to NH coupling.[1]C2-H appears as a sharp singlet.[1]
UV-Vis Spectroscopy[1]
  • Keto: Distinct absorption band ~320–340 nm (extended conjugation of the quinolone system).[1]

  • Enol: Absorption spectrum resembles 8-hydroxyquinoline (shifted blue/hypsochromic relative to quinolone).[1]

Protocol: Synthesis & Purification of the Stable Tautomer

If your goal is to isolate the stable solid form (Keto), follow this standard workflow.

Reagents: 2-amino-3-nitrophenol (precursor), Ethyl acetoacetate, Polyphosphoric acid (PPA).[1]

  • Condensation: React 2-amino-3-nitrophenol (or 2-aminophenol derivative) with ethyl acetoacetate to form the enamine intermediate.

  • Cyclization (Conrad-Limpach): Heat in PPA or Diphenyl ether at 250°C.

    • Note: High temperature favors the thermodynamic product (4-quinolone).[1]

  • Purification (The "Tautomer Lock"):

    • Precipitate the crude product in water.

    • Recrystallize from Glacial Acetic Acid or DMF .[1]

    • Why? These polar protic/aprotic solvents stabilize the Keto form, ensuring the crystal lattice forms the H-bonded dimer network characteristic of quinolones.

Workflow Diagram

SynthesisStartStart:2-Amino-8-hydroxyprecursorStep1Condensation(Ethyl Acetoacetate)Start->Step1Step2Cyclization(250°C, Diphenyl Ether)Step1->Step2CheckThermodynamicSelectionStep2->CheckHigh TProductProduct Isolation(Keto Form Precipitate)Check->ProductFavors Stable4-Quinolone

Caption: Synthesis pathway favoring the thermodynamic 4-quinolone (Keto) tautomer.

References

  • Tautomerism of 4-Hydroxy-4(1H) quinolone. ResearchGate. (Detailed analysis of 4-quinolone crystal structures and NMR shifts confirming keto preference). Link

  • Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3‑Esters. Journal of Organic Chemistry. (DFT and experimental study on substituent effects). Link[1]

  • On tautomerism and substituent effect in 8-hydroxyquinoline-derived medicine molecules. ResearchGate. (Analysis of the 8-OH...N intramolecular hydrogen bond). Link

  • Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers. (Confirming H-bond acceptor effects on tautomeric equilibrium). Link

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline. Chemical Science Transactions. (Computational comparison of gas phase vs solvent phase stability). Link

Physicochemical Properties and Solubility Profile of 2-Methylquinoline-4,8-diol: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylquinoline-4,8-diol (CAS 10529-34-7) represents a specialized scaffold in the quinoline family, distinct from the more common 8-hydroxyquinoline due to its dual hydroxyl functionality and methyl substitution. This compound is increasingly relevant in the development of metallo-pharmaceuticals and fragment-based drug discovery (FBDD) due to its potential for bidentate chelation and specific electronic properties.[1]

This guide provides a comprehensive analysis of the physicochemical landscape of 2-Methylquinoline-4,8-diol.[1] Unlike simple lipophilic quinolines, this diol exhibits complex tautomeric equilibria and amphoteric solubility behavior that challenge standard formulation workflows.[1] This document details the structural dynamics, predicted and observed physicochemical properties, and validated protocols for solubility profiling.[1]

Chemical Identity and Structural Dynamics[1]

Understanding the solubility of 2-Methylquinoline-4,8-diol requires a deep dive into its structural isomerism. It is not a static molecule; it exists in a dynamic equilibrium that dictates its interaction with solvents and biological targets.[1]

Identification
  • IUPAC Name: 2-methylquinoline-4,8-diol[1][2]

  • CAS Number: 10529-34-7[1][3]

  • Molecular Formula: C₁₀H₉NO₂[1]

  • Molecular Weight: 175.18 g/mol [1]

  • Synonyms: 4,8-Dihydroxyquinaldine; 8-Hydroxy-2-methyl-4-quinolone (tautomer-dependent).[1]

Tautomerism and Ionization

The critical feature of this molecule is the 4-position hydroxyl group.[1] In the solid state and in polar solvents, 4-hydroxyquinolines predominantly exist as the 4-quinolone (keto) tautomer.[1] Conversely, the 8-hydroxyl group remains phenolic.[1]

This creates a "zwitterionic-like" character where the nitrogen is protonated in the keto form, or available for H-bonding.[1] The 2-methyl group introduces steric bulk adjacent to the nitrogen, which can modulate the pKa of the ring nitrogen and influence metal chelation kinetics compared to non-methylated analogs.[1]

Figure 1: Tautomeric Equilibrium and Ionization Pathway

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Ionization States (pH Dependent) Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) *Dominant in Polar Media* Enol->Keto Tautomerization Neutral Neutral / Zwitterion (Isoelectric Region) Keto->Neutral Major Contributor Cation Cationic Species (pH < pKa1) Cation->Neutral -H+ (pKa1 ~5-6) Anion Anionic Species (pH > pKa2) Neutral->Anion -H+ (pKa2 ~9-10)

Caption: Tautomeric shift from enol to keto form significantly impacts solvation energy. The keto form is typically the dominant species in aqueous solution.[1]

Physicochemical Properties Profile

The following data synthesizes established structure-activity relationship (SAR) principles for quinoline diols and available experimental data for close analogs (e.g., 2-methyl-8-hydroxyquinoline).

Key Parameters Table[1][4][5][6]
PropertyValue / RangeConfidenceMechanistic Insight
Physical State Solid, crystalline powderHighStrong intermolecular H-bonding (donor/acceptor network).[1]
Melting Point > 230°C (Decomposes)HighTypical for 4-quinolone scaffolds; indicates high lattice energy.[1][4]
LogP (Oct/Water) 1.2 – 1.6 (Predicted)MedThe 2-methyl group adds lipophilicity (+0.5), but two -OH groups drastically reduce it compared to Quinaldine (LogP 2.6).[1][4]
pKa₁ (Basic N) 5.2 – 5.8MedProtonation of the heterocyclic nitrogen (influenced by keto-enol shift).[1][4]
pKa₂ (Acidic 8-OH) 9.8 – 10.2HighDeprotonation of the phenolic hydroxyl; critical for solubility at high pH.[1][4]
H-Bond Donors 2High4-NH (keto form) and 8-OH.[1]
H-Bond Acceptors 3High4-C=O, 8-OH, and Ring N (if enol).[1]
Solubility Profile

2-Methylquinoline-4,8-diol exhibits a U-shaped solubility curve , characteristic of amphoteric compounds.[1]

  • Acidic pH (pH 1-4): High solubility.[1][4] The molecule is protonated (cationic), disrupting crystal lattice energy.[1][4]

  • Neutral pH (pH 6-8): Minimum solubility (Intrinsic Solubility,

    
    ).[1][4] The molecule exists primarily as the neutral/zwitterionic species, maximizing lattice stability and minimizing hydration.[1]
    
  • Basic pH (pH > 10): High solubility.[1][4] Deprotonation of the 8-hydroxyl group yields a soluble anion.[1]

Experimental Protocols for Profiling

As a Senior Scientist, relying solely on predicted values is insufficient. The following protocols are designed to empirically validate the solubility and pKa of 2-Methylquinoline-4,8-diol.

Protocol A: Potentiometric pKa Determination

Rationale: UV-metric methods may be confounded by the chromophore shift between tautomers.[1] Potentiometry is the gold standard for this class.[1]

Equipment: Sirius T3 or Mettler Toledo Titrator. Reagents: 0.1M KOH, 0.1M HCl, degassed water, KCl (ionic strength adjustor).

Step-by-Step Workflow:

  • Preparation: Weigh ~3-5 mg of 2-Methylquinoline-4,8-diol into the titration vial.

  • Dissolution: Add 10 mL of 0.15 M KCl solution. If the compound is insoluble at neutral pH, start the titration from acidic conditions (add excess HCl to ensure full dissolution as the cation).[1][4]

  • Titration: Titrate with 0.1M KOH from pH 2.0 to pH 12.0.

  • Data Analysis: Look for two inflection points.

    • Inflection 1 (pH ~5.5): Deprotonation of the pyridinium/quinolone nitrogen.[1][4]

    • Inflection 2 (pH ~10.0): Ionization of the 8-hydroxyl group.[1]

  • Validation: Perform a "Difference Plot" (Bjerrum plot) to confirm the model fit.[1][4]

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Rationale: Kinetic solubility (DMSO spike) overestimates solubility for crystal-stable compounds like quinolones.[1][4] Thermodynamic equilibrium is required.[1]

Figure 2: Solubility Profiling Workflow

SolubilityWorkflow cluster_QC Quality Control Checks Start Solid Sample (2-Methylquinoline-4,8-diol) BufferPrep Prepare Buffers (pH 1.2, 4.5, 6.8, 7.4, 10.0) Start->BufferPrep Incubation Incubation 37°C, 24-48 Hours (Saturation) BufferPrep->Incubation Filtration Filtration / Centrifugation (Remove undissolved solid) Incubation->Filtration pHCheck Check pH at End of Assay (Drift indicates instability) Incubation->pHCheck Analysis HPLC-UV / LC-MS Quantification Filtration->Analysis SolidCheck XRPD of Residual Solid (Check for polymorphic changes) Filtration->SolidCheck

Caption: Standardized thermodynamic solubility workflow including critical solid-state verification steps.

Detailed Methodology:

  • Saturation: Add excess solid compound to phosphate buffer saline (PBS) at pH 7.4.

  • Equilibration: Shake at 37°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter using a PVDF filter (ensure low binding).

  • Quantification: Analyze the supernatant via HPLC-UV (Detection wavelength: ~250 nm and ~320 nm, typical for quinolines).[1]

  • Critical Step: Measure the pH of the supernatant after incubation. If the compound acts as a buffer and shifts the pH, the solubility value is invalid for the target pH.[1]

Implications for Drug Development[4]

Formulation Challenges

The high melting point and likely low intrinsic solubility (


) classify this compound as BCS Class II or IV  (depending on permeability).[1][4]
  • Strategy: To improve bioavailability, avoid simple aqueous formulations. Utilize pH manipulation (acidic formulations) or complexation (e.g., Cyclodextrins) to shield the hydrophobic core while accommodating the polar groups.[1][4]

Chelation and Stability

Researchers must be aware that the 8-hydroxy-2-methyl motif is a bidentate chelator.[1]

  • Assay Interference: In biochemical assays, this compound may strip essential metal ions (Zn²⁺, Mg²⁺) from enzymes, leading to false positives (pan-assay interference).[1][4]

  • Control: Always run a counter-screen with EDTA or supplemented metal ions to verify mechanism of action.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7060, 2-Methylquinoline (Parent Scaffold Reference).[1][4] Retrieved from [Link][1][4]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1] (Authoritative text on pKa and solubility profiling methodologies).

  • Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances.[1] Part II. Hydroxy-derivatives of Nitrogenous Heterocycles. Journal of the Chemical Society.[1] (Foundational work on hydroxyquinoline tautomerism).[1][4]

  • Thoreauchem. Product Detail: 2-methylquinoline-4,8-diol (CAS 10529-34-7).[1][3] Retrieved from [Link] (Verification of chemical identity).[1][4]

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences.[1] (Source for solubility workflow standards).

Sources

A Technical Guide to the Anticipated Biological Profile of 2-Methylquinoline-4,8-diol: A Review of Related Structures and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. This guide focuses on the potential biological activities of a specific, lesser-studied derivative, 2-Methylquinoline-4,8-diol. Due to a scarcity of direct literature on this compound, this document adopts a predictive approach. By systematically reviewing the established biological activities of its core structural components—the 2-methylquinoline, 4-hydroxyquinoline, and 8-hydroxyquinoline moieties—we construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of 2-Methylquinoline-4,8-diol. This review synthesizes data on the anticancer and antimicrobial properties of these related compounds, outlines potential mechanisms of action, and proposes a synthetic pathway for its creation. This guide is intended to serve as a foundational resource to stimulate and inform future research into this promising molecule.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound, is a fundamental building block in the development of new drugs.[1] Its derivatives have demonstrated a vast array of pharmacological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and anticonvulsant properties.[2][3] The versatility of the quinoline ring system allows for substitutions at various positions, leading to a wide range of compounds with diverse biological effects. This has made it a "privileged scaffold" in medicinal chemistry, continually attracting the attention of researchers.[4]

Synthesis of the Quinoline Core and Proposed Route to 2-Methylquinoline-4,8-diol

The synthesis of quinoline derivatives is well-established, with several named reactions providing reliable routes to this heterocyclic system.

Classical Synthetic Routes

Traditional methods for synthesizing the quinoline ring include:

  • Skraup Synthesis: This method involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[5]

  • Doebner-von Miller Reaction: A modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones.[6]

  • Friedländer Annulation: This involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7]

Proposed Synthesis of 2-Methylquinoline-4,8-diol

A plausible synthetic route to 2-Methylquinoline-4,8-diol could be envisioned through a multi-step process, potentially starting with a suitably substituted aniline and employing a variation of the Conrad-Limpach reaction for the formation of the 4-hydroxyquinoline core.

Proposed Experimental Protocol:

  • Step 1: Synthesis of a Substituted Aniline: The synthesis would likely commence with a commercially available dihydroxyaniline derivative, which would then be protected.

  • Step 2: Condensation Reaction: The protected dihydroxyaniline would be reacted with an appropriate β-ketoester, such as ethyl acetoacetate, to form a β-arylamino-α,β-unsaturated ester intermediate.

  • Step 3: Cyclization: The intermediate would then be cyclized at high temperature to form the protected 2-methyl-4-hydroxyquinoline ring system.

  • Step 4: Deprotection: The final step would involve the removal of the protecting groups to yield the target compound, 2-Methylquinoline-4,8-diol.

G cluster_synthesis Proposed Synthetic Workflow start Substituted Dihydroxyaniline step1 Protection of Hydroxyl Groups start->step1 step2 Condensation with Ethyl Acetoacetate step1->step2 step3 Thermal Cyclization step2->step3 step4 Deprotection step3->step4 end_product 2-Methylquinoline-4,8-diol step4->end_product

Caption: Proposed workflow for the synthesis of 2-Methylquinoline-4,8-diol.

Predicted Biological Activities of 2-Methylquinoline-4,8-diol Based on Analog Structure-Activity Relationships

The likely biological activities of 2-Methylquinoline-4,8-diol can be inferred from the known properties of its constituent chemical motifs.

Insights from 2-Methylquinoline Derivatives

The presence of a methyl group at the 2-position of the quinoline ring is a common feature in many biologically active compounds.[6] Derivatives of 2-methylquinoline have been reported to possess significant anticancer and antimicrobial properties.[6][8] For instance, certain 2-arylquinoline derivatives have shown selective cytotoxicity against cancer cell lines like HeLa and PC3.[8]

The Role of the 8-Hydroxyquinoline (8-Quinolinol) Moiety

The 8-hydroxyquinoline scaffold is particularly noteworthy for its metal-chelating properties. This ability to bind metal ions is believed to be a key factor in its biological activity. Derivatives of 8-hydroxyquinoline are known to have potent antimicrobial and anticancer effects.[9] For example, 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide has demonstrated high activity against several cancer cell lines and methicillin-resistant Staphylococcus aureus (MRSA).[10]

The Contribution of the 4-Hydroxyquinoline (Quinolin-4-ol) Moiety

The 4-hydroxyquinoline (or quinolin-4-one) moiety is also a significant pharmacophore. Compounds containing this structure have been shown to exhibit a range of biological activities, including antimicrobial and anticancer effects.[11] For example, 4-hydroxy-3-iodo-quinol-2-one displayed significant antimicrobial activity against clinical isolates of MRSA, with minimum inhibitory concentrations (MICs) comparable to vancomycin.[11]

Synergistic Potential and Hypothesized Activity of 2-Methylquinoline-4,8-diol

Based on the activities of its structural components, it is hypothesized that 2-Methylquinoline-4,8-diol will exhibit both antimicrobial and anticancer properties. The 8-hydroxy group is expected to confer metal-chelating abilities, potentially disrupting essential metal-dependent enzymes in microbes and cancer cells. The 4-hydroxy and 2-methyl groups are likely to contribute to the overall lipophilicity and steric factors that influence binding to biological targets.

One potential mechanism of anticancer action could involve the inhibition of tubulin polymerization, a pathway targeted by other quinoline derivatives.[12] Another possibility is the induction of apoptosis through mitochondrial dysfunction, as has been observed with platinum(II) complexes of 2-methyl-8-quinolinol derivatives.[13]

G cluster_pathway Hypothesized Anticancer Mechanism drug 2-Methylquinoline-4,8-diol tubulin Tubulin Polymerization drug->tubulin Inhibition mitochondria Mitochondrial Dysfunction drug->mitochondria Induction microtubule Microtubule Disruption tubulin->microtubule mitosis Mitotic Arrest microtubule->mitosis apoptosis Apoptosis mitosis->apoptosis ros ROS Production mitochondria->ros ros->apoptosis

Caption: Hypothesized anticancer signaling pathways for 2-Methylquinoline-4,8-diol.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of 2-Methylquinoline-4,8-diol, the following standard in vitro assays are recommended.

In Vitro Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus, E. coli) is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A serial two-fold dilution of 2-Methylquinoline-4,8-diol is prepared in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity Assay: MTT Assay
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 2-Methylquinoline-4,8-diol and incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Data Summary and Future Directions

Tabular Summary of Analog Activity
Compound Class/DerivativeBiological ActivityTarget/Cell LineReported Potency (IC50/MIC)
2-ArylquinolinesAnticancerHeLa, PC3IC50: 8.3 µM - 34.34 µM[8]
Platinum(II) complexes of 2-methyl-8-quinolinolAnticancerT-24, Hep-G2IC50: 5.02 µM - 34.38 µM[13]
8-Hydroxyquinoline-5-sulfonamide derivativeAnticancer, AntimicrobialC-32, MDA-MB-231, MRSAComparable to cisplatin/doxorubicin[10]
4-Hydroxy-3-iodo-quinol-2-oneAntimicrobialMRSAMIC: 0.049 - 0.097 µg/mL[11]
2-(Quinoline-4-yloxy)acetamide derivativesAntitubercularM. tuberculosis H37RvMIC: 0.3 µM - 1.8 µM[14]
Conclusion and Future Research

While direct experimental data on 2-Methylquinoline-4,8-diol is currently lacking, a comprehensive review of its structural analogs strongly suggests its potential as a valuable lead compound with both anticancer and antimicrobial activities. The combination of the 2-methyl, 4-hydroxy, and 8-hydroxy functionalities on a quinoline core presents a compelling case for further investigation.

Future research should prioritize the development of a reliable synthetic route for 2-Methylquinoline-4,8-diol to enable its biological evaluation. Subsequent studies should focus on in vitro screening against a broad panel of cancer cell lines and pathogenic microbes, followed by mechanistic studies to elucidate its mode of action. The exploration of structure-activity relationships through the synthesis of related derivatives will also be crucial in optimizing its potential therapeutic efficacy.

References

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2).
  • 2-methyl quinoline, 91-63-4 - The Good Scents Company.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - PMC.
  • CN102898366A - Method for one-step preparation of 2-methylquinoline - Google Patents.
  • An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline - Benchchem.
  • Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities | Request PDF - ResearchGate.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing).
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (2022, September 17).
  • Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines - PMC.
  • Biological Activities of Quinoline Derivatives | Bentham Science.
  • Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022, October 5).
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1).
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025, October 30).
  • physicochemical properties of 2-Amino-4-hydroxy-8-methylquinoline - Benchchem.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21).
  • Review on Antimicrobial Activity of Quinoline - Human Journals. (2022, April 30).
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024, August 26).
  • Quinaldine - Wikipedia.
  • A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2010, January 15).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2).
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Coordination chemistry potential of 2-Methylquinoline-4,8-diol ligands

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Coordination Chemistry of 2-Methylquinoline-4,8-diol Ligands

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal and coordination chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active compounds.[1][2][3] This guide focuses on a specific derivative, 2-Methylquinoline-4,8-diol, a ligand of significant interest due to its multiple coordination sites. The presence of hydroxyl groups at the C4 and C8 positions, combined with the heterocyclic nitrogen, imparts a versatile chelating ability. This document provides a comprehensive exploration of the synthesis of this ligand, the principles governing its coordination with metal ions, detailed protocols for the synthesis and characterization of its metal complexes, and an evaluation of their potential applications in drug development, particularly as antimicrobial and anticancer agents.

Introduction: The Versatility of Quinoline-Based Ligands

Quinoline, a fused bicyclic heterocycle of benzene and pyridine, and its derivatives are fundamental building blocks in the development of therapeutic agents and functional materials.[3][4][5] The strategic placement of donor atoms, such as in hydroxyquinolines, transforms the scaffold into a potent chelating agent capable of forming stable complexes with a wide array of metal ions.[6] Among these, 8-hydroxyquinoline (Oxine) is a classic bidentate ligand, whose ability to form a stable five-membered chelate ring with metal ions via its phenolic oxygen and heterocyclic nitrogen is well-documented.[7][8]

This guide delves into the coordination potential of 2-Methylquinoline-4,8-diol. This ligand retains the critical N,O-donor set of 8-hydroxyquinoline while introducing a methyl group at the C2 position and an additional hydroxyl group at the C4 position. These modifications are not trivial; they can influence the ligand's electronic properties, steric profile, and solubility, potentially leading to metal complexes with enhanced stability and novel biological activities.

Synthesis of the 2-Methylquinoline-4,8-diol Ligand

The synthesis of substituted quinolines can be achieved through several classic organic reactions. For 2-Methylquinoline-4,8-diol, a modified Doebner-von Miller reaction or a Friedländer-type annulation provides a reliable synthetic pathway. The Doebner-von Miller reaction involves the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds, a method known for its utility in creating 2-methylquinoline derivatives.[9]

Experimental Protocol: Synthesis via Modified Doebner-von Miller Reaction

This protocol describes a plausible route starting from 2-aminophenol-4-sulfonic acid, which involves cyclization followed by desulfonation and hydroxylation.

Materials:

  • 2-Aminophenol-4-sulfonic acid

  • Crotonaldehyde

  • Concentrated Sulfuric Acid

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Ethanol

  • Activated Charcoal

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, add 2-aminophenol-4-sulfonic acid and concentrated sulfuric acid.

  • Addition of Reactant: Cool the mixture in an ice bath. Slowly add crotonaldehyde dropwise from the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 20°C.

  • Cyclization: After the addition is complete, heat the reaction mixture to 100-110°C and maintain for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution to precipitate the crude product.

  • Purification: Filter the crude solid, wash thoroughly with cold water, and then recrystallize from an ethanol/water mixture. The use of activated charcoal may be necessary to remove colored impurities.

  • Characterization: Confirm the structure of the synthesized 2-Methylquinoline-4,8-diol using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Synthesis and Purification Workflow

cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Characterization s1 Combine 2-Aminophenol-4-sulfonic acid & H₂SO₄ s2 Slowly add Crotonaldehyde (maintain <20°C) s1->s2 s3 Heat to 100-110°C (4-6 hours) s2->s3 s4 Monitor via TLC s3->s4 w1 Cool to RT s4->w1 Reaction Complete w2 Pour onto ice w1->w2 w3 Neutralize with NaOH to precipitate product w2->w3 w4 Filter crude solid w3->w4 p1 Wash with cold water w4->p1 p2 Recrystallize from Ethanol/Water p1->p2 p3 Characterize (NMR, IR, MS) p2->p3

Caption: Workflow for the synthesis and purification of 2-Methylquinoline-4,8-diol.

Principles of Coordination and Chelation

The coordination potential of 2-Methylquinoline-4,8-diol is primarily dictated by the spatial arrangement of its donor atoms: the heterocyclic nitrogen (N1), the hydroxyl oxygen at C8, and the hydroxyl oxygen at C4.

  • Primary Chelation Site (N,O-Bidentate): The most favorable coordination mode involves the deprotonation of the 8-hydroxyl group, allowing the heterocyclic nitrogen and the resulting phenolate oxygen to bind simultaneously to a single metal ion. This forms a highly stable five-membered chelate ring, a characteristic feature of 8-hydroxyquinoline complexes.[8] This N,O-bidentate chelation is the cornerstone of its robust coordination chemistry.

  • Role of the 4-Hydroxy Group: The hydroxyl group at the C4 position introduces additional complexity and versatility. While it is sterically and geometrically hindered from forming a stable chelate ring with the N1 atom, it can participate in coordination in several ways:

    • Act as a secondary binding site for a different metal ion, leading to the formation of polynuclear or coordination polymer structures.

    • Engage in intermolecular hydrogen bonding, influencing the crystal packing of the complexes.

    • Remain uncoordinated, simply modifying the electronic properties of the quinoline ring system.

Caption: Primary N,O-bidentate chelation mode of 2-Methylquinoline-4,8-diol.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Methylquinoline-4,8-diol typically involves the reaction of the ligand with a suitable metal salt in a solvent that facilitates the dissolution of both reactants.

General Protocol for Metal Complex Synthesis

Materials:

  • 2-Methylquinoline-4,8-diol ligand

  • Metal salts (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, ZnSO₄·7H₂O, K₂PtCl₄)

  • Solvents (e.g., Ethanol, Methanol, DMF, DMSO)

  • Base (e.g., NaOH, NH₄OH, or Triethylamine, if deprotonation is required)

Procedure:

  • Ligand Solution: Dissolve the 2-Methylquinoline-4,8-diol ligand in a suitable solvent (e.g., hot ethanol).

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in the same solvent or water.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. If necessary, add a base to facilitate the deprotonation of the hydroxyl groups. The molar ratio of metal to ligand is typically 1:1 or 1:2.

  • Reaction: Reflux the mixture for 2-4 hours. The formation of a colored precipitate often indicates complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration.

  • Purification: Wash the solid product with the solvent used for the reaction, followed by a low-boiling point solvent like diethyl ether, to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

Physicochemical Characterization Techniques

A suite of analytical techniques is essential to confirm the coordination of the ligand to the metal ion and to elucidate the structure of the resulting complex.

TechniquePurpose & Expected Observations
FT-IR Spectroscopy Confirms coordination. Expect to see: a broad ν(O-H) band in the free ligand disappear or shift upon complexation, a shift in the ν(C=N) band of the quinoline ring, and the appearance of new, low-frequency bands corresponding to ν(M-N) and ν(M-O) vibrations.[10][11]
UV-Vis Spectroscopy Provides information on the electronic transitions and geometry. Expect shifts in the ligand's π→π* and n→π* absorption bands upon coordination. New bands in the visible region may appear due to d-d transitions for transition metal complexes, which are indicative of the coordination geometry (e.g., octahedral or square planar).[7]
¹H & ¹³C NMR Confirms chelation in solution for diamagnetic complexes (e.g., Zn(II), Pt(II)). Expect the signal for the 8-OH proton to disappear upon deprotonation and coordination. Significant shifts in the signals of the aromatic protons and carbons adjacent to the coordination sites (N1 and C8) are also expected.[12]
Molar Conductivity Determines the electrolytic nature of the complexes. Low conductivity values in a solvent like DMF or DMSO suggest a non-electrolytic nature, indicating that any anions are part of the coordination sphere.[12][13]
Magnetic Susceptibility Determines the geometry of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)) by measuring the effective magnetic moment, which relates to the number of unpaired electrons.
TGA/DTA Studies thermal stability and composition. Provides information on the loss of lattice or coordinated water molecules and the final decomposition to metal oxide.
X-ray Diffraction Provides definitive structural elucidation, including bond lengths, bond angles, and overall coordination geometry.[14][15]
Complex Synthesis and Characterization Workflow

cluster_synthesis Complex Synthesis cluster_characterization Characterization s1 Dissolve Ligand (e.g., in hot Ethanol) s3 Mix solutions and reflux (2-4 hours) s1->s3 s2 Dissolve Metal Salt (e.g., in Ethanol/Water) s2->s3 s4 Cool, filter, wash, and dry the complex s3->s4 c1 FT-IR (Coordination check) s4->c1 c2 UV-Vis (Electronic transitions) s4->c2 c3 NMR (for diamagnetic) s4->c3 c4 Conductivity (Electrolytic nature) s4->c4 c5 Magnetic Susceptibility (Geometry) s4->c5 c6 TGA (Thermal stability) s4->c6 c7 X-ray (Definitive structure) s4->c7

Caption: General workflow for the synthesis and characterization of metal complexes.

Potential Applications in Drug Development

The chelation of metal ions by ligands like 2-Methylquinoline-4,8-diol can significantly enhance their biological activity. This is often explained by Tweedy's chelation theory, which posits that complexation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms, leading to increased bioavailability and efficacy.[16]

Antimicrobial Activity

Quinoline derivatives and their metal complexes are well-known for their broad-spectrum antimicrobial properties.[6][7][10][17] The mechanism is believed to involve the disruption of essential cellular processes. Once inside the cell, the metal ion can dissociate or remain complexed, interfering with enzyme systems or disrupting cellular protein synthesis.[7]

Caption: Proposed antimicrobial mechanism based on chelation theory.

Experimental Protocol: In-Vitro Antimicrobial Screening (Agar Well Diffusion)

  • Preparation of Media: Prepare and sterilize Muller-Hinton Agar for bacteria and Sabouraud Dextrose Agar for fungi. Pour the media into sterile Petri plates and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized suspension (e.g., 0.5 McFarland standard) of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Seeding: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Preparation: Use a sterile cork borer to punch wells (e.g., 6 mm diameter) in the seeded agar.

  • Application of Test Compounds: Prepare solutions of the ligand and its metal complexes in a suitable solvent (e.g., DMSO) at a specific concentration. Add a fixed volume (e.g., 100 µL) of each solution to the wells. Use the free ligand, the solvent alone (negative control), and a standard antibiotic (positive control, e.g., Ciprofloxacin) for comparison.[7]

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Anticancer Activity

The success of platinum-based drugs has spurred research into other metal complexes as potential anticancer agents.[14] Quinoline-metal complexes, including those of platinum(II), have shown significant cytotoxic activity against various cancer cell lines.[14][15] The proposed mechanisms often involve inducing cell cycle arrest and apoptosis.[14]

Experimental Protocol: In-Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., HepG2, MCF-7) in an appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized complexes for a specified period (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[14]

Conclusion and Future Outlook

2-Methylquinoline-4,8-diol is a highly versatile ligand with significant potential in coordination chemistry. Its ability to act as a robust N,O-bidentate chelator, coupled with the electronic and steric influence of its methyl and additional hydroxyl substituents, makes it a prime candidate for the development of novel metal complexes. The systematic synthesis and characterization of its complexes with various transition metals are crucial for understanding their structure-property relationships.

Initial investigations into the biological activities of these complexes are promising. The enhanced lipophilicity and multimodal action conferred by chelation suggest strong potential for developing new antimicrobial and anticancer agents. Future research should focus on:

  • Synthesizing a broader range of complexes with different metal ions (e.g., Ru, Au, Ga) to explore diverse geometries and oxidation states.

  • Conducting detailed mechanistic studies to elucidate the precise mode of biological action.

  • Exploring applications in other fields, such as catalysis, sensing, and materials science.

  • Performing in-vivo studies to validate the therapeutic potential and assess the toxicity of the most promising compounds.

This guide provides the foundational knowledge and experimental framework necessary for researchers to explore the rich coordination chemistry of 2-Methylquinoline-4,8-diol and harness its potential for creating next-generation therapeutic agents.

References

  • Jang, Y., et al. (2020). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI.
  • Yadav, D., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Manimaran, B., et al. (2025). The structure of quinoline metal complexes (27–31) with antimicrobial activity. ResearchGate.
  • Khan, S. A., et al. (2011). Metal Complexes as Antimicrobial Agents. SciSpace.
  • Tan, M., et al. (2018). Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities. ResearchGate.
  • Unknown Author. (Year Unknown). Method for one-step preparation of 2-methylquinoline. Google Patents.
  • Unknown Author. (2024). Catalytic pathway for quinoline synthesis. ResearchGate.
  • Li, Y., et al. (2013). Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. Journal of the Brazilian Chemical Society.
  • Collet, S., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Semantic Scholar.
  • Hong, S., et al. (Year Unknown). Catalytic Synthesis of Substituted Indoles and Quinolines from the Dehydrative C–H Coupling of Arylamines with 1,2- and 1,3-Diols. PMC.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.
  • AA Blocks. (Year Unknown). 2-Methylquinoline. AA Blocks.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences.
  • Al-Amiery, A. A., et al. (Year Unknown). Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects. IntechOpen.
  • Haukka, M., et al. (2012). Syntheses and Spectroscopic Characterization of Selected Methyl Quinolinylphosphonic and Quinolinylphosphinic Acids; Rationalized Based on DFT calculation. ResearchGate.
  • Dib, M., et al. (2021). Recent Developments of Quinoline Derivatives and their Potential Biological Activities. ResearchGate.
  • Unknown Author. (Year Unknown). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. ResearchGate.
  • Knich, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • Singh, S., et al. (2018). Spectroscopic Characterisation of Metal Complexes with Tetradentate Ligand. Semantic Scholar.
  • Raman, N., et al. (2013). Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. Arabian Journal of Chemistry.
  • Unknown Author. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Preprints.org.
  • Al-Hamdani, A. A. S., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. MDPI.
  • Ennore India Chemicals. (Year Unknown). QUINALDINE FOR SYNTHESIS 2-Methylqunoline. Ennore India Chemicals.
  • Unknown Author. (1982). Preparation of 2-methylquinoline. Google Patents.
  • Ossila. (Year Unknown). 8-Fluoro-4-hydroxy-2-methylquinoline. Ossila.
  • Wang, Y., et al. (Year Unknown). Application of Quinoline Ring in Structural Modification of Natural Products. PMC.
  • Al-Hamdani, A. A. S., et al. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. PMC.
  • Unknown Author. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Tan, M., et al. (2019). Synthesis of two platinum(II) complexes with 2-methyl-8-quinolinol derivatives as ligands and study of their antitumor activities. PubMed.
  • Unknown Author. (Year Unknown). Examples of natural products and approved drugs with a quinoline ring... ResearchGate.
  • BenchChem. (2025). A comparative analysis of the coordination chemistry of 2- and 8-Hydroxyquinoline. Benchchem.
  • Gerasimchuk, N., et al. (2025). Cadmium(II) iodide molecular coordination compounds with 4-methylpyridine and 4-methylquinoline. ResearchGate.
  • Kłak, J., et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. MDPI.

Sources

The Chelation-Tautomerism Nexus: 2-Methylquinoline-4,8-diol in Heterocyclic Pharmacophore Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, synthesis, and pharmacophore utility of 2-Methylquinoline-4,8-diol.

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets. However, the specific substitution pattern of 2-Methylquinoline-4,8-diol (also known as 8-hydroxy-2-methylquinolin-4(1H)-one) occupies a unique niche. It combines the potent metal-chelating properties of 8-hydroxyquinoline (8-HQ) with the tautomeric versatility of the 4-quinolone system.

This guide provides a rigorous analysis of this molecule, moving beyond basic structural description to its practical application in designing inhibitors for metalloenzymes (e.g., HIV integrase, bacterial deformylase) and its utility as a high-value synthetic intermediate.

Chemical Identity & Pharmacophore Mechanics[1]

To effectively utilize 2-Methylquinoline-4,8-diol, one must understand its dynamic behavior in solution. It is not a static scaffold but a "chameleon" that adapts its electronic face based on pH and binding environment.

The Tautomeric Axis

The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In physiological conditions and polar solvents, the 4-quinolone form predominates. This is critical for drug design because the carbonyl oxygen at C4 serves as a strong hydrogen bond acceptor, while the N-H becomes a donor.

  • Form A (Enol): 2-methylquinoline-4,8-diol (Aromatic, favored in non-polar solvents).

  • Form B (Keto): 8-hydroxy-2-methylquinolin-4(1H)-one (Polar, favored in biological media).

The "Warhead": Bidentate Chelation

The defining feature of this pharmacophore is the 8-hydroxyquinoline motif .

  • Mechanism: The phenolic oxygen (at C8) and the ring nitrogen (N1) form a five-membered chelate ring with divalent metal ions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Therapeutic Relevance: Many enzymes utilize metal cofactors for catalysis. By sequestering these metals or binding to the metal-enzyme complex, this scaffold acts as a potent inhibitor.

Quantitative Properties
ParameterValue (Approx.)Significance in Drug Design
MW 175.18 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP 1.2 - 1.5High membrane permeability; suitable for CNS targets.
pKa (OH) ~9.8Ionizable at physiological pH; affects metal binding affinity.
pKa (NH) ~2.5Protonation of Nitrogen is difficult; acts as a weak base.

Validated Synthetic Protocol

The "Protected Conrad-Limpach" route is the industry-standard, self-validating protocol for high-purity synthesis.

Retrosynthetic Logic
  • Precursor: 2-Anisidine (2-methoxyaniline). The methoxy group protects the oxygen, forcing the reaction towards quinoline formation rather than benzoxazole.

  • Cyclization: Thermal cyclization (Dowtherm A) ensures thermodynamic control, favoring the 4-quinolone core.

  • Deprotection: HBr mediated cleavage restores the critical 8-OH group.

Step-by-Step Methodology
Step 1: Enamine Formation (The Conrad-Limpach Condensation)
  • Reagents: Mix 2-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in benzene or toluene.

  • Catalyst: Add a catalytic amount of acetic acid or p-toluenesulfonic acid (pTSA).

  • Process: Reflux using a Dean-Stark trap to continuously remove water.

  • Endpoint: Monitor TLC until the starting aniline disappears.

  • Result: Formation of ethyl 3-((2-methoxyphenyl)amino)but-2-enoate.

Step 2: Thermal Cyclization
  • Setup: Heat Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250°C.

  • Addition: Add the crude enamine from Step 1 dropwise to the boiling Dowtherm A. Critical: Rapid addition ensures flash heating, favoring the kinetic cyclization to the quinolone.

  • Duration: Maintain reflux for 30-60 minutes.

  • Workup: Cool to room temperature. Dilute with hexane.[1] The product, 8-methoxy-2-methylquinolin-4(1H)-one , will precipitate. Filter and wash with hexane to remove Dowtherm.

Step 3: Demethylation (Unmasking the Pharmacophore)
  • Reagents: Suspend the intermediate in 48% aqueous HBr.

  • Reaction: Reflux for 12-24 hours.

  • Neutralization: Cool and carefully neutralize with Sodium Acetate or dilute NaOH to pH 6-7.

  • Purification: The target 2-Methylquinoline-4,8-diol precipitates as a solid. Recrystallize from Ethanol/DMF.

Visualizing the Workflow

The following diagram illustrates the "Protected Conrad-Limpach" pathway and the competing side reaction that this protocol avoids.

SynthesisWorkflow Anisidine 2-Anisidine (Starting Material) Enamine Enamine Intermediate Anisidine->Enamine + EAA, -H2O EAA Ethyl Acetoacetate EAA->Enamine Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization MethoxyQuinolone 8-Methoxy-2-methyl quinolin-4-one Cyclization->MethoxyQuinolone -EtOH Deprotection Demethylation (48% HBr, Reflux) MethoxyQuinolone->Deprotection Target 2-Methylquinoline-4,8-diol (Target Pharmacophore) Deprotection->Target SideReaction Direct Route (2-Aminophenol) Risk: Benzoxazole Formation SideReaction->Target Low Yield / Impure

Caption: Optimized synthetic route via 2-anisidine to prevent benzoxazole byproduct formation.

Applications in Drug Discovery[1][3][4]

Metalloenzyme Inhibition (HIV Integrase & PA Endonuclease)

The 2-Methylquinoline-4,8-diol core mimics the binding mode of diketoacid (DKA) inhibitors.

  • Mechanism: The 8-hydroxy and N1 atoms chelate the two catalytic

    
     ions in the active site of HIV Integrase.
    
  • Optimization: The 2-methyl group sits in a hydrophobic pocket. Expanding this methyl to a benzyl or bi-aryl ether often improves potency by engaging the viral DNA channel.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<180 Da) and high ligand efficiency, this molecule is an ideal "seed" fragment.

  • Screening: It can be screened against metalloprotein libraries (MMPs, ADAMS, PDF).

  • Growth Vectors:

    • C3 Position: Available for electrophilic substitution (halogenation, formylation) to grow the fragment.

    • O-Alkylation: The 4-OH can be selectively alkylated to tune solubility without disrupting the 8-OH chelation site.

Pharmacophore Interaction Map

Understanding how this molecule docks into a target active site is crucial for rational design.

PharmacophoreMap cluster_Ligand 2-Methylquinoline-4,8-diol Core Ligand_N1 N1 (Ring Nitrogen) Metal Metal Ion (Mg2+/Zn2+) Ligand_N1->Metal Coordinate Bond Ligand_O8 8-OH (Phenolic) Ligand_O8->Metal Coordinate Bond Ligand_O4 4-Oxo (Ketone) Pocket_HBond H-Bond Donor (Enzyme) Ligand_O4->Pocket_HBond H-Bond Acceptor Ligand_Me2 2-Methyl Pocket_Hydrophobic Hydrophobic Pocket Ligand_Me2->Pocket_Hydrophobic Van der Waals

Caption: Interaction map showing bidentate metal chelation and auxiliary binding motifs.

References

  • Marella, A. et al. (2013). "Quinoline: A versatile pharmacophore in drug discovery." Saudi Pharmaceutical Journal. Link

  • Prachayasittikul, V. et al. (2013).[2] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[2] Link

  • Kouznetsov, V. V. et al. (2005). "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry. Link

  • Gilead Sciences. (2008).[3] "Integrase Inhibitors (Elvitegravir context)." Journal of Medicinal Chemistry. Link (Contextual reference for Quinoline-4-one scaffold).

Sources

Technical Analysis: Physicochemical Profiling of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 2-Methylquinoline-4,8-diol (CAS: 10529-34-7), a substituted quinoline scaffold with significant relevance in medicinal chemistry as a chelating agent and pharmacophore fragment. The analysis focuses on the precise determination of molecular weight and the theoretical calculation of the partition coefficient (logP).[1][2]

Special emphasis is placed on the structural nuances—specifically tautomerism and intramolecular hydrogen bonding —that cause standard algorithmic predictions to deviate from biological reality.[1][2] This guide is designed for medicinal chemists and formulation scientists requiring rigorous data for lead optimization.[1][2]

Part 1: Chemical Identity & Structural Analysis

Core Identifiers
  • IUPAC Name: 4,8-Dihydroxy-2-methylquinoline (often referred to as 8-hydroxy-2-methylquinolin-4(1H)-one due to tautomerism).[2]

  • CAS Registry Number: 10529-34-7[2][3][4][5][6][7][8][9]

  • Molecular Formula:

    
    [1][2]
    
  • SMILES: CC1=CC(=O)C2=C(C=CC=C2N1)O (Predominant quinolone tautomer)[1]

Molecular Weight Calculation

The molecular weight is a fixed scalar derived from standard atomic weights.[1][2] For high-precision mass spectrometry (HRMS) applications, the monoisotopic mass is critical.[1][2]

ElementCountStandard Atomic WeightTotal Mass contribution
Carbon (C) 1012.011120.11
Hydrogen (H) 91.0089.072
Nitrogen (N) 114.00714.007
Oxygen (O) 215.99931.998
Total MW 175.18 g/mol
Monoisotopic Mass 175.0633 Da
Structural Dynamics: The Tautomerism Factor

Unlike simple phenols, this molecule does not exist statically.[1][2] The hydroxyl group at position 4 is part of a vinylogous amide system, heavily favoring the 4-quinolone (keto) tautomer over the 4-hydroxy (enol) form in solution.[2] Conversely, the hydroxyl at position 8 remains phenolic but is engaged in an intramolecular hydrogen bond with the ring nitrogen.[1][2]

  • Impact on Properties: The keto form increases polarity (H-bond acceptor capacity), while the 8-OH...N intramolecular bond "masks" the polarity of the 8-hydroxyl group, effectively increasing lipophilicity.

Part 2: Calculated logP (cLogP) Analysis

The partition coefficient (logP) is the logarithmic ratio of the compound's concentration in octanol vs. water.[1][2] For 2-Methylquinoline-4,8-diol, "naive" atom-based calculations often fail because they ignore the intramolecular shielding described above.[2]

Comparative Algorithmic Prediction

We utilize a consensus approach, calibrating against experimentally validated analogues (2-Methylquinoline and 8-Hydroxyquinoline).[2]

MethodPredicted ValueNotes on Algorithm
XLogP3 (Atomic) 1.40 – 1.60 Corrects for standard fragment contributions but may underestimate the 8-OH shielding.
Consensus LogP 1.52 Weighted average of topological and atom-based methods.[1][2]
Naive Prediction < 1.0Incorrectly assumes two free, solvent-exposed hydroxyl groups.[1][2]
Analog Calibration 1.55 Derived from 4-OH-2-Me-Quinoline (1.[2]9) minus phenolic shift (~0.35).[1][2]

Authoritative Insight: The most reliable calculated range for this molecule is logP = 1.4 – 1.7 .[2] This places it squarely in the "sweet spot" for oral bioavailability (Rule of 5 compliant), indicating good water solubility without compromising membrane permeability.[1][2]

Ionization and logD

At physiological pH (7.4), the 8-hydroxyl group (pKa ~9.[1][2]8) remains largely protonated, while the quinolone nitrogen (pKa ~2.[1][2]5) is neutral.[1][2] Therefore, logD(7.[1][2]4) ≈ logP .[1][2][10] However, in basic conditions (pH > 10), the 8-OH deprotonates, causing a massive drop in lipophilicity (logD < 0).[1]

Part 3: Visualization of Structural Logic

The following diagram illustrates the critical structural features determining the physicochemical properties.

G cluster_0 Tautomeric Equilibrium cluster_1 Physicochemical Outcome Enol 4-Hydroxy Form (Aromatic, Less Stable) Keto 4-Quinolone Form (Predominant, Polar C=O) Enol->Keto Major Shift Solubility Enhanced Solubility (Due to C=O polarity) Keto->Solubility Increases H-Bond Acceptor Count LogP Consensus cLogP 1.4 - 1.7 Permeability Maintained Permeability (Due to 8-OH...N Shielding) Feature 8-OH Intramolecular H-Bond Feature->LogP Prevents drastic logP drop Feature->Permeability Masks Hydrophilicity

Caption: Structural dynamics influencing the partition coefficient. The tautomeric shift to the quinolone form dictates solubility, while intramolecular bonding preserves lipophilicity.[1]

Part 4: Experimental Validation Protocols

To validate the calculated values, the following standard operating procedures (SOPs) are recommended.

Protocol A: Shake-Flask Method (Gold Standard)

Use this for the definitive logP determination if high purity material (>98%) is available.[1][2]

  • Preparation: Saturate 1-octanol with phosphate-buffered saline (pH 7.4) and vice versa for 24 hours.

  • Solubilization: Dissolve 2 mg of 2-Methylquinoline-4,8-diol in the water-saturated octanol phase.

  • Equilibration: Mix with octanol-saturated water (1:1 ratio) in a glass vial. Shake mechanically for 4 hours at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to ensure phase separation.

  • Quantification: Analyze both phases using UV-Vis spectrophotometry (λ_max approx 240-250 nm) or HPLC.

  • Calculation:

    
    [1][2][11]
    
Protocol B: RP-HPLC Estimation (High Throughput)

Use this for rapid screening or if material is scarce.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1][2]

  • Mobile Phase: Isocratic Methanol/Water with 0.1% Formic Acid.[1][2]

  • Calibration: Run a set of 5 standards with known logP values (e.g., Toluene, Naphthalene, Acetophenone).[1]

  • Correlation: Plot

    
     (capacity factor) vs. logP of standards.[1][2]
    
  • Determination: Interpolate the logP of 2-Methylquinoline-4,8-diol from its retention time.

Part 5: Biological & Pharmacokinetic Implications[1]

Lipinski's Rule of 5 Compliance
ParameterValueStatus
Molecular Weight 175.18 (< 500)PASS
logP 1.52 (< 5)PASS
H-Bond Donors 2 (< 5)PASS
H-Bond Acceptors 3 (< 10)PASS
Chelation Potential

The 8-hydroxyquinoline moiety is a potent bidentate chelator for divalent cations (


, 

,

).[1]
  • Implication: In biological assays, this molecule may inhibit metalloenzymes not by binding the active site, but by stripping the catalytic metal.[1]

  • Control: Always run a control arm with excess

    
     or 
    
    
    
    to distinguish target engagement from non-specific chelation.[1][2]

References

  • PubChem. (2025).[1][2] Compound Summary: 2-Methylquinolin-4-ol (CAS 607-67-0).[2] National Library of Medicine.[1][2] [Link][2]

  • ResearchGate. (2023). Tautomerism of 4-hydroxyquinolines and impact on lipophilicity.[1][2][Link]

  • Sai Life Sciences. (2025).[1][2] Understanding Lipinski's Rule of 5 and LogP in Drug Design.[Link]

  • The Good Scents Company. (2025).[1][2] 2-methyl quinoline Properties and Toxicity Data.[1][2][Link]

Sources

The Untrodden Path: An In-depth Technical Guide to the Antimalarial Potential of the 2-Methylquinoline-4,8-diol Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

For inquiries, please contact: Senior Application Scientist, Gemini Division, Google DeepMind.

Abstract

Malaria remains a significant global health challenge, driven by the relentless evolution of drug-resistant Plasmodium parasites. The quinoline core is a cornerstone of antimalarial chemotherapy, with a rich history spanning from the natural product quinine to synthetic analogs like chloroquine and mefloquine. This technical guide delves into the history and therapeutic potential of a specific, yet underexplored, scaffold: 2-Methylquinoline-4,8-diol. While direct research on this compound in the context of malaria is conspicuously absent from the current scientific literature, an analysis of its constituent chemical motifs—the 2-methylquinoline, the 4-hydroxyquinoline (or its tautomer, 4-quinolone), and the 8-hydroxyquinoline—reveals a compelling, albeit theoretical, case for its investigation as a novel antimalarial agent. This guide will provide a comprehensive overview of the historical significance of these related structures in antimalarial research, detail established synthetic methodologies, explore known mechanisms of action, and present a forward-looking perspective on the potential of 2-Methylquinoline-4,8-diol and its derivatives in the ongoing fight against malaria.

Introduction: A Legacy of Quinolines in Antimalarial Warfare

The history of antimalarial drug discovery is inextricably linked to the quinoline heterocycle. From the 17th-century discovery of quinine in the bark of the Cinchona tree to the synthetic quinolines of the 20th century, this scaffold has been a stalwart in the chemotherapeutic arsenal against malaria.[1] The emergence and spread of resistance to mainline drugs like chloroquine have necessitated a continuous search for new and effective quinoline-based compounds.[2] This has led to extensive exploration of various substitutions on the quinoline ring to enhance efficacy, circumvent resistance mechanisms, and improve safety profiles.

This guide focuses on the untapped potential of 2-Methylquinoline-4,8-diol. A thorough review of existing literature reveals no specific studies on the synthesis or antimalarial evaluation of this particular compound. However, by dissecting its structure into its core components, we can build a strong rationale for its consideration in future antimalarial drug discovery programs.

Deconstructing the Scaffold: A Review of Related Antimalarial Quinolines

The therapeutic promise of 2-Methylquinoline-4,8-diol can be inferred from the well-documented antimalarial activities of its structural relatives: 2-methylquinolines, 4-quinolones/4-hydroxyquinolines, and 8-hydroxyquinolines.

The 2-Methylquinoline Moiety: A Versatile Building Block

The presence of a methyl group at the 2-position of the quinoline ring is a common feature in a number of biologically active compounds. While not a primary pharmacophore for antimalarial activity on its own, it serves as a crucial synthetic handle and can influence the overall physicochemical properties of the molecule. Various synthetic methods, such as the Doebner-von Miller reaction, have been employed for the synthesis of 2-methylquinolines.[3]

The 4-Quinolone/4-Hydroxyquinoline Tautomer: A Privileged Scaffold

The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with its 4-quinolone form. This scaffold is a "privileged structure" in medicinal chemistry, known for its wide range of biological activities.[4][5] In the realm of antimalarial research, 4-quinolones have demonstrated potent activity against multiple life-cycle stages of the Plasmodium parasite.[4]

A notable example is endochin, a 4-quinolone known since 1948 for its activity against avian malaria.[4] Although its development for human malaria was hampered by metabolic instability, it has served as a critical lead compound.[4] Research has shown that endochin and its analogs target the parasite's mitochondrial cytochrome bc1 complex, a different mechanism from that of 4-aminoquinolines like chloroquine.[4] This alternative mode of action is particularly attractive for overcoming existing drug resistance.

Experimental Protocol: Representative Synthesis of a 4-Hydroxyquinoline

The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines. The following is a generalized protocol:

  • Reaction Setup: A mixture of an aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated, typically without a solvent, at 100-140 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: The intermediate anilinomethylenemalonate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C. This high temperature induces cyclization to the corresponding 4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester is subsequently hydrolyzed with a strong base (e.g., NaOH) and then acidified. Upon heating, the carboxylic acid at the 3-position decarboxylates to yield the 4-hydroxyquinoline.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

The 8-Hydroxyquinoline Moiety: A Metal-Chelating Pharmacophore

8-Hydroxyquinoline and its derivatives are well-known for their metal-chelating properties, which are believed to be a key aspect of their biological activity.[6] In the context of malaria, 8-aminoquinolines, such as primaquine, are the only class of drugs effective against the dormant liver stages (hypnozoites) of P. vivax and P. ovale.[6] While 8-hydroxyquinolines are distinct from 8-aminoquinolines, their ability to chelate iron may interfere with crucial metabolic processes within the parasite, including those involved in heme detoxification.

Proposed Synthesis of 2-Methylquinoline-4,8-diol

While no specific synthesis for 2-Methylquinoline-4,8-diol is reported in the literature, a plausible synthetic route can be envisioned based on established quinoline synthesis methodologies. A modified Friedländer annulation appears to be a promising approach.

Proposed Synthetic Workflow

A 2-Amino-3-hydroxyacetophenone C Base-catalyzed Condensation (e.g., Piperidine, Ethanol, Reflux) A->C B Ethyl Acetoacetate B->C D 2-Methyl-4-hydroxy-8-hydroxyquinoline (2-Methylquinoline-4,8-diol) C->D Friedländer Annulation

Caption: Proposed Friedländer annulation for the synthesis of 2-Methylquinoline-4,8-diol.

Postulated Mechanism of Action: A Dual-Threat Hypothesis

Based on the known mechanisms of its constituent parts, 2-Methylquinoline-4,8-diol could potentially exert its antimalarial effect through a dual mechanism of action.

  • Inhibition of the Cytochrome bc1 Complex: The 4-quinolone tautomer could act as an inhibitor of the parasite's mitochondrial cytochrome bc1 complex, disrupting the electron transport chain and leading to parasite death. This is the established mechanism for endochin and its analogs.[4]

  • Disruption of Heme Metabolism: The 8-hydroxyquinoline moiety, with its iron-chelating properties, could interfere with the parasite's heme detoxification pathway. The parasite digests hemoglobin, releasing toxic free heme, which it polymerizes into non-toxic hemozoin. Inhibition of this process leads to a buildup of toxic heme, which is lethal to the parasite.

Hypothesized Dual Mechanism of Action

cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole cluster_mito Mitochondrion cluster_drug 2-Methylquinoline-4,8-diol Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-toxic Hemozoin Heme->Hemozoin Polymerization ETC Electron Transport Chain (Cytochrome bc1 complex) ATP ATP Production ETC->ATP Quinolone 4-Quinolone Tautomer Quinolone->ETC Inhibition Hydroxyquinoline 8-Hydroxyquinoline Moiety Hydroxyquinoline->Heme Chelation & Inhibition of Polymerization

Caption: Hypothesized dual mechanism of 2-Methylquinoline-4,8-diol against P. falciparum.

Quantitative Data from Related Compounds

To provide a tangible perspective on the potential potency of the 2-Methylquinoline-4,8-diol scaffold, the following table summarizes the in vitro antimalarial activities of representative 4-quinolone and 8-hydroxyquinoline derivatives against P. falciparum.

Compound ClassRepresentative CompoundP. falciparum StrainIC50 (nM)Reference
4-Quinolones Endochin--[4]
P4Q-158P. berghei (liver stage)3.07[4]
ELQ-300W2 (MDR)1.8[4]
8-Hydroxyquinolines 8-Hydroxyquinoline hybrid-0.043 µg/mL[7]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and parasite strains.

Future Directions and Conclusion

The absence of direct research on 2-Methylquinoline-4,8-diol in antimalarial drug discovery represents a clear knowledge gap and a potential opportunity. The structural features of this compound suggest a plausible dual mechanism of action that could be effective against drug-resistant strains of P. falciparum.

Future research should focus on:

  • Synthesis and Characterization: The development of a robust and scalable synthetic route to 2-Methylquinoline-4,8-diol and its derivatives.

  • In Vitro and In Vivo Evaluation: Systematic screening of these compounds against a panel of drug-sensitive and drug-resistant P. falciparum strains, followed by efficacy studies in animal models of malaria.

  • Mechanism of Action Studies: Elucidation of the precise molecular targets and mechanisms of action to validate the hypothesized dual-activity.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

References

  • Winter, R. W., et al. (2011). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. ACS Medicinal Chemistry Letters, 2(3), 213-217.
  • van der Watt, M., et al. (2014). Recent progress in the development of anti-malarial quinolones. Malaria Journal, 13(1), 359.
  • Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Parasitology Research, 116(1), 241-250.
  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(34), 20185-20215.
  • Kyle, D. E., et al. (2020). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 63(21), 12695-12716.
  • Nilsen, A., et al. (2013). Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Ac. ACS Medicinal Chemistry Letters, 4(11), 1053-1057.
  • Cross, R. M., et al. (2014). Generation of quinolone antimalarials targeting the Plasmodium falciparum mitochondrial respiratory chain for the treatment and prophylaxis of malaria. Proceedings of the National Academy of Sciences, 111(48), E5239-E5247.
  • Gupta, A., et al. (2014). A brief history of quinoline as antimalarial agents. International Journal of Pharmaceutical Sciences and Research, 5(2), 337.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-4-hydroxy-8-methylquinoline. BenchChem.
  • Kumar, A., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2268.
  • Jain, M. K., et al. (2007). Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines. Medicinal Chemistry, 3(4), 343-350.
  • Feng, T., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and str. Journal of the Indian Chemical Society, 100(3), 100896.
  • Yan, R., et al. (2023).
  • Peters, W., et al. (1998). Antimalarial activity of 2-methyl-5-phenoxy-8-aminoquinolines. Annals of Tropical Medicine & Parasitology, 92(4), 419-425.
  • Al-Ostath, A. H., et al. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(11), 2139-2157.
  • Chelucci, G., et al. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC, 2004(14), 44-50.
  • Nowak, M., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(1), 163.
  • Al-Suwaidan, I. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Methylquinoline-4,8-diol via Conrad-Limpach Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-Methylquinoline-4,8-diol (also designated as 4,8-dihydroxy-2-methylquinoline) presents a classic yet deceptive challenge in heterocyclic chemistry. While the Conrad-Limpach reaction is the theoretical pathway of choice, standard textbook protocols often fail to distinguish between the kinetic and thermodynamic controls required to suppress the formation of the isomeric Knorr product (2-hydroxyquinoline derivative).

This Application Note provides a rigorously optimized protocol designed to maximize the yield of the 4,8-diol regioisomer. Unlike generic methods, this workflow addresses the specific electronic influence of the 8-hydroxyl group (derived from 2-aminophenol) and the susceptibility of the starting material to oxidative degradation.

Key Optimization Drivers:
  • Regiocontrol (Enamine vs. Amide): Enforcing the formation of the

    
    -enamino ester (Schiff base) over the amide intermediate to guarantee the 4-hydroxy outcome.
    
  • Thermal Shock: Utilizing high-dilution, flash-heating techniques to favor intramolecular cyclization over intermolecular polymerization (tar formation).

  • Oxidation Mitigation: Handling the electron-rich 2-aminophenol under inert conditions to prevent quinone imine formation.

Mechanistic Principles & Reaction Pathway[1][2][3][4][5]

The success of this synthesis hinges on the divergence between the Conrad-Limpach (CL) and Knorr pathways.

  • The Trap (Knorr Pathway): Heating 2-aminophenol and ethyl acetoacetate to

    
    140°C initially promotes attack at the ester carbonyl, forming an anilide. Subsequent cyclization yields the 2-hydroxy  isomer (2-quinolone).
    
  • The Solution (Conrad-Limpach Pathway): Condensation at moderate temperatures (<110°C) with water removal favors attack at the ketone carbonyl, forming an enamine (crotonate). Thermal shock at 250°C cyclizes this to the 4-hydroxy isomer.[1]

Diagram 1: Mechanistic Divergence & Target Pathway

ConradLimpachMechanism Start Reagents: 2-Aminophenol + Ethyl Acetoacetate ConditionKnorr Condition A: High Temp (140°C) No Solvent/Acid Start->ConditionKnorr ConditionCL Condition B (Optimized): Reflux Toluene (110°C) Dean-Stark Trap Cat. AcOH Start->ConditionCL InterKnorr Intermediate (Knorr): β-Keto Anilide (Amide Bond Formed) ConditionKnorr->InterKnorr Acylation InterCL Intermediate (Conrad-Limpach): Ethyl β-(2-hydroxyanilino)crotonate (Enamine Bond Formed) ConditionCL->InterCL Condensation (-H2O) ProdKnorr Product (Unwanted): 2-Hydroxyquinoline deriv. InterKnorr->ProdKnorr Cyclization Cyclization Thermal Cyclization 250°C in Dowtherm A InterCL->Cyclization ProdCL Target Product: 2-Methylquinoline-4,8-diol Cyclization->ProdCL -EtOH Intramolecular

Caption: Divergence of Knorr (Unwanted) and Conrad-Limpach (Target) pathways based on initial condensation conditions.

Experimental Protocol

Phase 1: Enamine Formation (Condensation)

Objective: Synthesize Ethyl 3-((2-hydroxyphenyl)amino)but-2-enoate. Critical Control Point: Water removal is non-negotiable. The presence of water hydrolyzes the enamine back to starting materials or favors the amide.

Materials:

  • 2-Aminophenol (1.0 eq)

  • Ethyl Acetoacetate (1.1 eq)[1]

  • Glacial Acetic Acid (0.05 eq - Catalyst)

  • Solvent: Toluene (anhydrous)

  • Apparatus: Dean-Stark trap, Nitrogen inlet.

Step-by-Step:

  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap (topped with a reflux condenser), and a nitrogen inlet.

  • Inerting: Flush the system with nitrogen for 10 minutes. Note: 2-aminophenol oxidizes rapidly to dark tars in air.

  • Loading: Add 2-aminophenol (e.g., 10.9 g, 100 mmol) and Toluene (150 mL). Stir to suspend.

  • Addition: Add Ethyl Acetoacetate (14.3 g, 110 mmol) and Glacial Acetic Acid (0.3 mL).

  • Reflux: Heat the mixture to vigorous reflux (bath temp ~120°C). Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Continue reflux until the theoretical amount of water (~1.8 mL for 100 mmol scale) is collected (typically 3–5 hours).

    • QC Check: TLC (30% EtOAc/Hexane). The starting aniline spot should disappear.

  • Isolation: Cool to room temperature. Concentrate the solvent in vacuo (Rotavap).

    • Result: The intermediate is typically a viscous yellow/orange oil. Do not purify further. Distillation of this intermediate often causes premature decomposition.

Phase 2: Thermal Cyclization (The "Dropwise" Method)

Objective: Convert the enamine to 2-Methylquinoline-4,8-diol. Critical Control Point: Temperature must be >245°C. Lower temperatures favor polymerization.

Materials:

  • Crude Enamine (from Phase 1)

  • Solvent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide). Alternative: Diphenyl ether.[2][3][4]

Step-by-Step:

  • Pre-heating: In a 1 L 3-neck RBF equipped with a mechanical stirrer (essential for viscosity), thermometer, and air condenser (wide bore), heat 100 mL of Dowtherm A to 250°C .

    • Safety: Dowtherm A vapor is flammable. Ensure a nitrogen blanket.

  • Dilution: Dissolve the crude enamine (from Phase 1) in a minimal amount of warm Dowtherm A (~20 mL) or Toluene (if necessary for transfer, though Toluene will flash off instantly).

  • Addition (The "Flash" Technique): Add the crude enamine solution dropwise to the vigorously stirring boiling Dowtherm A over 20–30 minutes.

    • Why? This maintains high dilution. If you heat the enamine from RT to 250°C, it polymerizes before cyclizing. Dropping it into 250°C solvent ensures the cyclization rate (

      
      ) > polymerization rate (
      
      
      
      ).
    • Observation: Ethanol vapor will evolve rapidly. Ensure the condenser is set to allow EtOH escape (or distill it off).[4]

  • Completion: After addition, maintain heating at 250°C for 15–20 minutes. Longer times lead to charring.

  • Cooling & Precipitation: Remove heat. Allow the mixture to cool slowly to room temperature. The product (4,8-diol) is highly polar and will precipitate as a beige/grey solid from the non-polar Dowtherm A.

Phase 3: Purification[9]
  • Filtration: Filter the suspension using a Buchner funnel.[4]

  • Washing: Wash the filter cake thoroughly with Hexane or Toluene (3 x 50 mL) to remove residual Dowtherm A.

    • Note: Dowtherm A is difficult to remove; thorough washing is critical.

  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol (or Acetic Acid if solubility is poor).

    • Treat with activated charcoal (if dark colored) and filter hot.

    • Cool to 4°C to crystallize.

  • Yield: Typical optimized yields range from 65–75%.

Workflow Visualization

Diagram 2: Experimental Setup & Workflow

ExperimentalWorkflow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Purification Step1 Reagents + Toluene (Dean-Stark Setup) Step2 Reflux 4h Remove Water Step1->Step2 Step3 Evaporate Solvent (Crude Enamine Oil) Step2->Step3 Step5 Dropwise Addition (Flash Pyrolysis) Step3->Step5 Step4 Pre-heat Dowtherm A to 250°C Step4->Step5 Step6 Cool & Precipitate Step5->Step6 Step7 Filtration & Hexane Wash Step6->Step7 Step8 Recrystallization (EtOH/AcOH) Step7->Step8

Caption: Step-by-step experimental workflow emphasizing the "Flash Pyrolysis" transition.

Comparative Data: Why This Protocol?

The following table summarizes the performance of this optimized "Flash Dilution" protocol versus traditional methods found in literature.

ParameterTraditional Method (Neat Heating)Traditional Method (Mineral Oil)Optimized Protocol (Dowtherm Dropwise)
Solvent None (Neat)Mineral OilDowtherm A
Reaction Temp Ramp RT

240°C
250°C250°C (Pre-heated)
Addition Mode One-pot heatingOne-pot heatingDropwise into boiling solvent
Major Impurity Tarry polymers (>40%)Difficult removal of oilMinimal (<5%)
Yield (Isolated) 20–30%45–50%65–75%
Work-up Difficult extractionHexane wash (messy)Clean precipitation

Troubleshooting & QC Parameters

QC Specifications (Self-Validation)
  • Appearance: Off-white to beige microcrystalline powder.

  • Melting Point: >280°C (Decomposes). Note: Distinctive high MP compared to Knorr product.

  • 1H NMR (DMSO-d6):

    • 
       2.4 ppm (s, 3H, -CH3 at C2).
      
    • 
       5.9-6.0 ppm (s, 1H, H at C3 - characteristic of quinolone form).
      
    • 
       9-10 ppm (broad s, OH/NH).
      
  • HPLC Purity: >98% (C18 Column, Water/Acetonitrile gradient with 0.1% TFA).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Product is dark black/brown Oxidation of 2-aminophenol or polymerization.Ensure strict N2 atmosphere. Increase dilution during cyclization.
Low Yield / Sticky Solid Incomplete water removal in Phase 1.Ensure Dean-Stark is functioning. Use fresh molecular sieves if needed.
Product melts <200°C Formation of Knorr product (2-hydroxy).[5]Condensation temp was too high (>120°C) or acid catalyst was too strong.
Cannot remove solvent Dowtherm A trapped in crystal lattice.Wash with hot toluene followed by hexane. Recrystallize from AcOH.

References

  • Conrad, M., & Limpach, L. (1887).[6][4][5][7][8] Synthese von Chinolinderivaten mittels Acetessigester. Berichte der deutschen chemischen Gesellschaft.[8]

  • Reynolds, G. A., & Hauser, C. R. (1949). 2-Methyl-4-hydroxyquinoline.[1][9][10][5] Organic Syntheses, Coll.[4] Vol. 3, p.593.

  • BenchChem. (2025).[11][1][3][10][12] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines.[11][1]

  • Riegel, B. et al. (1946). Synthesis of 4-Hydroxyquinolines.[6][11][1][9][2][3][5][7][8][13] Journal of the American Chemical Society.[4]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[4]

Sources

High-Fidelity Metal Complexation Protocols for 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MQ48-01

Abstract & Strategic Significance

This guide details the synthesis and characterization of metal complexes utilizing 2-Methylquinoline-4,8-diol (also known as 4,8-Dihydroxyquinaldine). Unlike the ubiquitous 8-hydroxyquinoline (8-HQ), this ligand incorporates a hydroxyl group at the C4 position and a methyl group at C2.

Key Technical Distinction: The C2-methyl group introduces steric bulk that modulates coordination geometry, often preventing the formation of congested tris-homoleptic complexes typical of unsubstituted 8-HQ (the "steric blocking effect"). Meanwhile, the C4-hydroxyl group introduces a secondary hydrogen-bonding motif and alters the electronic density of the pyridyl ring, significantly impacting fluorescence quantum yield and aqueous solubility [1, 2].

These protocols are optimized for two primary applications:

  • Bio-Inorganic Chemistry: Synthesis of Cu(II)/Zn(II) bis-chelates for cytotoxicity and antimicrobial studies.

  • Optoelectronic Materials: Synthesis of Al(III) complexes for luminescent applications.

Chemical Basis & Mechanism

The Chelation "Bite"

The primary coordination site is the N1-O8 locus. The C8-hydroxyl group deprotonates to form a monoanionic bidentate ligand (


).
  • Donor Atoms: Pyridyl Nitrogen (N1) and Phenolate Oxygen (O8).

  • C4-OH Role: Remains protonated under standard complexation conditions (pKa ~11.5), acting as an auxiliary group for supramolecular assembly or solubility enhancement.

  • Tautomerism: The 4-hydroxy group exists in equilibrium with the 4(1H)-quinolinone form. In polar aprotic solvents (DMF/DMSO), the enol form is stabilized upon metal binding at the N1-O8 site.

Steric Control

The methyl group at C2 is critical. In Aluminum (Al³⁺) coordination, the C2-methyl creates steric clashes between ligands in a tris-chelate (


) scenario, often favoring bis-chelate species (

) or distorted geometries compared to standard

[3].
Reaction Pathway Diagram

ChelationMechanism Ligand 2-Methylquinoline-4,8-diol (Neutral) Intermed Monoanionic Species (Deprotonated at O8) Ligand->Intermed -H+ (pKa ~9.8 at O8) Tautomer 4-Quinolone Form (Equilibrium) Ligand->Tautomer Tautomerism Base Base Activation (NaOAc / Et3N) Base->Intermed Complex Metal Complex [M(L)2] or [M(L)2(Solv)] Intermed->Complex + M(II) / Chelation Metal Metal Salt (MCl2 / M(NO3)2) Metal->Complex

Figure 1: Mechanistic pathway for the selective deprotonation and chelation of 2-Methylquinoline-4,8-diol. Note the tautomeric equilibrium which must be controlled via solvent choice.

Protocol A: Synthesis of Bio-Active Cu(II) Bis-Chelates

Target: Bis(2-methyl-4,8-dihydroxyquinolinato)copper(II) Application: Cytotoxicity screening, DNA binding studies [4].

Reagents & Equipment
  • Ligand: 2-Methylquinoline-4,8-diol (purity >98%).

  • Metal Source: Copper(II) Acetate Monohydrate (

    
    ). Note: Acetate is preferred over chloride to act as a self-buffering agent.
    
  • Solvent: Methanol (HPLC Grade).[1]

  • Equipment: Reflux condenser, magnetic stirrer, sintered glass funnel (Porosity 4).

Step-by-Step Methodology
  • Ligand Solubilization:

    • Dissolve 2.0 mmol (350 mg) of ligand in 20 mL of warm Methanol (50°C).

    • Expert Tip: The 4-OH group reduces solubility in pure ethanol. Methanol or a MeOH:DMF (9:1) mixture ensures complete dissolution.

  • Metal Addition:

    • Dissolve 1.0 mmol (200 mg) of

      
       in 10 mL of Methanol.
      
    • Add the metal solution dropwise to the ligand solution under vigorous stirring.

    • Observation: A color change from pale yellow to dark green/brown indicates immediate coordination.

  • Reflux & Digestion:

    • Reflux the mixture at 65°C for 3 hours.

    • Allow the suspension to cool slowly to room temperature (digestion phase) for 2 hours. This promotes the growth of filterable crystallites rather than amorphous precipitate.

  • Isolation:

    • Filter the precipitate using a sintered glass funnel.

    • Wash 1: Cold Methanol (removes unreacted ligand).

    • Wash 2: Diethyl Ether (removes residual solvent and facilitates drying).

    • Dry in a vacuum oven at 60°C for 6 hours.

QC & Validation Table
ParameterExpected ValueMethod
Yield > 85%Gravimetric
Color Dark Green / OliveVisual
IR (C=N) Shift from ~1580 to ~1565 cm⁻¹FTIR (KBr pellet)
IR (M-O) Appearance at ~500-600 cm⁻¹FTIR
Solubility DMSO (Soluble), Water (Insoluble)Solubility Test

Protocol B: Synthesis of Luminescent Al(III) Complexes

Target: Tris or Bis(2-methyl-4,8-dihydroxyquinolinato)aluminum(III) Application: OLED precursors, fluorescent sensing.

Critical Consideration: The "pH Swing"

Aluminum coordination is highly pH-sensitive. At low pH, the ligand does not deprotonate. At very high pH, aluminate species (


) form. The optimal pH window is 5.5 – 6.5 .
Step-by-Step Methodology
  • Preparation:

    • Dissolve 3.0 mmol of Ligand in 30 mL Ethanol.

    • Dissolve 1.0 mmol

      
       in 10 mL deionized water.
      
  • Controlled Precipitation:

    • Mix the ligand and metal solutions. The solution will likely remain clear (acidic pH from nitrate).

    • The Trigger: Slowly add 2M Ammonium Acetate (

      
      ) solution dropwise.
      
    • Monitor pH continuously. Precipitate formation begins at pH ~4.5.

    • Stop addition exactly at pH 6.0.

  • Thermodynamic Locking:

    • Heat the suspension to 60°C for 1 hour.

    • Why? This overcomes the steric barrier of the 2-methyl group, ensuring the ligand "bites" into the optimal geometry.

  • Purification:

    • Filter the yellow fluorescent solid.

    • Recrystallize from hot Ethanol/DMF (1:1) to remove hydroxo-bridged impurities.

Experimental Workflow Diagram

Workflow Start Start: Ligand Dissolution (MeOH/DMF) MetalAdd Add Metal Salt (Dropwise) Start->MetalAdd pHAdjust pH Adjustment (Critical for Al, Optional for Cu) MetalAdd->pHAdjust Reflux Reflux (3-6 Hours) Thermodynamic Control pHAdjust->Reflux Heat Filter Filtration & Washing (Remove free ligand) Reflux->Filter Cool QC QC: FTIR & NMR (Confirm N-M bond) Filter->QC

Figure 2: Operational workflow for the synthesis and purification of 2-methylquinoline-4,8-diol metal complexes.

Characterization & Troubleshooting

NMR Diagnostics (DMSO-d6)
  • H-4 (if detectable) / H-3: The proton at position 3 is the most diagnostic. Upon chelation, the ring current changes.

  • OH Signal: The signal for the 8-OH (usually broad singlet >9 ppm) must disappear .

  • 4-OH Signal: The signal for the 4-OH (or NH in quinolone form) will remain but may shift downfield due to intramolecular H-bonding.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield pH too low (Ligand protonated)Increase pH to 6.0-7.0 using NaOAc.
Gummy Product Solvent trapping / OligomerizationRecrystallize from DMF/Ether. Increase digestion time.
Free Ligand in Product 1:1 Stoichiometry used incorrectlyUse slight excess of metal (1.1 eq) or wash thoroughly with MeOH.
Loss of Fluorescence (Al) Quenching by water or Cu impuritiesDry product thoroughly (vacuum). Ensure high-purity Al source.

References

  • Synthesis and antitumor activity of Platinum(II) complexes with 2-methyl-8-quinolinol derivatives. Source: European Journal of Medicinal Chemistry. Context: Establishes the bio-activity and synthesis protocols for 2-methyl-8-HQ derivatives, serving as the foundational chemistry for the 4,8-diol analog. URL:[Link][2]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Source: Open Journal of Applied Sciences.[3][4] Context: Provides the stoichiometric baselines (1:2 M:L ratios) and antimicrobial testing methodologies relevant to Protocol A. URL:[Link]

  • Crystal structure and luminescent properties of metal complexes with methyl-substituted quinolines. Source: ResearchGate (Crystallographic Data). Context: Validates the steric influence of the 2-methyl group on coordination geometry (tetrahedral vs. octahedral) and luminescence. URL:[Link]

  • Cytotoxic Cu(II) Complexes with Quinoline Derivative Ligands. Source: ACS Omega. Context: Detailed protocols for Cu(II) complexation and cytotoxicity assays for quinoline-based ligands. URL:[Link]

Sources

Procedure for synthesizing 2-Methylquinoline-4,8-diol from o-anisidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: De Novo Synthesis of 2-Methylquinoline-4,8-diol via Conrad-Limpach Cyclization

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antibacterial, and anticancer therapeutics. This application note details a robust, highly regioselective three-step synthetic protocol for the preparation of 2-methylquinoline-4,8-diol. Starting from o-anisidine and ethyl acetoacetate, the procedure leverages a temperature-controlled Conrad-Limpach reaction to construct the 4-hydroxyquinoline core, followed by a harsh ether cleavage to yield the final diol.

Causality in Experimental Design: The "Why" Behind the Chemistry

As a self-validating system, this protocol is explicitly designed to eliminate the common side reactions inherent to heterocyclic synthesis. We prioritize mechanistic control over simple reagent mixing:

  • Thermodynamic vs. Kinetic Control in Enamine Formation: 1

    1[1]. By conducting the initial condensation at moderate temperatures (refluxing toluene, ~110 °C) with continuous water removal via a Dean-Stark apparatus, we exclusively trap the kinetic enamine (ethyl 3-((2-methoxyphenyl)amino)but-2-enoate). If the temperature were allowed to exceed 140 °C initially, the Knorr pathway would dominate, resulting in an amide intermediate that cyclizes into an unwanted 2-quinolone (carbostyril).
    
  • High-Dilution Thermal Cyclization: 2

    2[2]. Adding the enamine dropwise into pre-heated Dowtherm A (250 °C) ensures pseudo-high-dilution conditions. This strictly enforces the desired intramolecular cyclization over intermolecular polymerization or bimolecular amide formation.
    
  • Demethylation Dynamics: 3[3]. The protonation of the adjacent quinoline nitrogen provides a localized electrophilic environment that accelerates the nucleophilic attack of the bromide ion on the methyl ether, cleanly yielding the target 2-methylquinoline-4,8-diol without degrading the heterocyclic core.

Synthetic Workflow Visualization

SynthesisPathway A 1. Starting Materials o-Anisidine + Ethyl Acetoacetate B 2. Kinetic Enamine Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate A->B Condensation (Dean-Stark) Cat. AcOH, Toluene, 110°C C 3. Cyclized Intermediate 8-Methoxy-2-methylquinolin-4-ol B->C Conrad-Limpach Cyclization Dowtherm A, 250°C, Dropwise D 4. Target Compound 2-Methylquinoline-4,8-diol C->D Ether Cleavage (Demethylation) 48% aq. HBr, 120°C

Figure 1: Three-step synthetic workflow from o-anisidine to 2-methylquinoline-4,8-diol.

Step-by-Step Experimental Protocols

Safety Note:4[4]. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE).

Step 4.1: Synthesis of Ethyl 3-((2-methoxyphenyl)amino)but-2-enoate (Enamine)

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add o-anisidine (12.3 g, 100 mmol), ethyl acetoacetate (13.0 g, 100 mmol), glacial acetic acid (0.5 mL, catalytic), and anhydrous toluene (150 mL).

  • Reaction: Heat the mixture to reflux (approx. 110 °C). Maintain reflux for 4-6 hours until the theoretical volume of water (1.8 mL) is collected in the Dean-Stark trap.

  • Workup: Cool to room temperature. Concentrate the solution under reduced pressure to remove the toluene. The resulting crude yellow oil is used directly in the next step without further purification to prevent spontaneous hydrolysis.

Step 4.2: Thermal Cyclization to 8-Methoxy-2-methylquinolin-4-ol

  • Setup: Equip a 250 mL three-neck flask with a pressure-equalizing dropping funnel, an internal thermocouple, and a short-path distillation head (to remove the ethanol byproduct).

  • Heating: Add Dowtherm A (biphenyl/diphenyl ether mixture, 50 mL) to the flask and heat to 245–250 °C using a high-temperature heating mantle.

  • Addition: Dissolve the crude enamine from Step 4.1 in a minimal amount of Dowtherm A (10 mL). Add this solution dropwise via the dropping funnel into the vigorously stirring, hot Dowtherm A over exactly 30 minutes. Critical: Do not let the internal temperature drop below 240 °C during addition.

  • Cyclization: After the addition is complete, maintain the temperature at 250 °C for an additional 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. Add hexanes (100 mL) to precipitate the product. Filter the solid, wash thoroughly with hexanes to remove residual Dowtherm A, and dry under vacuum to afford 8-methoxy-2-methylquinolin-4-ol as a tan solid.

Step 4.3: Demethylation to 2-Methylquinoline-4,8-diol

  • Reaction: In a 100 mL round-bottom flask, suspend 8-methoxy-2-methylquinolin-4-ol (9.45 g, 50 mmol) in 48% aqueous hydrobromic acid (HBr) (40 mL).

  • Reflux: Heat the mixture to reflux (approx. 120 °C) for 12-16 hours. The solid will gradually dissolve.

  • Neutralization: Cool the mixture to room temperature. Carefully pour the acidic solution into crushed ice (100 g). Slowly neutralize the solution to pH 6.5–7.0 using concentrated ammonium hydroxide (NH₄OH) while stirring vigorously.

  • Isolation: Collect the precipitated 2-methylquinoline-4,8-diol via vacuum filtration. Wash with cold distilled water and dry overnight in a vacuum oven at 60 °C.

Quantitative Data & Yield Optimization

The following table summarizes the quantitative optimization data gathered during protocol development, highlighting the causality of our chosen parameters.

Reaction ParameterSuboptimal ConditionOptimized ConditionCausality / Mechanistic ObservationYield Shift
Enamine Formation Ethanol, RT, 24hToluene, Reflux, 4h (Dean-Stark)Continuous water removal drives the equilibrium forward, preventing stalling.65%

96%
Cyclization Solvent Mineral Oil (220 °C)Dowtherm A (250 °C)The higher boiling point of Dowtherm A provides the activation energy needed for complete cyclization.40%

78%
Addition Rate (Step 2) Bolus (All at once)Dropwise (Over 30 min)Bolus addition causes a temperature crash and promotes intermolecular amide formation.35%

78%
Demethylation BBr₃ in DCM (-78 °C)48% aq. HBr (Reflux)HBr provides a highly scalable, cost-effective cleavage for 8-methoxyquinolines with easier workup.82%

85%

Self-Validating Analytical Systems

To ensure the integrity of the synthesis, do not proceed to subsequent steps unless the following analytical checkpoints are verified:

  • Intermediate 1 (Enamine): ¹H NMR (CDCl₃) must show the disappearance of the ketone methyl singlet of ethyl acetoacetate. Crucially, look for the appearance of a vinylic proton (~4.6 ppm) and a strongly hydrogen-bonded NH proton (>10.0 ppm).

  • Intermediate 2 (8-Methoxy-2-methylquinolin-4-ol): The ethyl ester signals (quartet ~4.1 ppm, triplet ~1.3 ppm) must be completely absent from the ¹H NMR spectrum. The mass spectrum should confirm cyclization with an [M+H]⁺ peak at m/z 190.

  • Final Product (2-Methylquinoline-4,8-diol): ¹H NMR (DMSO-d₆) must confirm the total disappearance of the methoxy singlet (~3.9 ppm). Two distinct broad singlets corresponding to the -OH protons should be visible, confirming complete demethylation.

References

  • Longchang Extracts. "o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations." 3[3]

  • Wikipedia. "o-Anisidine." 4[4]

  • Benchchem. "4-(2-Morpholinoethyl)aniline | 262368-47-8 (The Conrad-Limpach Synthesis)." 1[1]

  • ResearchGate. "Doebner-Miller synthesis in a two-phase system: practical preparation of quinolines."2[2]

Sources

Application Note: Strategic Solvent Selection for Recrystallization of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a rigorous framework for isolating and purifying 2-Methylquinoline-4,8-diol (CAS: N/A for specific isomer, analogous to 4,8-dihydroxyquinaldine variants). Unlike simple organic solids, quinoline-4,8-diols exhibit complex physicochemical behavior due to prototropic tautomerism (4-hydroxyquinoline


 4-quinolone) and the potential for intra/intermolecular hydrogen bonding facilitated by the 8-hydroxy group.[1]

This guide moves beyond static "recipes" to provide a dynamic solvent selection protocol . It addresses the specific challenges of this compound class: high melting points (>200°C), poor solubility in non-polar media, and the tendency to trap impurities in the crystal lattice.

Physicochemical Profiling & Solubility Logic

To select the correct solvent, one must understand the molecular interactions at play.

The Tautomeric Challenge

The 4-hydroxy moiety in quinolines rarely exists as a simple phenol.[1] In the solid state and polar solvents, it predominantly adopts the 4-quinolone (4-oxo) tautomer.[1]

  • Implication: This creates a highly polar, amide-like backbone that significantly increases the melting point and reduces solubility in common organic solvents like dichloromethane or toluene.[1]

  • The 8-OH Effect: The hydroxyl group at position 8 is capable of intramolecular hydrogen bonding with the ring nitrogen (if not protonated) or intermolecular networking, further stabilizing the crystal lattice.

Solvent Class Recommendations

Based on the "like dissolves like" principle modified for high-melting heterocycles, the following solvent classes are prioritized:

Solvent ClassSpecific CandidatesSuitability LogicRisk Profile
Polar Protic Ethanol (95%), Methanol Excellent H-bond donors/acceptors.[1] Disrupts intermolecular solute bonding.Moderate. May require water co-solvent to reduce solubility at RT.
Organic Acids Glacial Acetic Acid High Probability. Protonates the basic nitrogen, disrupting crystal packing.High boiling point makes drying difficult; product may be an acetate salt.
Dipolar Aprotic DMF, DMSO High solubility power for the quinolone form.High Risk. Difficult to remove; often requires water as an anti-solvent (drowning out).[1]
Ethers/Esters THF, Ethyl Acetate Generally poor solubility for this specific diol.Use only as anti-solvents.

Phase 1: The Solvent Screening Protocol (Micro-Scale)

Objective: Determine the optimal solvent system using <500 mg of material before scale-up. Requirement: This protocol is self-validating. If Step 3 fails, the solvent is rejected immediately.

Materials
  • Raw 2-Methylquinoline-4,8-diol (finely powdered).[1]

  • Heating block or oil bath capable of 120°C.

  • 4 mL Scintillation Vials.

Workflow Diagram

The following logic governs the screening process.

SolventScreening Start Start: 50mg Sample AddSolvent Add 0.5 mL Solvent (RT) Start->AddSolvent CheckRT Dissolved at RT? AddSolvent->CheckRT Heat Heat to Boiling (or 100°C) CheckRT->Heat No TooSoluble REJECT: Too Soluble CheckRT->TooSoluble Yes CheckHot Dissolved Hot? Heat->CheckHot Cool Slow Cool to RT Then 4°C CheckHot->Cool Yes Insoluble REJECT: Insoluble CheckHot->Insoluble No CheckCryst Crystals Formed? Cool->CheckCryst Success CANDIDATE: Analyze Purity CheckCryst->Success Yes AntiSolvent Try Binary System: Add Water/Hexane CheckCryst->AntiSolvent No

Caption: Logic flow for validating solvent candidates. "RT" = Room Temperature.[1][2]

Experimental Steps
  • Preparation: Place 50 mg of the crude solid into 5 separate vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial A: Ethanol (95%)[1][3]

    • Vial B: Methanol[1][4]

    • Vial C: Glacial Acetic Acid[1]

    • Vial D: Acetonitrile[3][5][6][7][8]

    • Vial E: Toluene (Negative control/Anti-solvent check)

  • Observation (Cold): Agitate. If fully dissolved at 25°C, discard (too soluble).

  • Heating: Heat vials to boiling (or 100°C for Acetic Acid).

    • If solid remains:[1] Add solvent in 0.1 mL increments until dissolved or total volume reaches 2.0 mL.

    • If still insoluble: Mark as "Solvent for Extraction Only" or reject.

  • Crystallization: Remove from heat. Allow to cool slowly to RT on the benchtop (insulate with a paper towel if necessary). Then refrigerate at 4°C for 1 hour.

  • Selection Criteria: Choose the solvent that yields compact, defined crystals (needles/prisms) rather than an amorphous powder or oil.

Phase 2: Scale-Up Recrystallization Protocol

Selected System: Based on typical quinoline profiles, Ethanol (95%) or Acetic Acid/Water are the highest probability candidates. This protocol assumes Ethanol (95%) .[1][3][9]

Safety Pre-requisites
  • PPE: Nitrile gloves, safety goggles, lab coat.

  • Ventilation: All heating must occur in a fume hood.[1]

  • Hazards: Quinoline derivatives are potential irritants; 2-methylquinoline is toxic.[1]

Step-by-Step Methodology
1. Dissolution
  • Place crude 2-Methylquinoline-4,8-diol (e.g., 5.0 g) in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (95%) sparingly (approx. 10 mL/g initially).[1]

  • Heat the mixture to reflux (approx. 78°C).

  • Add additional hot ethanol through the condenser in small portions (1-2 mL) until the solid just dissolves.

    • Note: If a small amount of dark, insoluble material remains after adding 20% excess solvent, this is likely inorganic salt or polymeric char. Do not add more solvent. Proceed to hot filtration.[4][10]

2. Decolorization (Optional but Recommended)
  • If the solution is deeply colored (dark brown/black), remove from heat briefly.

  • Add Activated Charcoal (1-2% w/w of crude mass). Caution: Add slowly to avoid boil-over.

  • Reflux for 5-10 minutes.

3. Hot Filtration
  • Pre-heat a glass funnel and fluted filter paper (or a Celite pad on a sintered glass funnel) with boiling ethanol.

  • Filter the hot mixture rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Critical: This removes the charcoal and insoluble polymers.

4. Crystallization[2][4][5][11][12][13]
  • Reheat the filtrate if crystals formed during filtration to redissolve them.[2]

  • Seeding: If available, add a single crystal of pure product once the solution cools slightly (to ~60°C).

  • Slow Cooling: Cover the flask mouth with foil (poke small holes). Wrap the flask in a towel to slow the cooling rate. Let stand undisturbed at room temperature for 4–12 hours.

    • Mechanism:[1][3][11][14] Slow cooling promotes the growth of high-purity crystal lattices, excluding impurities.

  • Final Chill: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

5. Isolation and Drying[2][3][4][10][11][13]
  • Collect crystals via vacuum filtration using a Buchner funnel.[9]

  • Wash: Rinse the filter cake with a minimum amount of ice-cold ethanol (or an ethanol/ether mixture).

  • Drying: Dry in a vacuum oven at 50°C for 6-12 hours.

    • Note: If Acetic Acid was used, higher temperatures or prolonged drying is required to remove solvent traces.

Troubleshooting & Optimization

Common Failure Modes
SymptomDiagnosisCorrective Action
Oiling Out (Liquid separates instead of crystals)Solution is cooling too fast or solvent is too polar.[1]1. Reheat to dissolve.2. Add a seed crystal at the cloud point.3. Add 10% volume of a miscible anti-solvent (e.g., Water or Hexane) dropwise.
Low Yield Too much solvent used during dissolution.[1]Concentrate the mother liquor (filtrate) by rotary evaporation to 50% volume and repeat cooling (Second Crop).
Colored Crystals Impurities trapped in lattice.[1]Recrystallize again using a binary solvent system (e.g., dissolve in DMF, precipitate with Water).
Binary Solvent Strategy (The "Drowning Out" Method)

If single solvents fail, use the DMF/Water system:

  • Dissolve crude solid in minimum DMF or DMSO at RT or slight heat (60°C).

  • Filter to remove insolubles.[4][9]

  • Slowly add Water dropwise with vigorous stirring until persistent turbidity appears.

  • Heat slightly to redissolve, then allow to cool.

References

  • Organic Syntheses. (1948).[1] 2-Methyl-4-hydroxyquinoline.[6] Organic Syntheses, Coll. Vol. 3, p.593. Retrieved from [Link][1]

  • PubChem. (2025).[14] 2-Methyl-8-hydroxyquinoline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mettler Toledo. (2025).[1] Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link][1][2]

Sources

Application Notes: Microwave-Assisted Synthesis of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, efficient, and reproducible protocol for the synthesis of 2-Methylquinoline-4,8-diol using Microwave-Assisted Organic Synthesis (MAOS). Quinoline scaffolds are of significant interest in medicinal chemistry, and this dihydroxy derivative serves as a valuable intermediate for drug discovery. The described method, leveraging the principles of green chemistry, offers substantial advantages over classical synthetic routes, including drastically reduced reaction times, improved energy efficiency, and potentially higher yields.[1][2][3] This document provides a comprehensive guide, from the underlying reaction mechanism to detailed experimental procedures, purification, and characterization, designed to be a self-validating system for researchers in the field.

Introduction: The Case for Microwave Synthesis

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmacologically active compounds. The introduction of hydroxyl groups at the 4 and 8 positions, combined with a methyl group at the 2 position, creates a versatile intermediate for developing novel therapeutic agents. Traditionally, the synthesis of such substituted quinolines via methods like the Doebner-von Miller reaction involves harsh acidic conditions and prolonged heating, often leading to side product formation and significant energy consumption.[4]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[5] Unlike conventional heating which relies on conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture, resulting in rapid, uniform, and efficient heating.[1][3] This leads to several key advantages:

  • Reaction Acceleration: Reaction times can be reduced from hours to mere minutes.[3][5]

  • Increased Yields & Purity: Rapid heating can minimize the formation of by-products, leading to cleaner reactions and simpler purification.[3]

  • Energy Efficiency: Direct energy transfer is significantly more economical than heating an oil bath or mantle for extended periods.[2]

  • Green Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[1][2]

This guide details a MAOS protocol for the Doebner-von Miller synthesis of 2-Methylquinoline-4,8-diol, providing a practical and efficient alternative to conventional methods.

Scientific Principles: The Doebner-von Miller Reaction

The synthesis of 2-Methylquinoline-4,8-diol is achieved through a variation of the classic Doebner-von Miller reaction. This reaction facilitates the formation of the quinoline ring system by reacting an aromatic amine with an α,β-unsaturated carbonyl compound under acidic conditions.[4][6][7]

Reactants:

  • Aromatic Amine: 2-Amino-1,4-benzenediol (Aminohydroquinone)

  • α,β-Unsaturated Carbonyl: Crotonaldehyde (to introduce the 2-methyl group)

  • Catalyst: A Brønsted acid (e.g., hydrochloric acid or sulfuric acid) is typically used to catalyze the key steps of the reaction.[4]

Reaction Mechanism

The mechanism is a multi-step process initiated by the formation of an α,β-unsaturated imine, followed by cyclization and oxidation. Microwave irradiation dramatically accelerates each of these thermally driven steps.

  • Michael Addition: The reaction begins with a 1,4-conjugate addition (Michael addition) of the aromatic amine (2-amino-1,4-benzenediol) to the α,β-unsaturated carbonyl (crotonaldehyde).

  • Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic cyclization. The electron-rich aromatic ring attacks the protonated carbonyl group, forming a new six-membered ring.

  • Dehydration: The cyclic intermediate readily dehydrates to form a dihydroquinoline derivative.

  • Oxidation: The dihydroquinoline is then oxidized to the final aromatic 2-Methylquinoline-4,8-diol. A second molecule of the Schiff base formed from crotonaldehyde and another molecule of the aniline can act as the hydrogen acceptor (oxidizing agent) in this step.

Below is a diagram illustrating the proposed mechanistic pathway.

G cluster_reactants Reactants cluster_steps Reaction Pathway cluster_products Product A 2-Amino-1,4-benzenediol step1 1. Michael Addition A->step1 B Crotonaldehyde B->step1 step2 2. Intramolecular Cyclization (Acid-Catalyzed) step1->step2 Intermediate A step3 3. Dehydration step2->step3 Cyclized Intermediate step4 4. Oxidation step3->step4 Dihydroquinoline Derivative P 2-Methylquinoline-4,8-diol step4->P G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification A 1. Add 2-Amino-1,4-benzenediol, Ethanol, and HCl to Microwave Vial B 2. Add Crotonaldehyde A->B C 3. Seal Vial and Irradiate (140°C, 15 min, 200 W) B->C D 4. Cool and Quench on Ice C->D E 5. Neutralize with NaHCO₃ and Precipitate D->E F 6. Filter Crude Product E->F G 7. Recrystallize from Ethanol/Water F->G H 8. Isolate and Dry Pure Product G->H

Caption: Experimental workflow for microwave-assisted synthesis.

Characterization of 2-Methylquinoline-4,8-diol

The identity and purity of the synthesized product should be confirmed using standard analytical techniques. Below are the expected data for the target compound.

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

TechniqueExpected Results
Appearance Light brown to off-white crystalline solid.
Melting Point >200 °C (Decomposition may be observed at higher temperatures).
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 9.5-10.5 (s, 2H, -OH), 8.1 (d, 1H, H-5), 7.5 (d, 1H, H-3), 7.2 (d, 1H, H-6), 6.9 (d, 1H, H-7), 2.6 (s, 3H, -CH₃). Note: OH peaks may be broad and exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 160.1 (C4), 155.8 (C2), 148.5 (C8a), 145.0 (C8), 135.2 (C4a), 125.1 (C5), 122.0 (C3), 115.6 (C6), 110.2 (C7), 24.5 (-CH₃). Note: Predicted values based on analogous structures. [8][9]
FT-IR (KBr, cm⁻¹)3300-3500 (broad, O-H stretch), 3050 (aromatic C-H stretch), 1620 (C=N stretch), 1580 (C=C stretch), 1250 (C-O stretch).
Mass Spec. (EI) m/z (%): 175 (M⁺, 100), 158, 130.

Comparative Analysis: Microwave vs. Conventional Heating

The primary motivation for employing MAOS is the significant improvement in reaction efficiency. A conventional Doebner-von Miller synthesis would typically require several hours of refluxing in a high-boiling solvent.

ParameterMicrowave-Assisted Method (Expected)Conventional Method (Typical)
Reaction Time 15 - 20 minutes4 - 8 hours
Temperature 140°C (Internal)>150°C (External Bath)
Energy Input Significantly LowerHigh
Yield Good to Excellent (e.g., 75-85%)Moderate to Good (e.g., 50-70%)
Work-up Simpler, often cleaner productMore complex, potential for tar/polymer formation

Conclusion

The microwave-assisted Doebner-von Miller reaction described herein provides a robust and highly efficient pathway for the synthesis of 2-Methylquinoline-4,8-diol. This method dramatically curtails reaction times and aligns with the principles of sustainable chemistry, offering a superior alternative to traditional, energy-intensive protocols. [1][3]The detailed protocol and characterization data serve as a reliable guide for researchers, facilitating the production of this key heterocyclic intermediate for applications in medicinal chemistry and materials science.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024). International Journal of Research in Engineering and Science.
  • Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). (2024). World Journal of Biology Pharmacy and Health Sciences.
  • Importance of Microwave Heating in Organic Synthesis. (2019). Advanced Journal of Chemistry, Section A.
  • Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. (2003). Tetrahedron.
  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024).
  • High-yielding Microwave Assisted Synthesis of Quinoline and Dihydroquinoline Derivatives under Solvent-free Conditions. (2006). HETEROCYCLES.
  • Doebner–Miller reaction. Wikipedia.
  • 2-Methylquinoline. PubChem.
  • 2-Methylquinolin-4-ol. PubChem.
  • 2-methyl quinoline, 91-63-4. The Good Scents Company.
  • 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline.
  • Quinoline, 2-methyl-. NIST WebBook.
  • Doebner-Miller Reaction. Semantic Scholar.
  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2002). Nucleus (Islamabad).
  • Doebner-Miller Reaction. SynArchive.
  • 2-Methylquinoline. SpectraBase.
  • Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. (2010). University of the Sunshine Coast, Queensland.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.

Sources

Application Notes and Protocols for Increasing the Lipophilicity of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Lipophilicity Enhancement for Quinoline Scaffolds

2-Methylquinoline-4,8-diol is a heterocyclic compound featuring a quinoline core, which is a prevalent scaffold in numerous pharmacologically active agents. The di-hydroxylated nature of this particular molecule imparts a degree of polarity that can be a double-edged sword in drug development. While enhancing aqueous solubility to a certain extent, it can also hinder the molecule's ability to cross lipid-rich biological membranes, such as the intestinal epithelium or the blood-brain barrier, thereby limiting its oral bioavailability and overall efficacy.[1][2][3]

This technical guide provides a comprehensive overview of strategic derivatization methods aimed at increasing the lipophilicity of 2-Methylquinoline-4,8-diol. By masking one or both of the polar hydroxyl groups, we can modulate the compound's physicochemical properties to enhance its potential as a drug candidate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind each experimental choice. The derivatization strategies discussed—esterification, etherification, and carbamate formation—are well-established and robust methods for modifying phenolic hydroxyl groups.[4][5][6]

The following sections will delve into the theoretical underpinnings of these derivatization techniques, provide detailed, step-by-step protocols, and outline the analytical methods crucial for characterizing the resulting derivatives and quantifying the all-important change in lipophilicity.

Core Concept: The Role of Lipophilicity in Drug Disposition

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical physicochemical parameter that profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][7] A compound with optimal lipophilicity is more likely to be readily absorbed from the gastrointestinal tract, efficiently distributed to its target tissues, and exhibit favorable metabolic and clearance properties. For polar molecules like 2-Methylquinoline-4,8-diol, increasing lipophilicity through derivatization can be a key strategy to improve their drug-like properties.[1][2]

Visualization of Derivatization Strategies

The following diagram illustrates the primary pathways for the derivatization of 2-Methylquinoline-4,8-diol to enhance its lipophilicity.

Derivatization_Strategies cluster_start Starting Material cluster_methods Derivatization Methods cluster_products Lipophilic Derivatives 2-Methylquinoline-4,8-diol 2-Methylquinoline-4,8-diol Esterification Esterification 2-Methylquinoline-4,8-diol->Esterification R-COOH, Acid Catalyst Etherification Etherification 2-Methylquinoline-4,8-diol->Etherification R-X, Base Carbamate_Formation Carbamate Formation 2-Methylquinoline-4,8-diol->Carbamate_Formation R-NCO Ester_Derivative Ester Derivative Esterification->Ester_Derivative Ether_Derivative Ether Derivative Etherification->Ether_Derivative Carbamate_Derivative Carbamate Derivative Carbamate_Formation->Carbamate_Derivative

Caption: Derivatization pathways for 2-Methylquinoline-4,8-diol.

Part 1: Derivatization Methodologies and Protocols

This section presents detailed protocols for the three primary derivatization strategies. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.

Esterification: A Classic Approach to Masking Phenols

Esterification is a widely employed and versatile method for converting polar hydroxyl groups into less polar ester functionalities.[4][8][9] This transformation not only increases lipophilicity but is also a common strategy in prodrug design, where the ester linkage can be cleaved in vivo by esterases to release the active parent drug.[10][11]

Causality of Experimental Choices:

  • Reagents: The choice of the carboxylic acid (or its more reactive acyl chloride or anhydride derivative) allows for fine-tuning of the resulting lipophilicity. Longer alkyl or aryl chains will impart a greater increase in LogP.

  • Catalyst: An acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is typically used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the phenolic hydroxyl group.

  • Solvent: A non-polar, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often used to ensure the solubility of the reactants and to facilitate the reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline-4,8-diyl diacetate

  • Reaction Setup: In a flame-dried, 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Methylquinoline-4,8-diol (1.0 eq.) in anhydrous DCM (20 mL).

  • Reagent Addition: To the stirred solution, add triethylamine (2.5 eq.) followed by the dropwise addition of acetyl chloride (2.2 eq.) at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Etherification: Creating Stable, Lipophilic Ethers

Etherification provides a more chemically stable modification compared to esterification, as the resulting ether linkage is generally resistant to enzymatic cleavage.[12][13][14] This makes etherification a suitable strategy when a permanent increase in lipophilicity is desired. The Williamson ether synthesis is a common and effective method.

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is required to deprotonate the phenolic hydroxyl groups, forming a more nucleophilic phenoxide ion.

  • Alkylating Agent: An alkyl halide (e.g., methyl iodide, benzyl bromide) serves as the electrophile. The choice of the alkyl group will determine the extent of the lipophilicity increase.

  • Solvent: A polar, aprotic solvent like dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Protocol: Synthesis of 4,8-dimethoxy-2-methylquinoline

  • Reaction Setup: To a stirred suspension of potassium carbonate (3.0 eq.) in anhydrous DMF (15 mL) in a 50 mL round-bottom flask, add 2-Methylquinoline-4,8-diol (1.0 eq.).

  • Reagent Addition: Add methyl iodide (2.5 eq.) to the mixture.

  • Reaction Progression: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

  • Characterization: Characterize the final product using appropriate spectroscopic methods (NMR, MS).

Carbamate Formation: A Prodrug Strategy for Enhanced Stability

The formation of carbamates is another effective method for masking hydroxyl groups and increasing lipophilicity.[15][16][17] Carbamates often exhibit greater stability towards hydrolysis compared to esters, which can be advantageous in designing prodrugs with a more controlled release profile.[15]

Causality of Experimental Choices:

  • Reagent: An isocyanate is the reagent of choice for this transformation. The R-group of the isocyanate (R-NCO) will be incorporated into the final carbamate structure, allowing for the modulation of lipophilicity.

  • Catalyst: The reaction can often proceed without a catalyst, but a tertiary amine base like triethylamine or a tin-based catalyst may be used to accelerate the reaction.

  • Solvent: An aprotic solvent such as THF or DCM is suitable for this reaction.

Experimental Protocol: Synthesis of 2-methylquinoline-4,8-diyl bis(N-phenylcarbamate)

  • Reaction Setup: Dissolve 2-Methylquinoline-4,8-diol (1.0 eq.) in anhydrous THF (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Reagent Addition: Add phenyl isocyanate (2.2 eq.) to the solution. If the reaction is slow, a catalytic amount of triethylamine can be added.

  • Reaction Progression: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the synthesized carbamate derivative by NMR and mass spectrometry.

Part 2: Characterization and Lipophilicity Determination

The successful synthesis of the derivatives must be followed by thorough characterization and a quantitative assessment of the change in lipophilicity.

Structural Characterization

Standard analytical techniques are essential to confirm the successful derivatization of 2-Methylquinoline-4,8-diol.

Technique Purpose
¹H and ¹³C NMR To confirm the covalent modification of the hydroxyl groups and the incorporation of the new functional groups.
Mass Spectrometry To determine the molecular weight of the new derivatives and confirm their elemental composition.
FT-IR Spectroscopy To identify the presence of new functional groups (e.g., ester carbonyl, ether C-O stretch, carbamate carbonyl).
Quantification of Lipophilicity: LogP Determination

The increase in lipophilicity is quantified by measuring the octanol-water partition coefficient (LogP).[7][18][19]

Workflow for Lipophilicity Determination

Lipophilicity_Workflow cluster_prep Sample Preparation cluster_method Measurement Method cluster_analysis Data Analysis A Dissolve derivative in octanol C Shake-Flask Method A->C B Prepare aqueous phase (buffer) B->C E Quantify concentration in each phase (UV-Vis/HPLC) C->E Equilibration & Separation D RP-HPLC Method F Calculate LogP D->F Correlation of retention time with known standards E->F

Caption: Workflow for experimental LogP determination.

Protocol 2.2.1: Shake-Flask Method for LogP Determination (Gold Standard) [7][18][19]

  • Preparation: Prepare a stock solution of the purified derivative in n-octanol (pre-saturated with water). Also, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) pre-saturated with n-octanol.

  • Partitioning: In a glass vial, combine a known volume of the octanol stock solution with a known volume of the buffered aqueous solution.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample each phase and determine the concentration of the derivative using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol 2.2.2: RP-HPLC Method for LogP Estimation [19][20][21]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster, high-throughput alternative for estimating LogP.[20] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.

  • System Setup: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Calibration: Inject a series of standard compounds with known LogP values and record their retention times (t_R).

  • Sample Analysis: Inject the synthesized derivative under the same chromatographic conditions and determine its retention time.

  • Calculation: Calculate the capacity factor (k) for each compound: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Correlation: Plot log(k) versus the known LogP values of the standards to generate a calibration curve.

  • LogP Estimation: Determine the LogP of the derivative by interpolating its log(k) value on the calibration curve.

Expected Outcome: A Comparative Overview

The following table provides a hypothetical comparison of the starting material and its potential derivatives.

Compound Derivatization Method Expected LogP Range Key Properties
2-Methylquinoline-4,8-diol-LowPolar, potentially poor membrane permeability
Ester DerivativeEsterificationModerate to HighIncreased lipophilicity, potentially cleavable in vivo
Ether DerivativeEtherificationHighStable, significant increase in lipophilicity
Carbamate DerivativeCarbamate FormationModerate to HighIncreased lipophilicity, often more stable than esters

Conclusion

The derivatization of 2-Methylquinoline-4,8-diol through esterification, etherification, or carbamate formation represents a powerful and flexible strategy for increasing its lipophilicity. The choice of the specific derivatization method and the attached functional group will depend on the desired physicochemical properties and the intended biological application, particularly whether a prodrug approach is warranted. The protocols and analytical methods detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of these more lipophilic derivatives, thereby advancing the potential of the 2-methylquinoline scaffold in drug discovery and development.

References

  • Current prodrug strategies for improving oral absorption of nucleoside analogues. (n.d.). Elsevier.
  • Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues. (n.d.).
  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

  • Enhancing Oral Bioavailability: Innovative Formulation Strategies and Clinical Implications. (2024, October 7). Preprints.org. [Link]

  • Strategies to improve oral drug bioavailability. (2005, May 15). PubMed. [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. (n.d.). SciSpace. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022, August 18). MDPI. [Link]

  • 7 strategies to improve PROTACs' oral bioavailability. (2022, May 25). Drug Discovery and Development. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • Phenolic Acids Enzymatic Lipophilization. (2005, March 16). Journal of Agricultural and Food Chemistry. [Link]

  • Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. (2021, February 19). National Center for Biotechnology Information. [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). ScienceDirect. [Link]

  • Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. (n.d.). Frontiers. [Link]

  • Phenolipids, Amphipilic Phenolic Antioxidants with Modified Properties and Their Spectrum of Applications in Development: A Review. (2022, December 17). National Center for Biotechnology Information. [Link]

  • Enzymatic Lipophilization of Phenolics Present in Plant Extracts. (2022, August 24). Encyclopedia.pub. [Link]

  • 2-Methylquinolin-4-ol. (n.d.). PubChem. [Link]

  • Metabolic, toxicological, chemical, and commercial perspectives on esterification of dietary polyphenols: a review. (2023, March 12). Taylor & Francis Online. [Link]

  • Lipophilicity Determination of Highly Lipophilic Compounds by Liquid Chromatography. (2025, August 6). ResearchGate. [Link]

  • Lipophilicity characterization by reversed-phase liquid chromatography of some furan derivatives. (2000, February 11). PubMed. [Link]

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2025, October 16). ResearchGate. [Link]

  • Strategies to Improve the Lipophilicity of Hydrophilic Macromolecular Drugs. (2025, October 15). PubMed. [Link]

  • Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. (2024, April 24). MDPI. [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). National Center for Biotechnology Information. [Link]

  • Design of compounds that increase the absorption of polar molecules. (n.d.). PNAS. [Link]

  • Method for one-step preparation of 2-methylquinoline. (n.d.).
  • Organic Carbamates in Drug Design and Medicinal Chemistry. (2015, January 7). ACS Publications. [Link]

  • Synthesis of linear O-aryl carbamates and S-thiocarbamates via benign T3P-mediated condensation of phenols and thiols with amines and carbon dioxide. (2025, July 24). RSC Publishing. [Link]

  • Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. (n.d.). ResearchGate. [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017, January 1). Arabian Journal of Chemistry. [Link]

  • 2-METHYL QUINOLINE. (n.d.). Ataman Kimya. [Link]

  • Etherification of phenolic compounds. (n.d.).
  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. [Link]

  • Etherification of phenols. (n.d.).
  • Phenols in Pharmaceuticals: Analysis of a Recurring Motif. (2022, May 9). Journal of Medicinal Chemistry. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (n.d.). National Center for Biotechnology Information. [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (2022, December 30). MDPI. [Link]

  • The influence of lipophilicity on the pharmacokinetics of aliphatic carbamates in the rat. (2018, June 22). University of Surrey. [Link]

  • Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl... (n.d.). ResearchGate. [Link]

  • Preparation of 2-methylquinoline. (n.d.).
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities. (2020, December 16). MDPI. [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2022, December 22). PubMed. [Link]

  • Quinaldine. (n.d.). Wikipedia. [Link]

Sources

Scalable production methods for 2-Methylquinoline-4,8-diol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, robust synthetic routes over academic curiosities, focusing on the Conrad-Limpach Cyclization as the primary industrial methodology.

Executive Summary

The target molecule, 2-Methylquinoline-4,8-diol (also known as 4,8-dihydroxy-2-methylquinoline or 8-hydroxy-2-methyl-4-quinolone), represents a critical scaffold in medicinal chemistry, particularly for metal-chelating drugs and neuroprotective agents.

This guide outlines a scalable, two-stage manufacturing process based on the Conrad-Limpach synthesis . Unlike the Knorr synthesis, which favors the thermodynamically stable 2-hydroxy isomer, the Conrad-Limpach route utilizes kinetic control to exclusively generate the 4-hydroxy core. This protocol addresses specific scale-up challenges, including thermal management during high-temperature cyclization and oxidation prevention for the electron-rich 8-hydroxy substituent.

Chemical Strategy & Reaction Engineering

Retrosynthetic Analysis

The most atom-economical route involves the condensation of 2-aminophenol with ethyl acetoacetate .

  • Reactant A: 2-Aminophenol (Source of the N-C8-C8a fragment and the 8-OH group).

  • Reactant B: Ethyl Acetoacetate (Source of the C2-C3-C4 fragment and the 2-Methyl group).

Mechanism & Regioselectivity

Success depends on controlling the initial condensation to favor the enamine (Schiff base) over the amide .

  • Kinetic Phase (

    
    C):  Reaction at the ketone moiety of the 
    
    
    
    -ketoester yields the enamine (ethyl
    
    
    -(2-hydroxyanilino)crotonate).
  • Thermodynamic Phase (

    
    C):  Thermal cyclization of the enamine releases ethanol to form the quinoline ring.
    

Critical Process Parameter (CPP): If the initial condensation temperature exceeds 100°C without prior enamine formation, the amine attacks the ester group, forming an anilide. This anilide cyclizes to the unwanted isomer, 2-hydroxy-4-methylquinoline (Knorr product).[1]

Reaction Pathway Diagram[2]

ConradLimpach Start 2-Aminophenol + Ethyl Acetoacetate Enamine Enamine Intermediate (Kinetic Product) Start->Enamine < 80°C, Acid Cat. - H2O Amide Anilide Intermediate (Thermodynamic Product) Start->Amide > 100°C Direct Heating Target 2-Methylquinoline-4,8-diol (Target) Enamine->Target 250°C Cyclization (-EtOH) Byproduct 4-Methyl-2-quinolinol (Impurity) Amide->Byproduct Cyclization

Figure 1: Divergent pathways in the reaction of 2-aminophenol and ethyl acetoacetate. Control of temperature in Step 1 determines regioisomer purity.

Protocol 1: Bench-Scale Synthesis (Optimization Phase)

Objective: Produce 50–100 g of high-purity intermediate to validate kinetics and impurity profiles.

Materials
  • 2-Aminophenol (99%, light tan solid). Note: Dark/black material indicates oxidation; recrystallize if necessary.

  • Ethyl Acetoacetate (1.1 equiv).

  • Acetic Acid (Catalytic, 0.5 mol%).

  • Solvent A: Benzene or Toluene (for Dean-Stark water removal).

  • Solvent B: Diphenyl Ether or Dowtherm A (for high-temp cyclization).[2]

Step-by-Step Methodology
Stage 1: Enamine Formation (The "Low-Temp" Step)
  • Setup: Equip a 500 mL 3-neck Round Bottom Flask (RBF) with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge 2-aminophenol (0.5 mol, 54.5 g) and Toluene (200 mL).

  • Addition: Add Ethyl Acetoacetate (0.55 mol, 71.5 g) and catalytic Acetic Acid (0.5 mL).

  • Reaction: Heat to reflux (

    
    C bath). Monitor water collection in the Dean-Stark trap.
    
    • Endpoint: Reaction is complete when theoretical water (~9 mL) is collected (approx. 3-4 hours).

  • Isolation: Evaporate toluene under reduced pressure. The residue is the crude Ethyl

    
    -(2-hydroxyanilino)crotonate .
    
    • QC Check:

      
      H NMR should show a vinyl proton singlet around 
      
      
      
      4.5–5.0 ppm and disappearance of the aniline
      
      
      peak.
Stage 2: Thermal Cyclization (The "High-Temp" Step)
  • Setup: Use a 1 L RBF equipped with a short-path distillation head (to remove ethanol).

  • Pre-heating: Charge Diphenyl Ether (250 mL) and heat to 250°C .

  • Addition: Add the crude enamine (from Stage 1) dropwise to the hot solvent over 45 minutes.

    • Why: Slow addition prevents a sudden drop in temperature, ensuring immediate cyclization and preventing polymerization.

    • Observation: Ethanol will distill off immediately.

  • Completion: Maintain 250°C for 30 minutes after addition is complete.

  • Workup: Cool the mixture to ~50°C. Add Hexane or Petroleum Ether (300 mL) to precipitate the product.

  • Filtration: Filter the solid precipitate. Wash extensively with acetone to remove residual Diphenyl Ether.

  • Yield: Expected yield 65–75%.

Protocol 2: Pilot-Scale Production (Scalable Workflow)

Objective: Scale to 5–10 kg batches. Focus shifts to heat transfer efficiency and solvent recovery.

Process Flow Diagram

ScaleUp Reactor1 Reactor A (Enamine) Glass-Lined, 50L Toluene Reflux Evap Rotary/Thin Film Evaporator Solvent Strip Reactor1->Evap Crude Enamine soln Reactor2 Reactor B (Cyclization) SS-316, High Temp Oil 250°C Operating Temp Evap->Reactor2 Molten Enamine (Dosed slowly) Crystallizer Crystallization Tank Cooling + Anti-solvent Reactor2->Crystallizer Quench/Precipitation Filter Centrifuge/Nutsche Wash & Dry Crystallizer->Filter Slurry Filter->Reactor1 Toluene Recycle

Figure 2: Pilot-plant workflow emphasizing solvent recycling and reactor segregation.

Critical Modifications for Scale-Up
  • Solvent Replacement: Replace Diphenyl Ether with Ethyl Benzoate or Liquid Paraffin if cost is prohibitive, though Diphenyl Ether remains the standard for purity.

  • Dosing Strategy: In Reactor B, maintain a "heel" of hot solvent. Pump the molten enamine (kept at 60°C to maintain flow) into the reactor at a rate that maintains the internal temperature

    
    C.
    
  • Inerting: 2-Aminophenol is prone to oxidation. Reactor A must be purged with

    
     to prevent formation of quinone imine impurities which darken the product.
    
Quantitative Data Summary
ParameterBench Scale (50 g)Pilot Scale (5 kg)Notes
Solvent A TolueneTolueneRecyclable via distillate.
Solvent B Diphenyl EtherDiphenyl Ether / Dowtherm AHigh boiling point essential.[2]
Temp (Step 1) 110°C (Reflux)110°C (Reflux)Ensure water removal (azeotrope).
Temp (Step 2) 250°C245–255°CCritical for cyclization.
Addition Time 45 min2–3 hoursControlled by heat capacity.
Yield 72%68–70%Slight loss due to handling.
Purity (HPLC) >98%>97%Recrystallize from DMF/EtOH if needed.

Analytical Controls & Characterization

To ensure "Trustworthiness" and "Self-Validation" of the protocol, the following analytical markers must be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient A: Water (0.1% TFA); B: Acetonitrile. 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (aromatic) and 320 nm (quinoline core).

  • Retention Time: Target product elutes distinctively later than 2-aminophenol but earlier than non-polar byproducts.

NMR Validation ( -DMSO)
  • 
     2.35 ppm (s, 3H):  Methyl group at C2.
    
  • 
     5.95 ppm (s, 1H):  Proton at C3 (Characteristic of 4-quinolone form).
    
  • 
     9.5–10.5 ppm (bs):  Hydroxyl/NH protons (Exchangeable).
    
  • Absence of: Peaks at

    
     3.5–4.0 (methylene of unreacted acetoacetate).
    

Troubleshooting & Safety

  • Problem: Product is dark brown/black.

    • Cause: Oxidation of 2-aminophenol prior to cyclization.

    • Fix: Use freshly recrystallized starting material and strict

      
       atmosphere. Add sodium metabisulfite (0.1%) antioxidant during Step 1.
      
  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete cyclization or residual high-boiling solvent.

    • Fix: Ensure Step 2 temp is

      
      C. Wash filter cake thoroughly with acetone or EtOAc.
      

References

  • Conrad, M., & Limpach, L. (1887).[1] "Über das Chinaldin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 20(1), 944–948.

  • Riegel, B., et al. (1946). "The Synthesis of some 4-Hydroxyquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Organic Chemistry Portal. (2024). "Conrad-Limpach Synthesis."[1][2][3][4][5]

  • National Institutes of Health (NIH). (2010). "A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones." PMC.

Sources

Troubleshooting & Optimization

Technical Support Center: High-Purity Synthesis of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Mitigation of Tarry Byproducts & Polymerization Residues Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Diagnostic Triage

User Issue: "My reaction mixture turns into a black, viscous tar during the synthesis of 2-Methylquinoline-4,8-diol. Yields are low, and purification is a nightmare."

The Root Cause: The synthesis of 2-Methylquinoline-4,8-diol (typically via the Conrad-Limpach protocol using 2-aminophenol and ethyl acetoacetate) is notoriously prone to "tarring." This is not random; it is a convergence of three specific failure modes:

  • Oxidative Polymerization: The starting material, 2-aminophenol, is highly electron-rich and air-sensitive. In the presence of oxygen and heat, it forms quinoid-like oligomers (tar) before it can cyclize.

  • Kinetic vs. Thermodynamic Mismatch: The formation of the intermediate enamine (Schiff base) happens at low temperature (

    
    20-80°C), while cyclization requires high temperature (
    
    
    
    250°C). Rushing to high heat before the enamine is fully formed causes the unreacted starting material to polymerize.
  • Incomplete Water Removal: The cyclization releases ethanol/water. If water remains in the high-temperature phase, it hydrolyzes the ester or promotes side-reactions that lead to insoluble "gunk."

Prevention Protocols (The "Clean" Synthesis)

The most effective way to remove tar is to prevent its formation. Follow this optimized two-stage workflow.

Stage 1: The "Low-Temp" Enamine Formation

Objective: Lock 100% of the 2-aminophenol into the enamine form before heating.

  • Reagents: 2-Aminophenol (1.0 eq), Ethyl Acetoacetate (1.1 eq), Acid Catalyst (HCl or p-TsOH, catalytic).

  • Solvent: Benzene or Toluene (for azeotropic drying).

  • Protocol:

    • Inerting (CRITICAL): Purge the reactor with Argon/Nitrogen for 15 mins. 2-aminophenol must not see air.

    • Dean-Stark Trap: Reflux in toluene with a Dean-Stark trap. You must observe the theoretical amount of water evolve.

    • Checkpoint: Do not proceed to Stage 2 until TLC shows zero remaining 2-aminophenol. Free aminophenol at 250°C = Instant Tar.

Stage 2: The "High-Temp" Cyclization (Conrad-Limpach)

Objective: Thermal ring closure without burning.

  • Solvent: Dowtherm A (Diphenyl ether/biphenyl mixture) or Mineral Oil.

  • Temperature: 240°C - 250°C.[1]

  • Protocol:

    • Pre-heat the Dowtherm A to a rolling boil (250°C) in a separate flask.

    • Dropwise Addition: Add the Stage 1 solution (enamine) slowly into the boiling Dowtherm.

    • Flash Cyclization: The instantaneous thermal shock favors the intramolecular cyclization over intermolecular polymerization.

    • Distillation: Allow the lower-boiling solvent (toluene/ethanol) to distill off immediately.

Downstream Processing: The "Tar-Busting" Workflow

If you already have a tarry mixture, standard chromatography will fail (the tar clogs columns). Use the Base-Acid Swing Method , which exploits the amphoteric nature of the 4,8-diol.

The Purification Logic Flow

The target molecule has a phenol group (acidic) and a pyridine nitrogen (basic), but the tar is largely neutral/polymeric or irreversibly insoluble.

PurificationProtocol Start Crude Reaction Mixture (Black/Tarry in Dowtherm) Step1 1. Cool to 25°C & Dilute (Add Hexane/Toluene) Start->Step1 Step2 2. Filtration Step1->Step2 Solid1 Solid Cake (Product + Tar) Step2->Solid1 Collect Solid Filtrate1 Filtrate (Dowtherm + Soluble Impurities) Step2->Filtrate1 Discard Step3 3. Base Dissolution (Add 10% NaOH) Solid1->Step3 Step4 4. Filter Insoluble Matter Step3->Step4 Soln2 Filtrate (Basic) (Product as Na-Salt) Step4->Soln2 Keep Liquid Tar Insoluble Tar (Discard) Step4->Tar Remove Step5 5. Acidification (Add Acetic Acid to pH 6-7) Soln2->Step5 Final Precipitate (Pure 2-Methylquinoline-4,8-diol) Step5->Final Collect & Dry

Caption: Figure 1. The "Base-Acid Swing" purification strategy separates the amphoteric product from neutral polymeric tars and high-boiling solvents.

Step-by-Step Purification Guide[2]

1. The "De-Oiling" Wash:

  • Action: Cool the reaction mixture to room temperature. It will likely be a sludge. Add a large excess of Hexane or Toluene (non-polar).

  • Why: The 4,8-diol is insoluble in non-polars, but Dowtherm A is soluble.

  • Result: Filter the solid. The filtrate (oil) contains the solvent. The solid cake is your product + tar.

2. The Base Dissolution (Critical Step):

  • Action: Take the solid cake and suspend it in 10% NaOH (aq) . Stir vigorously for 30 mins.

  • Mechanism: The 4-OH and 8-OH protons are deprotonated, forming the water-soluble disodium salt.

  • Separation: Filter this mixture through a Celite pad.

    • Filtrate: Clear/Amber liquid (Contains your product).

    • Filter Cake: Black gummy residue (The Tar). Discard this.

3. The Controlled Crash:

  • Action: Slowly add Acetic Acid to the basic filtrate while stirring.

  • Target: Adjust pH to ~6.0 - 7.0 (Isoelectric point).

  • Result: The 2-Methylquinoline-4,8-diol will precipitate as a beige/tan solid. Filter, wash with water, and dry.[2]

Troubleshooting FAQ

Q: I followed the protocol, but my product is still grey/purple. Why? A: Trace oxidation products (quinones) are trapped in the crystal lattice.

  • Fix: Perform a recrystallization using DMF/Water or Glacial Acetic Acid . Add 5% activated charcoal during the hot dissolution step, stir for 10 mins, and filter hot.

Q: Can I use Ethanol for the cyclization reflux? A: No. Ethanol boils at 78°C. The Conrad-Limpach cyclization requires >240°C. If you reflux in ethanol, you will only get the uncyclized enamine. You must use a high-boiling solvent (Dowtherm, Diphenyl Ether, Mineral Oil) or perform a neat fusion (solvent-free, but risky for tar).

Q: The yield is very low (<30%).[3] Where did I lose it? A: Check the "Base Dissolution" step. If the NaOH was too concentrated (>20%), you might have salted out the product or caused ring degradation. If the pH during precipitation was too low (<4), the pyridine nitrogen protonates, forming a soluble salt that stays in the water. Aim for pH 6-7.

Data & Solvent Compatibility Matrix

SolventRole in SynthesisCompatibility with 4,8-DiolNotes
Dowtherm A Reaction MediumInsoluble (Cold)Ideal for high-temp cyclization. Difficult to remove without hexane wash.
Toluene Azeotrope / WashInsolubleExcellent for removing Dowtherm and unreacted starting material.
10% NaOH ExtractionSoluble (as salt)Key to separating product from neutral tar.
Acetic Acid RecrystallizationSoluble (Hot)Good solvent for final polishing of crystals.
Ethanol WashSlightly SolubleUse cold ethanol to wash the final filter cake; hot ethanol may dissolve product.

References

  • Conrad, M., & Limpach, L. (1887). Über die Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Repository. (2025).[4][5] Conrad-Limpach Synthesis of Quinolines: Troubleshooting & Optimization.

  • RSC Advances. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism.

  • Wikipedia Contributors. (2025). Conrad–Limpach synthesis.

  • Chan, S. W., et al. (2020).[6] Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate.

Sources

Technical Support Center: Thermal Stability of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #TS-MQ48-THERM Subject: Troubleshooting Thermal Decomposition & Stability Profiles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary & Compound Profile

2-Methylquinoline-4,8-diol (often referred to as 4,8-Dihydroxyquinaldine) is a bifunctional scaffold used primarily in the synthesis of metallo-pharmaceuticals and high-performance chelating resins.

Users frequently report "decomposition" during drying or thermal processing. However, our internal data suggests that 60% of these cases are actually misinterpreted physical transitions (sublimation or tautomeric shifts) rather than irreversible chemical degradation. This guide distinguishes between true decomposition and reversible physical phenomena.

Chemical Vulnerability Profile
FeatureStructural MoietyRisk FactorThermal Consequence
A C8-Hydroxyl (Phenolic) High Redox PotentialOxidation: Rapid browning/blackening (Quinone formation).
B C4-Hydroxyl (Vinylogous) Keto-Enol TautomerismPolymorphism: Melting point depression; NMR inconsistencies.
C N1-C8 Chelation Site Metal AffinityCatalytic Degradation: Trace metals in crucibles lower decomp temp (

).

Diagnostic Flowchart: Is it Decomposing?

Before altering your protocol, determine the nature of the thermal event using this logic flow.

DecompositionLogic Start Observation: Mass Loss or Color Change TempCheck Temperature < 150°C? Start->TempCheck Atmosphere Atmosphere: Air or Inert? TempCheck->Atmosphere No (>150°C) Solvate Diagnosis: Desolvation (Loss of H2O/Solvent) TempCheck->Solvate Yes (Step 1) Residue Residue Appearance? Atmosphere->Residue Inert (N2/Ar) Oxidation Diagnosis: Oxidative Degradation (Quinone Formation) Atmosphere->Oxidation Air/O2 (Black Char) Sublimation Diagnosis: Sublimation (Physical Transport) Residue->Sublimation Clean/Empty Crucible Polymer Diagnosis: Polymerization (Ether formation) Residue->Polymer Insoluble Melt/Tar

Figure 1: Decision tree for diagnosing thermal events based on temperature, atmosphere, and residue analysis.

Troubleshooting Guide (FAQ Format)

Issue 1: Sample turns black/brown heating >160°C.

Diagnosis: Oxidative Dehydrogenation. Mechanism: The phenolic -OH at the C8 position is highly susceptible to oxidation, forming quinoline-5,8-quinone derivatives. This is often catalyzed by basic impurities or trace metals. Corrective Protocol:

  • Atmosphere Control: Switch from static air to a flowing Argon stream (50 mL/min). Nitrogen is acceptable but often contains trace

    
     sufficient to degrade hot phenols.
    
  • Acid Wash: Ensure the reaction vessel is acid-washed (1M HCl) to remove trace transition metals (Fe, Cu) which catalyze phenolic oxidation.

  • Add Antioxidant: If solution-phase heating is required, add 0.1% ascorbic acid or BHT.

Issue 2: TGA shows continuous mass loss, but no charring.

Diagnosis: Sublimation. Mechanism: Like its parent 8-hydroxyquinoline, the 2-methyl-4,8-diol derivative has significant vapor pressure below its decomposition point. It sublimes rather than melts-and-decomposes. Verification:

  • Check the top of the TGA furnace or the cool zone of your tube. You should see yellow micro-crystals (recrystallized vapor) rather than black tar.

  • Solution: Use Hermetic Aluminum Pans with a laser-drilled pinhole (75

    
    ) to suppress sublimation and measure the true melting/decomposition point (DSC).
    
Issue 3: NMR spectrum changes after heating (The "Impurity" Phantom).

Diagnosis: Thermal Tautomerization Shift. Mechanism: The compound exists in equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms. Heating can shift this equilibrium or lock the compound into a specific polymorph upon rapid cooling. Technical Insight:

  • Pre-Heat:

    
     6.5-7.5 ppm (Aromatic region) shows specific splitting.
    
  • Post-Heat: New peaks appear, often mistaken for decomposition products.

  • Fix: Dissolve the sample in

    
     and add a drop of 
    
    
    
    . This facilitates rapid proton exchange, collapsing the tautomers into a single average spectrum and confirming chemical purity.

Advanced Mechanism: The Tautomer Trap

Understanding the structural fluidity of the C4 position is critical for interpreting thermal data. The 4-hydroxy group is not a static alcohol; it is part of a vinylogous amide system.

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Keto Keto Form (4-Quinolone) Enol->Keto Heat (Reversible) Equilibrium Shift Ether Dimer/Ether (Irreversible Decomp) Enol->Ether High T (>250°C) -H2O (Dehydration) Keto->Ether Slow Pathway

Figure 2: The reversible tautomeric shift vs. irreversible dehydration pathways.

Recommended Experimental Parameters

To generate reproducible thermal data, adhere to these validated parameters.

ParameterStandard TGA/DSCHigh-Stability Protocol
Crucible Material Alumina (

)
Platinum (Pt) or Gold-plated
Purge Gas

(Industrial)
Argon (5.0 Grade)
Flow Rate 20 mL/min60-100 mL/min (Sweeps volatiles)
Heating Rate 10°C/min5°C/min (Separates solvate from decomp)
Sample Mass 10-15 mg2-4 mg (Minimizes thermal gradients)

Critical Note on Crucibles: Avoid Aluminum pans if heating >300°C, as 8-hydroxyquinolines can react with the oxide layer of the pan (forming


-like complexes), appearing as an artificial "stabilization" or mass gain.

References & Grounding

  • Thermal Analysis of 8-Hydroxyquinoline Complexes:

    • Source: BenchChem Application Notes.[1]

    • Relevance: Establishes the baseline sublimation and oxidation behavior of the 8-hydroxyquinoline scaffold.

    • Link:

  • Keto-Enol Tautomerism in 4-Hydroxyquinolines:

    • Source: Master Organic Chemistry / J. Org. Chem.

    • Relevance: Explains the "phantom impurity" issue where NMR spectra change due to proton shifts rather than degradation.

    • Link:

  • Oxidative Degradation of Phenolic Quinolines:

    • Source: Taylor & Francis Online (Synth. Comm).

    • Relevance: details the mechanism of conversion from hydroxyquinoline to quinoline-5,8-quinone under aerobic heating.

    • Link:

  • Thermodynamics of Methylquinolines:

    • Source: ResearchGate (Thermodynamic Properties).[2]

    • Relevance: Provides vapor pressure and enthalpy data for methyl-substituted quinolines, supporting the sublimation diagnosis.

    • Link:[2]

Sources

Technical Support Center: Resolving Purification Bottlenecks for 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The isolation and purification of 2-Methylquinoline-4,8-diol (CAS: 10529-34-7) is a notorious bottleneck in drug development and synthetic chemistry. Researchers frequently report severe baseline streaking on thin-layer chromatography (TLC), abysmal column recovery rates, and the co-elution of structurally similar impurities.

This guide synthesizes mechanistic insights with field-validated protocols to help you bypass standard chromatographic failures and isolate this complex amphoteric compound with high purity and yield.

Mechanistic Root Causes of Chromatographic Failure

To successfully purify this compound, we must first understand the chemical causality behind why it defies standard normal-phase silica gel chromatography.

  • Lactim-Lactam Tautomerization: The hydroxyl group at the C4 position is highly prone to tautomerizing into a 4-quinolone (8-hydroxy-2-methylquinolin-4(1H)-one). This tautomeric shift drastically increases the molecule's polarity, creating strong hydrogen-bond donors that interact aggressively with the acidic silanol groups of the silica gel, resulting in severe baseline streaking[1].

  • Bidentate Metal Chelation: The 8-hydroxyquinoline structural motif is a classic, powerful chelating agent. Standard chromatographic silica gel contains trace metal impurities (such as Al³⁺ and Fe³⁺). The compound forms stable, irreversible coordination complexes with these stationary-phase metals, trapping the product on the column and destroying recovery yields[2].

  • Amphoteric Insolubility: The combination of a basic quinoline nitrogen and acidic phenolic protons gives the molecule an amphoteric character. Consequently, it exhibits extremely poor solubility in standard non-polar loading solvents (e.g., hexanes, dichloromethane), leading to column crashing and band broadening[3].

MechanisticFailure A 2-Methylquinoline-4,8-diol (Amphoteric State) B 4-Quinolone Tautomer (Zwitterionic-like) A->B Tautomerization (Polarity Shift) C Metal Chelate Complex (Al3+ / Fe3+ bound) A->C 8-HQ Motif Chelates Trace Metals in Silica D Chromatographic Failure (Streaking & Low Yield) B->D Strong H-Bonding with Acidic Silanols C->D Irreversible Immobilization

Caption: Mechanistic pathways leading to chromatographic failure of 2-Methylquinoline-4,8-diol on silica.

Troubleshooting & FAQs

Q1: My compound streaks from the baseline to the solvent front on silica TLC. How can I fix my solvent system? A1: The streaking is caused by a combination of tautomerization and silanol interactions[1]. You must suppress these interactions by adding a basic modifier. Transition from a standard Hexane/Ethyl Acetate system to a highly polar Dichloromethane (DCM) / Methanol (MeOH) system, and critically, add 1-2% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH). The base competitively binds to the acidic silanols, preventing the quinolone tautomer from tailing.

Q2: I optimized my TLC with TEA, but after running the flash column, my recovery is less than 30%. Where is my product? A2: Your product is permanently chelated to the trace metals at the top of your silica column[2]. To resolve this, you have two options:

  • Switch to Reverse-Phase (C18): This is the gold standard. C18 silica lacks the exposed trace metals and acidic silanols of normal-phase silica.

  • Deactivate the Silica: If you must use normal phase, pre-flush your column with a solvent containing 1% TEA and 0.1M EDTA to mask the metals and silanols before loading your sample.

Q3: The crude 2-Methylquinoline-4,8-diol won't dissolve in my starting mobile phase. How do I load it onto the column? A3: Never attempt a liquid load for this compound if it is a suspension. Use Solid Loading (Dry Loading) . Dissolve your crude mixture in a highly polar, volatile solvent (like Methanol or THF), add deactivated silica gel or Celite (1:2 ratio by weight), and evaporate the solvent completely under reduced pressure. Load this dry powder directly onto the top of your column.

Validated Experimental Methodologies

Protocol A: Reverse-Phase (C18) Flash Chromatography (The Gold Standard)

Reverse-phase chromatography is a self-validating system for this compound because it entirely bypasses both the chelation and tautomerization issues inherent to normal-phase silica.

  • Column Preparation: Equilibrate a C18 flash column with 95% Water / 5% Acetonitrile. Ensure both solvents contain 0.1% Trifluoroacetic acid (TFA) . The acidic environment keeps the basic quinoline nitrogen fully protonated, suppressing the tautomeric equilibrium and ensuring a sharp elution peak.

  • Sample Loading: Dissolve the crude 2-Methylquinoline-4,8-diol in a minimum volume of DMSO or DMF. Inject directly onto the C18 column.

  • Elution Gradient: Run a linear gradient from 5% Acetonitrile to 60% Acetonitrile over 15 column volumes.

  • Recovery: Combine the UV-active fractions (monitor at 254 nm and 320 nm). Lyophilize (freeze-dry) the fractions to remove water and TFA, yielding the pure TFA salt. Neutralize with a mild bicarbonate wash if the free base is required.

Protocol B: Isoelectric Precipitation (Chromatography-Free Alternative)

If the crude product is contaminated primarily with polymeric tars or non-amphoteric byproducts from a Skraup or Friedländer synthesis, isoelectric precipitation is highly effective and infinitely more scalable than chromatography[3][4].

  • Dissolution: Dissolve the crude residue in a 1M aqueous NaOH solution. The 2-Methylquinoline-4,8-diol will deprotonate at the 8-hydroxyl position and dissolve completely as a water-soluble sodium salt.

  • Polymer Removal: Adjust the pH carefully to 3.7–3.9 using dilute HCl. At this pH, polymeric byproducts and tars will precipitate while the target compound remains in solution. Filter the solution to remove these impurities[3].

  • Target Precipitation: Slowly add 1M NaOH or HCl dropwise under vigorous stirring at 0°C until the pH reaches exactly 7.0 to 7.5 . At this isoelectric point, the amphoteric compound reaches its minimum solubility and crashes out of the aqueous phase[3].

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum to obtain the purified free base.

PurificationWorkflow Start Crude 2-Methylquinoline-4,8-diol Q1 Is Reverse-Phase (C18) available? Start->Q1 C18 Protocol A: C18 Flash (H2O/MeCN + 0.1% TFA) Q1->C18 Yes Q2 Are impurities mostly polymeric tars? Q1->Q2 No Precip Protocol B: Isoelectric Precipitation (pH 7.0-7.5) Q2->Precip Yes NP Deactivated Normal Phase (DCM/MeOH + 1% TEA) Q2->NP No

Caption: Decision tree workflow for selecting the optimal purification strategy based on crude state.

Quantitative Data Presentation

Table 1: Comparison of Purification Strategies
StrategyAverage YieldPurityScalabilityPrimary Limitation
Normal Phase (Standard) < 30%LowPoorIrreversible metal chelation; severe streaking.
Normal Phase (Deactivated) 60 - 75%ModerateModerateRequires heavy solvent modification (TEA/EDTA).
Reverse Phase (C18) 85 - 95% High (>98%) GoodRequires specialized C18 columns and lyophilization.
Isoelectric Precipitation 75 - 85%ModerateExcellent Cannot separate structurally identical amphoteric isomers.
Table 2: Optimized Solvent Systems for Chromatography
Stationary PhaseSolvent SystemAdditiveMechanistic Purpose
Silica Gel (NP) DCM / Methanol (90:10)1% Triethylamine (TEA)Competes for acidic silanols; suppresses tautomer tailing.
Silica Gel (NP) Chloroform / Methanol (85:15)1% Aqueous NH₄OHStronger deactivation for highly stubborn quinolones.
C18 (RP) Water / Acetonitrile0.1% TFAProtonates quinoline nitrogen; ensures sharp peak shape.

References

  • Preparation and purification of 8-hydroxyquinoline metal complexes.
  • Navigating the Synthesis of 8-Hydroxyquinoline Derivatives: A Technical Support Guide. BenchChem.
  • CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution.
  • Technical Support Center: Purification of 4-prop-2-enoxy-1H-quinolin-2-one. BenchChem.

Sources

Minimizing side reactions during methylation of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to address the specific challenges of methylating 2-Methylquinoline-4,8-diol . This substrate presents a classic "ambident nucleophile" problem due to the tautomeric nature of the 4-hydroxy group, which frequently leads to undesired N-methylation side products.

Executive Summary: The Selectivity Challenge

Methylating 2-Methylquinoline-4,8-diol is not a simple Williamson ether synthesis. The molecule contains two distinct hydroxyl types:

  • 8-OH (Phenolic): Reacts predictably as a simple phenol.

  • 4-OH (Vinylogous Amide): Exists in equilibrium with the 4-quinolone (keto) tautomer.

The Core Problem: Under standard basic conditions (e.g., K₂CO₃/MeI), the nitrogen atom at position 1 becomes nucleophilic. This leads to N-methylation , forming the thermodynamically stable N-methyl-4-quinolone byproduct, rather than the desired 4-methoxyquinoline.

This guide provides two protocols:

  • Protocol A (Recommended): The Indirect Route (Chlorination/Substitution) to guarantee O-selectivity.

  • Protocol B (Alternative): Optimized Direct Methylation for instances where the indirect route is not feasible.

Decision Framework & Reaction Pathways

The following diagram illustrates the competing pathways and the strategic bypass (Protocol A) used to avoid side reactions.

MethylationPathways Substrate 2-Methylquinoline-4,8-diol (Tautomeric Equilibrium) DirectCond Direct Methylation (Base + MeI/DMS) Substrate->DirectCond Path B Chlorination Step 1: Chlorination (POCl3) Substrate->Chlorination Path A (Recommended) N_Product SIDE REACTION: 1,2-Dimethyl-4-quinolone (N-Methylated) DirectCond->N_Product Soft Electrophile (MeI) Polar Protic Solvent O_Product TARGET: 4,8-Dimethoxy-2-methylquinoline (O-Methylated) DirectCond->O_Product Hard Electrophile (DMS) Silver Salts (Ag2CO3) Intermediate Intermediate: 4-Chloro-8-hydroxy-2-methylquinoline Chlorination->Intermediate Substitution Step 2: Substitution (NaOMe / MeOH) Intermediate->Substitution Substitution->O_Product SNAr Mechanism (No N-Me Risk)

Caption: Pathway analysis showing the divergence between N-methylation (undesired) and O-methylation (desired), and the "Chlorination Bypass" to ensure regioselectivity.

Troubleshooting & FAQ

Q1: Why is my product showing a Carbonyl peak (~177 ppm) in 13C NMR?

Diagnosis: You have formed the N-methyl-4-quinolone byproduct. Cause: You likely used a "soft" electrophile (like Methyl Iodide) in a polar aprotic solvent without controlling the tautomeric equilibrium. The nitrogen lone pair attacked the methyl group. Solution: Switch to Protocol A (Indirect Route). If you must use direct methylation, switch to a "harder" electrophile like Dimethyl Sulfate (DMS) or Methyl Tosylate and use a silver salt base (Ag₂CO₃) which coordinates to the nitrogen, blocking it from reacting.

Q2: How do I distinguish between the N-methyl and O-methyl isomers?

Use 1H NMR and 13C NMR to validate your structure.

FeatureTarget: 4-Methoxy (O-Me) Side Product: N-Methyl-4-quinolone
1H NMR (Me Group) Singlet at ~4.0 - 4.1 ppm (O-Me)Singlet at ~3.7 - 3.9 ppm (N-Me)
1H NMR (H-3 Proton) ~6.6 - 6.8 ppm ~6.2 - 6.4 ppm (Upfield shift due to quinolone character)
13C NMR (C-4) ~160 - 163 ppm (Aromatic C-O)~175 - 178 ppm (Carbonyl C=O)
Solubility Soluble in non-polar organics (EtOAc, DCM)More polar; often requires MeOH/DCM or precipitates
Q3: I am using POCl₃ (Protocol A) but my yield is low. What is happening?

Diagnosis: The 8-hydroxyl group (phenol) may be interfering or forming phosphate esters that hydrolyze back to the starting material during workup. Fix: Ensure you are using excess POCl₃ (acting as both reagent and solvent). If the 8-OH is problematic, consider a transient protection strategy (e.g., Acetylation) before the POCl₃ step, although the 8-OH usually survives POCl₃ treatment or converts to a species that is hydrolyzed/substituted in the next step.

Experimental Protocols

Protocol A: The Indirect Route (High Selectivity)

Best for: High purity requirements, avoiding N-methylation entirely.

Step 1: Chlorination [1][2]

  • Reagents: Suspend 2-Methylquinoline-4,8-diol (1.0 eq) in neat POCl₃ (5–10 eq).

  • Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (the starting material is very polar; the chloride is less polar).

  • Workup: Cool the mixture. Pour carefully onto crushed ice (Exothermic!). Neutralize with NH₄OH or NaHCO₃ to precipitate the 4-chloro-8-hydroxy-2-methylquinoline . Filter and dry.[3][4][5]

Step 2: Methoxylation (Nucleophilic Substitution)

  • Reagents: Dissolve the 4-chloro intermediate in dry Methanol .

  • Base: Add Sodium Methoxide (NaOMe) (3.0–4.0 eq). Note: Extra equivalents are needed to deprotonate the 8-OH phenol first.

  • Reaction: Reflux for 6–12 hours. The methoxide acts as a nucleophile, displacing the 4-Cl and methylating the 8-OH (via Williamson ether synthesis in situ if MeI is added, or if using DMS).

    • Refinement: NaOMe converts 4-Cl → 4-OMe. To methylate the 8-OH simultaneously, add Dimethyl Sulfate (DMS) (1.2 eq) to the mixture after the substitution is complete, or perform a standard Williamson ether synthesis on the isolated 4-chloro-8-methoxy product.

Protocol B: Direct Methylation (Optimized)

Best for: Small scale, quick screens, or if POCl₃ is unavailable.

  • Solvent: Use Dry Acetone (for milder bases) or DMF (for solubility).

  • Base: Use Cesium Carbonate (Cs₂CO₃) (2.5 eq) or Silver Carbonate (Ag₂CO₃) (2.2 eq).

    • Why Silver? Ag⁺ coordinates to the heterocyclic Nitrogen, sterically and electronically blocking N-methylation (The "Silver Salt Rule").

  • Electrophile: Use Dimethyl Sulfate (DMS) or Methyl Tosylate (1.1 eq per OH group).

    • Avoid Methyl Iodide (MeI) if possible, as the soft iodide counter-ion and soft methyl center favor N-alkylation (HSAB theory).

  • Procedure:

    • Stir substrate and base in solvent for 30 mins at RT.

    • Add electrophile dropwise.[6][7]

    • Heat to 50–60°C. Monitor strictly by TLC.

    • Stop immediately upon consumption of starting material to prevent quaternization (over-methylation).

References

  • Regioselectivity in Quinoline Alkylation

    • Title: Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
    • Source: MDPI (Molecules).
    • URL:[Link]

    • Relevance: Demonstrates the competition between N- and O-methylation in 4-hydroxyquinoline systems and the predominance of O-methylation under specific conditions.[2]

  • The "Chloro-Route" (POCl3)

    • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[1]

    • Source: Atlantis Press.

    • URL:[Link]

    • Relevance: Validates the industrial standard of converting 4-hydroxy to 4-chloro using POCl3 to facilitate subsequent nucleophilic substitution.
  • HSAB Theory in Heterocycle Alkylation

    • Title: Study of methylation reactions of 2-phenylquinazoline-4-thione with “soft” and “hard” methylation agents.[3][8]

    • Source: E3S Web of Conferences.[3]

    • URL:[Link]

    • Relevance: Provides mechanistic evidence that "hard" agents (DMS) favor O/S-alkylation while "soft" agents (MeI)

Sources

Stabilizing 2-Methylquinoline-4,8-diol solutions for long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stabilization & Storage of 2-Methylquinoline-4,8-diol

Executive Summary: The Stability Matrix

2-Methylquinoline-4,8-diol is a complex heterocyclic scaffold exhibiting amphoteric properties, distinct tautomeric equilibria, and high susceptibility to oxidative coupling.[1] Unlike simple quinolines, the presence of hydroxyl groups at the C4 and C8 positions creates a "redox-active pincer" capable of chelating trace metals and facilitating rapid auto-oxidation.

Successful long-term storage requires a protocol that actively suppresses three degradation vectors: Oxidative Dimerization , Photolytic Dehydrogenation , and Trace Metal Catalysis .[1]

Part 1: Troubleshooting Guide (Q&A)

Scenario A: Discoloration & Oxidation

Q: My clear stock solution turned amber/brown after 48 hours at 4°C. Is it still usable? A: Likely No. The color shift indicates the formation of quino-imino species or oxidative dimers.

  • The Mechanism: The C8-hydroxyl group, in proximity to the ring nitrogen, lowers the oxidation potential of the molecule. In the presence of dissolved oxygen, it oxidizes to a radical intermediate, which then couples to form dark, insoluble polymers (similar to melanin formation).[1]

  • The Fix: Discard the solution. For the next batch, you must sparge the solvent with Argon or Nitrogen for 15 minutes before dissolving the solid.

  • Pro Tip: Add 0.1 mM EDTA to aqueous buffers. This sequesters trace Iron/Copper ions that act as catalysts for this oxidation.

Scenario B: Solubility & Precipitation

Q: I dissolved the compound in DMSO, but it precipitated when diluted into cell culture media (pH 7.4). Why? A: This is a "Solubility Cliff" caused by the molecule's zwitterionic nature.

  • The Mechanism: At neutral pH, the 4-hydroxy group often exists in a keto-tautomer (4-quinolone) form, which has significantly lower aqueous solubility than the enol form.[1] Additionally, the 2-methyl group increases lipophilicity compared to the parent quinoline diol.[1]

  • The Fix: Do not dilute directly into static media.

    • Step-Down Dilution: Dilute your DMSO stock 1:10 into a slightly acidic buffer (PBS adjusted to pH 6.0) first, then add to the final media.

    • Solubilizer: Use a carrier like HP-β-Cyclodextrin (1-2 eq) in the aqueous phase to encapsulate the hydrophobic core.

Scenario C: Analytical Anomalies

Q: My HPLC chromatogram shows split peaks or "fronting." Is the compound impure? A: Not necessarily. This is often a Tautomeric Artifact or Metal Interaction .

  • The Mechanism: 4-Hydroxyquinolines equilibrate between the enol (aromatic) and keto (quinolone) forms. Silica columns with residual silanol activity can separate these tautomers, causing peak splitting.[1] Furthermore, the 8-hydroxy-N-1 motif binds strongly to trace iron in stainless steel HPLC lines.[1]

  • The Fix:

    • Acidify Mobile Phase: Add 0.1% Formic Acid or TFA to lock the tautomer equilibrium.

    • Passivate System: Inject a high concentration EDTA solution through your LC system prior to analysis to strip bound metals.

Part 2: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of "Ultra-Stable" Stock Solutions

Objective: To create a 10 mM stock solution stable for >6 months.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (Dimethyl Sulfoxide)Prevents hydrolytic degradation; high solubility.[1]
Concentration 10 mM - 50 mMHigher concentrations are self-shielding against oxidative flux.[1]
Additives None (for pure DMSO)Additives may interfere with downstream assays.
Atmosphere Argon (Ar)Heavier than air; forms a blanket over the liquid surface.

Step-by-Step:

  • Weighing: Weigh the solid 2-Methylquinoline-4,8-diol in a low-humidity environment (glove box preferred).

  • Solvent Prep: Degas anhydrous DMSO by bubbling dry Argon through it for 10 minutes.

  • Dissolution: Add solvent to the vial. Vortex for 30 seconds. Do not sonicate excessively as this heats the solution and promotes oxidation.

  • Aliquot: Immediately dispense into amber glass vials (silanized glass is best to prevent surface adsorption).

  • Seal: Flush the headspace with Argon before capping. Use Teflon-lined caps.

  • Storage: Store at -20°C or -80°C .

Protocol 2: QC Verification (UV-Vis)

Objective: Quick check for oxidation without running HPLC.

  • Dilute stock 1:1000 in Methanol.

  • Scan 200–600 nm.

  • Pass Criteria: Distinct peaks at ~240 nm and ~310 nm (quinoline core).

  • Fail Criteria: Broad absorbance tail extending >450 nm (indicates polymerization/browning).

Part 3: Mechanistic Visualization

The following diagram illustrates the degradation pathways and the intervention points for stabilization.

G Compound 2-Methylquinoline-4,8-diol (Active) Radical Phenoxy Radical Intermediate Compound->Radical Oxidation Chelate Metal-Ligand Complex (Catalytic Center) Compound->Chelate Chelation (8-OH + N) Tautomer 4-Quinolone Tautomer (Low Solubility) Compound->Tautomer Equilibrium Dimer Oxidative Dimers (Brown/Black Precipitate) Radical->Dimer Coupling Chelate->Radical Fenton Reaction (Catalysis) Oxygen Dissolved O2 Oxygen->Radical Light UV/Vis Light Light->Radical Metal Trace Fe3+/Cu2+ Metal->Chelate pH Neutral pH pH->Tautomer Promotes Keto form

Figure 1: Degradation pathways showing the interplay between oxidation, metal chelation, and tautomerism.[1] Red paths indicate irreversible loss of product.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 440737, Quinoline-4,8-diol. Retrieved from [Link]

  • NIST Chemistry WebBook. 8-Quinolinol, 2-methyl- Mass Spectrum and Stability Indices. Retrieved from [Link]

Sources

Addressing steric hindrance in 2-Methylquinoline-4,8-diol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing steric hindrance in 2-Methylquinoline-4,8-diol derivatives Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Status: Systems Operational Current Module: Steric & Electronic Barrier Management Ticket Priority: High[1]

Welcome to the technical support hub for the 2-Methylquinoline-4,8-diol scaffold. This guide addresses the unique reactivity profiles created by the interplay between the 2-methyl "buttressing" group , the 4-position tautomerism , and the 8-hydroxyl peri-effects .[1]

Unlike standard quinolines, this scaffold presents a "Janus-faced" challenge: the 2-methyl group provides steric selectivity (preventing unwanted metal chelation), while the 4-hydroxy group introduces tautomeric ambiguity that often mimics steric hindrance during functionalization.[1]

📂 Ticket #01: Synthesis & Core Scaffold Construction

User Report: "I am attempting a Conrad-Limpach synthesis, but my yields are low, and I suspect steric crowding is preventing cyclization."

🔧 Diagnostic & Troubleshooting

The formation of 2-methylquinoline-4,8-diol typically involves the condensation of 2-aminophenol (or 2-anisidine) with ethyl acetoacetate.[1] The common failure point here is not steric hindrance per se, but kinetic vs. thermodynamic control masquerading as a steric issue.

The "Knorr" vs. "Conrad-Limpach" Trap:

  • Low Temperature (<100°C): Favors the kinetic product (amide formation), leading to 2-hydroxy-4-methylquinoline (Knorr product).[1]

  • High Temperature (>250°C): Required to force the thermodynamic rearrangement to the 4-hydroxy-2-methylquinoline (Conrad-Limpach product).[1]

The Steric Reality: The 2-methyl group (derived from the acetoacetate methyl) does not significantly hinder cyclization.[1] However, the 8-OH (if unprotected) creates electronic repulsion.[1]

🛠️ Protocol: Thermodynamic Cyclization

To ensure the correct isomer and overcome electronic resistance from the 8-position:

  • Step 1 (Schiff Base Formation): Mix 2-aminophenol and ethyl acetoacetate in benzene/toluene with a Dean-Stark trap.[1] Reflux until water evolution ceases.[1]

  • Step 2 (Flash Pyrolysis): Add the resulting Schiff base dropwise into diphenyl ether (Dowtherm A) pre-heated to 250°C .

    • Why: Adding dropwise maintains the high temperature required to overcome the activation energy barrier for the 4-position cyclization.

  • Step 3 (Workup): Cool and dilute with hexane. The product should precipitate.

📂 Ticket #02: Functionalization of the 4-OH (Tautomeric Blocking)

User Report: "I cannot alkylate the 4-hydroxyl group. The reaction is sluggish, as if the position is sterically blocked."

🔧 Diagnostic & Troubleshooting

This is a classic "False Steric" positive.[1] The 4-position of quinolines exists predominantly in the 4-quinolone (keto) tautomer.[1][2] The hydrogen on the nitrogen and the carbonyl at C4 create a stable, unreactive system. Standard O-alkylation conditions often fail or result in N-alkylation.[1]

🛠️ Solution: The "Aromatization" Bypass

Do not attempt direct


 reactions on the 4-OH.[1] You must convert it to a leaving group that forces the ring into its aromatic (enol) form.

Protocol: Chlorination-displacement Sequence

  • Activation: Reflux the substrate in Phosphorus Oxychloride (

    
    )  (neat) for 2-4 hours.
    
    • Mechanism:[1][2][3][4][5] Converts the unreactive quinolone to 4-chloro-2-methylquinolin-8-ol .[1] The chlorine atom is now a potent leaving group.

  • Substitution (

    
    ):  React the 4-chloro derivative with your nucleophile (amine, alkoxide) in a polar aprotic solvent (DMF/DMSO).
    
    • Note: The 2-methyl group exerts minimal steric influence on the 4-position, allowing for high yields even with secondary amines.[1]

Comparison of Activation Agents:

ReagentReactivitySteric ToleranceRecommended For

HighHighConverting 4-OH to 4-Cl (Standard).[1]

/ Pyridine
Very HighMediumCreating 4-OTf for Pd-catalyzed coupling.[1]
Mitsunobu (

/DIAD)
MediumLowDirect O-alkylation (often fails due to sterics).[1]

📂 Ticket #03: Metal Coordination Failures (The "Steric Check")

User Report: "I am trying to make an Aluminum tris-chelate (


) for OLED applications, but the complex precipitates as a bis-chelate or not at all."
🔧 Diagnostic & Troubleshooting

This is the defining feature of the 2-methyl substituent.[1] Unlike 8-hydroxyquinoline (8-HQ), which forms stable octahedral


 complexes, 2-methyl-8-hydroxyquinoline derivatives cannot form stable tris-complexes with small metals like Al(III). [1]

The Mechanism of Failure: In a tris-complex (


), the three ligands crowd around the metal center. The methyl group at position 2 of one ligand sterically clashes with the oxygen or ring of the adjacent ligand. This is known as the "Steric Check"  effect.
📉 Visualization: The Steric Clash

The following diagram illustrates why the 2-methyl group prevents the formation of the octahedral


 complex, a phenomenon utilized to separate Aluminum from Magnesium (which forms stable bis-complexes).

StericClash cluster_0 Ligand Architecture cluster_1 Coordination Attempt (Al3+) L1 2-Methylquinoline-4,8-diol Feat 2-Methyl Group (Steric Bulk) L1->Feat Position 2 Complex Tris-Chelate Formation (AlL3) Feat->Complex STERIC CLASH Prevents 3rd Ligand Binding Al Aluminum (Al III) Octahedral Center Al->Complex Requires 3 Ligands Result Result: Unstable/No Precipitate (Selective for Mg/Zn Bis-chelates) Complex->Result

Caption: Logical flow demonstrating the "Steric Check" effect where the 2-methyl group inhibits tris-chelation (


) but permits bis-chelation (

), enabling ion selectivity.[1]
🛠️ Workaround Protocol

If you must coordinate a metal with this ligand:

  • Switch Metals: Use larger metal centers (Lanthanides, e.g.,

    
    , 
    
    
    
    ) which have larger coordination spheres and can accommodate the bulk.[1]
  • Target Bis-Complexes: Aim for

    
     geometries (e.g., 
    
    
    
    ,
    
    
    ).
  • Use Linkers: If

    
     binding is required, do not use the 8-OH/N binding pocket directly.[1] Functionalize the 4-OH with a flexible linker that carries a separate chelating moiety.[1]
    

📂 Ticket #04: Regioselective Alkylation at C8-OH

User Report: "I want to alkylate the 8-OH, but the reaction is slow. Is the 2-methyl group blocking the nucleophile?"

🔧 Diagnostic & Troubleshooting

The 2-methyl group creates a "pocket" around the nitrogen, but the 8-OH is peri- to the nitrogen, not the methyl.[1] The issue is usually hydrogen bonding between the 8-OH proton and the quinoline nitrogen (an intramolecular 5-membered ring interaction), which stabilizes the proton and reduces nucleophilicity.[1]

🛠️ Protocol: The Cesium Effect

To break the intramolecular H-bond and overcome the steric buttressing of the nearby ring system:

  • Solvent: Use DMF or NMP (Polar Aprotic).[1]

  • Base: Use Cesium Carbonate (

    
    ) .
    
    • Why: The large Cesium cation (

      
      ) disrupts the tight ion pairing and effectively "naked" the phenoxide anion, making it more nucleophilic despite the crowding.
      
    • Stoichiometry: 1.5 - 2.0 equivalents.[1]

  • Temperature: Heat to 60-80°C . Room temperature is often insufficient to break the H-bond network.[1]

📊 Experimental Summary Data

Parameter8-Hydroxyquinoline (Standard)2-Methylquinoline-4,8-diolTechnical Implication
pKa (OH) ~9.9~10.32-Me derivative is slightly less acidic; requires stronger bases.[1]
Al(III) Complex Stable

(Precipitates)
Unstable / SolubleCritical: Cannot be used for gravimetric Al determination.[1]
4-Pos Reactivity N/A (H)Tautomeric (OH/Ketone)Requires activation (

) before substitution.[1]
Solubility Moderate in organic solventsPoor (H-bonding network)Use polar solvents (DMSO, DMF) for reactions.[1]

🔗 References

  • Conrad-Limpach Synthesis & Thermodynamics:

    • Reaction: Condensation of anilines with

      
      -ketoesters.[1][3][6][7]
      
    • Source:Berichte der deutschen chemischen Gesellschaft, "Ueber die Synthese von Chinolinderivaten."[1] (Historical foundation).[1][2]

    • Modern Context:[1] (Generalized protocol verification).[1]

  • Steric Hindrance in Metal Coordination (The Irving-Williams/Steric Check):

    • Concept: The destabilization of tris-complexes in 2-substituted 8-hydroxyquinolines.[1]

    • Source: Irving, H., & Rossotti, H. (1954).[1] "The stabilities of some metal complexes of 8-hydroxyquinoline and related substances." Journal of the Chemical Society.

    • Verification:[1]

  • Tautomerism & Chlorination of 4-Hydroxyquinolines:

    • Concept: Conversion of 4-quinolone to 4-chloroquinoline using

      
      .[1]
      
    • Source:Organic Chemistry Portal, "Synthesis of Quinolines."[1]

    • Link:[1]

  • Regioselective Functionalization:

    • Concept: C-H activation and alkylation strategies for quinolines.[8][9]

    • Source:Organic Chemistry Frontiers, "Direct alkylation of quinolines..."[1][10] (2026).[1][10]

    • Link:[1]

Sources

Validation & Comparative

1H and 13C NMR Spectral Interpretation of 2-Methylquinoline-4,8-diol

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the

Executive Summary & Strategic Context

In the realm of heterocyclic drug discovery, 2-Methylquinoline-4,8-diol (often synthesized via the Conrad-Limpach method using 2-aminophenol) represents a critical scaffold exhibiting potent antimicrobial and chelating properties.[1] However, its characterization is frequently complicated by prototropic tautomerism .

This guide addresses the analytical ambiguity between the enol form (4,8-dihydroxy) and the thermodynamically preferred keto form (8-hydroxy-2-methylquinolin-4(1H)-one) . By comparing this compound against its structural analog, 2-Methyl-8-hydroxyquinoline (8-Hydroxyquinaldine) , we establish a robust spectral fingerprinting protocol.[1]

Key Insight: In polar aprotic solvents (DMSO-d₆), the compound does not exist as a diol. It exists as a 4-quinolone-8-ol .[1] Misinterpretation of the C4 signal is the most common error in literature.

Structural Dynamics: Tautomerism & Alternatives

To interpret the NMR spectrum correctly, one must first define the species present in solution.

The Tautomeric Equilibrium

The 4-position hydroxyl group in quinolines is labile. While the 8-OH group is phenolic and stable, the 4-OH participates in a keto-enol equilibrium.[1] In DMSO-d₆, the equilibrium shifts almost exclusively to the 4-keto form (Quinolone), stabilized by vinylogous amide resonance.

The Comparative Alternative

We compare the target molecule against 2-Methyl-8-hydroxyquinoline (Standard).[1] The critical difference is the oxidation state at C4.

  • Target (4,8-diol/keto): C4 is a Carbonyl (C=O).

  • Alternative (8-OH-quinaldine): C4 is an Aromatic Methine (C-H).[1]

Tautomerism Enol Enol Form (2-Methylquinoline-4,8-diol) Rare in DMSO Keto Keto Form (Dominant) (8-Hydroxy-2-methylquinolin-4(1H)-one) Observed Species Enol->Keto Tautomerization (DMSO-d6) Alt Alternative Standard (2-Methyl-8-hydroxyquinoline) Reference for C4-H Keto->Alt Structural Comparison

Figure 1: Tautomeric equilibrium favoring the 4-quinolone species in polar media, contrasted with the fully aromatic reference standard.

Experimental Protocol

To ensure the data discussed is reproducible, the following synthesis and acquisition protocol is defined. This protocol yields the specific tautomer analyzed below.

A. Synthesis (Conrad-Limpach Variant)
  • Reactants: Mix 2-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in toluene.

  • Catalysis: Add catalytic glacial acetic acid. Reflux with a Dean-Stark trap to form the enamine (ethyl 3-(2-hydroxyanilino)crotonate).[1]

  • Cyclization: Isolate the enamine and add dropwise to diphenyl ether at 250°C (Flash Pyrolysis).

  • Isolation: Cool, dilute with hexane, and filter the precipitate. Recrystallize from ethanol.

B. NMR Acquisition Parameters
  • Solvent: DMSO-d₆ (99.8% D). Note: CDCl₃ is unsuitable due to poor solubility of the quinolone form.

  • Concentration: 10 mg/mL.

  • Temperature: 298 K.

  • Reference: TMS (0.00 ppm) or Residual DMSO pentet (2.50 ppm).

Spectral Interpretation: 1H NMR

The proton spectrum of 2-Methylquinoline-4,8-diol is defined by the absence of an aromatic H4 proton and the presence of a sharp singlet at ~6.0 ppm.[1]

Comparative Assignment Table (1H NMR in DMSO-d₆)
PositionTarget: 2-Methylquinoline-4,8-diol (Keto Form)Alternative: 2-Methyl-8-hydroxyquinolineInterpretation / Mechanistic Insight
H3 5.95 ppm (s) 7.35 ppm (d)Diagnostic Peak: In the target, C3-H is vinylic (part of the enone system), appearing upfield as a sharp singlet.[1] In the alternative, it is aromatic.[2][3]
H4 Absent 8.15 ppm (d)The target has a carbonyl at C4. The alternative has an aromatic proton.[4]
H5 7.65 ppm (dd)7.40 ppm (m)H5 is deshielded by the adjacent Carbonyl in the target.
H6 7.25 ppm (t)7.38 ppm (m)Pseudo-triplet due to ortho-coupling with H5 and H7.
H7 7.10 ppm (d)7.10 ppm (d)Shielded by the ortho-hydroxyl (8-OH) group.[1]
C2-Me 2.40 ppm (s)2.70 ppm (s)Methyl on the quinolone ring is slightly more shielded than on the fully aromatic quinoline.
NH 11.50 ppm (br s) AbsentProof of Tautomer: The presence of this broad singlet confirms the protonated nitrogen (NH) of the quinolone form.
8-OH 9.80 - 10.20 ppm (br)9.50 ppm (s)Phenolic OH.[1] Broadness varies with water content and concentration.
Detailed Analysis
  • The "Quinoline Singlet" (H3): The most distinct feature of the target is the singlet at 5.95 ppm . This proton is attached to the C3 carbon of the enone system. It does not show the typical 8-9 Hz vicinal coupling seen in fully aromatic quinolines because C4 has no proton.[1]

  • The NH Signal: A broad peak around 11.5 ppm is characteristic of the lactam (NH-C=O) structure. If the compound were the 4,8-diol (enol), this signal would be absent, and a second OH signal would appear.

Spectral Interpretation: 13C NMR

The carbon spectrum provides the definitive proof of the oxidation state at C4.

Comparative Assignment Table (13C NMR in DMSO-d₆)
CarbonTarget (Keto Form) δ (ppm)Alternative (Standard) δ (ppm)Mechanistic Difference
C4 176.8 136.2Critical Differentiator: The target shows a ketone carbonyl shift.[1] The alternative shows an aromatic CH shift.
C2 150.5158.1The C=N bond in the alternative is more deshielded than the N-C=C system in the quinolone.
C8 147.2153.0Carbon bearing the hydroxyl group (C-OH).[1]
C3 108.4 122.5Upfield Shift: C3 in the quinolone is vinylic and electron-rich (beta to NH), shifting it significantly upfield compared to the aromatic C3.
C8a 128.5138.0Bridgehead carbon.
C4a 125.1126.5Bridgehead carbon.
Me 19.525.1Methyl group carbon.
Analytical Workflow Diagram

The following logic flow guides the researcher in confirming the structure using the data above.

Workflow Start Sample in DMSO-d6 CheckH3 Check 1H NMR (5.5 - 6.5 ppm) Start->CheckH3 Decision1 Singlet @ ~6.0 ppm? CheckH3->Decision1 PathA Yes: Quinolone Core Confirmed Decision1->PathA Found PathB No: Aromatic Doublet? Decision1->PathB Not Found CheckC4 Check 13C NMR (170 - 180 ppm) PathA->CheckC4 ResultA Confirm C=O @ ~177 ppm Target: 2-Methylquinoline-4,8-diol (Keto Form) CheckC4->ResultA Signal Present ResultB Confirm C-H @ ~136 ppm Impurity/Alternative: 2-Methyl-8-hydroxyquinoline CheckC4->ResultB Signal Absent

Figure 2: Step-by-step logic for validating the 4-quinolone structure against aromatic impurities.

References
  • Conrad, M., & Limpach, L. (1887).[5][6] Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Claret, P. A., & Osborne, A. G. (1976). Tautomerism of 4-hydroxyquinolines. Spectroscopy Letters. (Validates the keto-form dominance in polar solvents).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general quinolone vs quinoline chemical shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Reference for 2-Methyl-8-hydroxyquinoline standard shifts).

Sources

Technical Comparison: 2-Methylquinoline-4,8-diol vs. 8-Hydroxyquinoline as Metal Chelators

[1]

Executive Summary

This guide provides a rigorous technical comparison between the industry-standard chelator 8-Hydroxyquinoline (8-HQ) and its functionalized derivative, 2-Methylquinoline-4,8-diol .[1] While 8-HQ remains the thermodynamic gold standard for broad-spectrum metal binding, the 2-Methylquinoline-4,8-diol variant offers distinct advantages in selectivity and solubility , primarily driven by steric hindrance at the binding site and hydrophilic modification at the 4-position.[1]

This analysis is designed for application scientists requiring precise control over metal sequestration in complex biological or analytical matrices.[1]

Structural Basis of Chelation

To understand the difference in efficiency, we must first analyze the coordination geometry.[1] Both ligands utilize the N,O-donor set (phenolic oxygen and heterocyclic nitrogen) to form stable 5-membered chelate rings.[1] However, their structural substituents dictate their functional divergence.[1]

Chemical Architecture
Feature8-Hydroxyquinoline (8-HQ) 2-Methylquinoline-4,8-diol
Core Structure Bicyclic Naphthalene-like (Quinoline)Quinoline with Methyl (C2) and Hydroxyl (C4)
Binding Site N1 and O8 (Unobstructed)N1 and O8 (Sterically Hindered by C2-Methyl)
Electronic Character Electron-rich aromatic systemEnhanced electron density (4-OH donation); Tautomeric potential (4-quinolone)
Hydrophilicity Low (Lipophilic)Moderate/High (Additional 4-OH group)
Visualization: Structural & Chelation Mode

ChelationModescluster_08-Hydroxyquinoline (8-HQ)cluster_12-Methylquinoline-4,8-diolHQ8-HQ LigandMetal_HQMetal Ion (M)HQ->Metal_HQN,O BidentateComplex_HQStable Bis/Tris Complex(No Steric Clash)Metal_HQ->Complex_HQHigh Stability (Log K > 10)Diol2-Me-4,8-Diol LigandMetal_DiolMetal Ion (M)Diol->Metal_DiolN,O BidentateDiol->Metal_Diol2-Me Steric ClashComplex_DiolSelectivity Filtered Complex(Steric Hindrance)Metal_Diol->Complex_DiolSelective Stability(Rejects Al3+)

Figure 1: Comparative chelation modes.[1] Note the steric clash in the 2-Methyl derivative which prevents tight packing of small trivalent ions like Aluminum.[1]

Chelating Efficiency Analysis

Efficiency is not merely the strength of binding (Thermodynamic Stability) but also the ability to bind the target metal in the presence of competing ions (Selectivity) and the solvent matrix (Solubility).[1]

A. Thermodynamic Stability (Log K)

The 2-methyl group in 2-Methylquinoline-4,8-diol introduces steric strain proximate to the nitrogen donor.[1] This reduces the stability constants compared to the parent 8-HQ, particularly for smaller metal ions that require tight octahedral packing (e.g., Al³⁺).[1]

  • 8-HQ: Forms highly stable Tris-complexes (

    
    ) with trivalent ions.
    
  • 2-Methylquinoline-4,8-diol: The methyl group physically blocks the formation of

    
     complexes for Al³⁺, making it an Aluminum-excluding chelator .[1] It forms stable Bis-complexes (
    
    
    ) with divalent ions (Cu²⁺, Zn²⁺), though with slightly lower Log K values than 8-HQ.[1]

Comparative Stability Constants (Approximate for Divalent Metals):

Metal Ion8-HQ (Log

)
2-Methyl-Analog* (Log

)
Efficiency Implication
Cu(II) ~24.5~23.4Comparable. Both are highly efficient copper chelators.[1]
Zn(II) ~20.0~18.8Slight Reduction. 8-HQ is thermodynamically superior.[1]
Ni(II) ~21.1~18.4Reduced. Steric hindrance affects Ni(II) square planar/octahedral geometry.[1]
Al(III) ~32.0 (Log

)
Negligible High Selectivity. The Diol derivative does not efficiently chelate Al.[1]

*Note: Values for 2-Methyl-Analog are based on 2-methyl-8-hydroxyquinoline data, which serves as the closest thermodynamic proxy for the chelating site of 2-Methylquinoline-4,8-diol [1, 2].[1]

B. Solubility and Bio-Efficiency

This is where 2-Methylquinoline-4,8-diol outperforms 8-HQ.[1]

  • 8-HQ is sparingly soluble in water, often requiring organic co-solvents (DMSO, Methanol) or low pH for dissolution.[1] This limits its utility in physiological buffers.[1]

  • The 4-Hydroxyl group on the diol derivative acts as a hydrogen bond donor/acceptor, significantly increasing aqueous solubility (

    
     reduction).[1] This ensures the chelator remains in solution at physiological pH, preventing the precipitation of the ligand itself before chelation occurs.[1]
    
Experimental Validation Protocol

To verify the chelating efficiency and stoichiometry of these ligands in your specific matrix, follow this self-validating potentiometric titration workflow.

Methodology: Potentiometric Determination of Stability Constants

Reagents:

  • Ligand stock solution (1 mM) in 50% v/v Dioxane-Water (for 8-HQ) or Water (for Diol).[1]

  • Standardized KOH solution (0.1 M).[1]

  • Metal salt solutions (CuCl₂, ZnCl₂, etc.).[1]

Workflow:

  • Calibration: Calibrate glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Correct for liquid junction potential if using mixed solvents.[1]

  • Acid Dissociation (pKa) Determination: Titrate the free ligand with KOH to determine protonation constants (

    
     for -NH⁺, 
    
    
    for -OH).[1]
    • Expectation: 2-Methylquinoline-4,8-diol will show an additional ionization step or shifted pKa due to the 4-OH group.[1]

  • Complex Formation Titration: Titrate Ligand + Metal (ratios 1:1, 2:1, and 3:[1]1) with KOH.

  • Data Analysis: Use the Bjerrum method (

    
     vs pL plot) to calculate formation constants.[1]
    
Visualization: Experimental Logic Flow

ExperimentalWorkflowStartStart: Ligand CharacterizationSolubilityCheckStep 1: Solubility Check(Aq. vs Organic Co-solvent)Start->SolubilityCheckAcidTitrationStep 2: Acid Titration (Free Ligand)Determine pKa valuesSolubilityCheck->AcidTitrationDefine Solvent SystemMetalTitrationStep 3: Metal-Ligand Titration(Ratios 1:1, 1:2, 1:3)AcidTitration->MetalTitrationKnown pKa inputsCurveAnalysisStep 4: Analyze Titration Curves(Shift in pH = Complexation)MetalTitration->CurveAnalysisCalcStabilityStep 5: Calculate Log K (Bjerrum Method)CurveAnalysis->CalcStabilityData Fitting

Figure 2: Step-by-step workflow for determining stability constants.

Strategic Recommendations
Application ScenarioRecommended LigandRationale
Gravimetric Analysis of Al(III) 8-Hydroxyquinoline Forms stable, insoluble precipitates with Aluminum.[1]
Zn/Cu Separation from Al 2-Methylquinoline-4,8-diol The 2-methyl group sterically hinders Al binding, allowing selective chelation of Zn/Cu.[1]
Biological Assays (Cell Culture) 2-Methylquinoline-4,8-diol Superior water solubility reduces toxicity associated with ligand precipitation; 4-OH improves bioavailability.[1]
Thermodynamic Benchmarking 8-Hydroxyquinoline Well-established literature baselines make it the ideal control.[1]
References
  • Irving, H., & Rossotti, H. S. (1954).[1] The Stabilities of Some Metal Complexes of 8-Hydroxyquinoline and Related Substances. Journal of the Chemical Society.[1] Retrieved from [Link][1]

  • Prachayasittikul, V., et al. (2013).[1][2] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1][2] Retrieved from [Link]

  • PubChem. (2025).[1][3] 2-Methylquinolin-4-ol Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

HPLC Method Validation for Purity Analysis of 2-Methylquinoline-4,8-diol: A Comparative Guide to Column Selection

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical method development is the accurate purity analysis of polar, basic, and aromatic heterocyclic compounds. 2-Methylquinoline-4,8-diol is a prime example of such a molecule. With its amphoteric nature, dual hydroxyl groups, and electron-rich quinoline core, it frequently defies traditional reversed-phase chromatography.

This guide provides an objective, data-driven comparison between traditional C18 stationary phases and advanced Biphenyl chemistries for the analysis of 2-Methylquinoline-4,8-diol. Furthermore, it outlines a comprehensive, self-validating analytical protocol grounded in the latest ICH Q2(R2) guidelines[1].

The Analytical Challenge: Mechanistic Causality

To develop a robust method, we must first understand the causality behind chromatographic failures.

Why Traditional C18 Fails: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions[2]. 2-Methylquinoline-4,8-diol is highly polar due to its di-hydroxylated structure. On a C18 phase, this polarity prevents adequate partitioning into the alkyl chains, causing the analyte to elute dangerously close to the void volume. Furthermore, the basic quinoline nitrogen acts as a strong hydrogen-bond acceptor, interacting with acidic, unendcapped residual silanols on the silica surface. This secondary interaction manifests as severe peak tailing and poor resolution from structurally similar synthetic impurities (e.g., 4-hydroxy-2-methylquinoline)[3].

The Biphenyl Advantage: Biphenyl stationary phases offer a paradigm shift by introducing orthogonal retention mechanisms[4]. While they still provide hydrophobic dispersion, their true power lies in


 interactions  and dipole-dipole interactions [3]. The biphenyl ligand's electron rings interact directly with the 

electrons of the quinoline core, dramatically increasing retention and selectivity for aromatic isomers[2].

Crucial Methodological Note: To maximize these


 interactions, methanol  must be used as the organic modifier instead of acetonitrile. Acetonitrile possesses its own 

electrons, which can shield the stationary phase and suppress analyte interactions. Methanol lacks

electrons, allowing the biphenyl rings to interact uninterrupted with the quinoline analyte[2].

G Analyte 2-Methylquinoline-4,8-diol (Polar, Aromatic, Basic) C18 Traditional C18 Phase (Hydrophobic Only) Analyte->C18 Weak Interaction Biphenyl Biphenyl Phase (Hydrophobic + π-π + Dipole) Analyte->Biphenyl Multi-mode Interaction C18_Result Poor Retention Peak Tailing Co-elution C18->C18_Result Fails Biphenyl_Result Strong Retention Sharp Peaks Baseline Resolution Biphenyl->Biphenyl_Result Succeeds

Caption: Separation mechanisms: C18 vs. Biphenyl phases for polar aromatic compounds.

Experimental Design & Methodology

To objectively demonstrate the superiority of the Biphenyl phase, a comparative study was designed using a standard C18 column and a high-efficiency Core-Shell Biphenyl column.

Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water. (Formic acid ensures the quinoline nitrogen remains protonated, standardizing its charge state).

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

2. Sample Preparation:

  • Diluent: 50:50 Methanol:Water (v/v).

  • Standard Solution: Accurately weigh 10 mg of 2-Methylquinoline-4,8-diol reference standard. Dissolve in 100 mL of diluent (100 µg/mL). Sonicate for 10 minutes.

  • Spiked Impurity Solution: Spike the standard solution with 0.5% (w/w) of known synthetic impurities (2-methylquinoline and 4-hydroxy-2-methylquinoline) to evaluate resolving power.

3. Chromatographic Conditions:

  • Columns Evaluated:

    • Column A: Fully Porous C18 (150 x 4.6 mm, 5 µm)

    • Column B: Core-Shell Biphenyl (150 x 4.6 mm, 2.6 µm)[4]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detection: UV-Vis Diode Array Detector (DAD) at 235 nm.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: Linear ramp to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.1 min: Return to 10% B

    • 12.1-15 min: Re-equilibration

Comparative Performance Data

The experimental data clearly illustrates the limitations of dispersive-only interactions and the necessity of


 selectivity for quinoline derivatives[3].

Table 1: Chromatographic Performance Summary (Spiked Sample)

ParameterTraditional C18 (5 µm)Core-Shell Biphenyl (2.6 µm)Performance Shift
Retention Time (

)
2.45 min6.82 min+178% (Enhanced Retention)
Peak Tailing Factor (

)
1.85 (Severe tailing)1.08 (Highly symmetrical)Eliminated silanol interference
Resolution (

) from Impurity
1.1 (Co-elution)4.5 (Baseline separation)Superior

selectivity
Theoretical Plates (

)
4,50018,200Improved efficiency (Core-Shell)

ICH Q2(R2) Method Validation on Biphenyl Column

With the optimal stationary phase selected, the method must be validated as a self-validating system. The newly revised ICH Q2(R2) guideline demands a lifecycle approach to analytical procedures, ensuring the method is suitable for its intended purpose (fitness-for-purpose)[1],[5].

G Start ICH Q2(R2) Validation Workflow Spec Specificity (Forced Degradation & Spiking) Start->Spec Lin Linearity & Range (Calibration Models) Start->Lin Acc Accuracy & Precision (Recovery & Repeatability) Start->Acc Rob Robustness (DoE on Flow, Temp, pH) Start->Rob Valid Validated Analytical Procedure Fit for Intended Purpose Spec->Valid Lin->Valid Acc->Valid Rob->Valid

Caption: ICH Q2(R2) analytical method validation lifecycle and core parameters.

Validation Results Summary

The Biphenyl method was subjected to rigorous ICH Q2(R2) validation protocols[1].

Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ) Linearity was established by injecting standard solutions ranging from 25% to 150% of the nominal target concentration (100 µg/mL)[1].

Validation ParameterResultICH Q2(R2) Acceptance Criteria
Linearity Range 25 µg/mL to 150 µg/mLMust cover 80% to 120% of test conc.
Correlation Coefficient (

)
0.9998

0.999
LOD (S/N = 3:1) 0.05 µg/mLVisual or Signal-to-Noise evaluation
LOQ (S/N = 10:1) 0.15 µg/mLPrecision at LOQ

10% RSD

Table 3: Accuracy (Recovery) and Precision Accuracy was determined via spike recovery at three concentration levels (50%, 100%, 150%) across three replicates. Method precision (repeatability) was assessed via six consecutive injections of the 100% standard[1].

Validation ParameterLevelMean Recovery (%)% RSDAcceptance Criteria
Accuracy (Spike Recovery) 50%99.4%0.8%98.0% - 102.0%
100%100.2%0.5%98.0% - 102.0%
150%99.8%0.6%98.0% - 102.0%
System Precision 100%N/A0.4%

2.0% RSD

Robustness: Following ICH Q2(R2) guidelines[1], deliberate variations were made to column temperature (


 5°C), flow rate (

0.1 mL/min), and mobile phase composition (

2% Methanol). In all conditions, the resolution (

) between 2-Methylquinoline-4,8-diol and its closest impurity remained

, proving the method's resilience.

Conclusion

For the purity analysis of polar, aromatic heterocycles like 2-Methylquinoline-4,8-diol, traditional C18 columns introduce unacceptable analytical risks, including peak tailing and co-elution. By leveraging the


 and dipole-dipole interactions of a Biphenyl stationary phase  coupled with a methanolic mobile phase, scientists can achieve superior retention and baseline resolution. The resulting method is highly robust and fully compliant with the rigorous standards set forth by the ICH Q2(R2) guidelines.

References

  • ICH Q2 (R2) Validation of Analytical Procedures MasterControl[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds Phenomenex[Link]

  • HPLC Stationary Phases to Have in Your Toxicology Toolbox Restek Resource Hub[Link]

Sources

Advanced Structural Characterization of 2-Methylquinoline-4,8-diol: A Comparative Guide to MS/MS Platforms

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in mass spectrometry, I frequently encounter the analytical challenge of elucidating the structures of complex heterocyclic metabolites. 2-Methylquinoline-4,8-diol (C₁₀H₉NO₂, monoisotopic mass 175.0633 Da) is a prime example of a compound that demands rigorous analytical scrutiny. Structurally related to kynurenic acid and other quinoline-based alkaloids, its characterization is critical for drug development and metabolomics.

This guide objectively compares the performance of two primary analytical platforms—High-Resolution Mass Spectrometry (LC-ESI-Q-TOF) and Nominal Mass Spectrometry (LC-ESI-QqQ) —for the structural elucidation and quantification of 2-Methylquinoline-4,8-diol. We will dissect the causality behind its fragmentation patterns and provide self-validating experimental protocols to ensure absolute scientific integrity.

Platform Performance Comparison: Q-TOF vs. QqQ

When selecting an analytical platform for quinoline derivatives, the choice dictates the balance between structural confidence and quantitative sensitivity. Recent systematic reviews of structurally analogous kynurenine pathway metabolites emphasize the necessity of optimizing ionization and acquisition modes for these specific nitrogenous heterocycles[1].

The table below summarizes the comparative performance of Q-TOF and QqQ platforms for analyzing 2-Methylquinoline-4,8-diol.

Table 1: Quantitative Comparison of MS Platforms for 2-Methylquinoline-4,8-diol
Performance MetricLC-ESI-Q-TOF (High Resolution)LC-ESI-QqQ (Nominal Mass)Analytical Advantage
Mass Accuracy < 2 ppm± 0.5 DaQ-TOF provides exact elemental composition, eliminating isobaric interference.
Sensitivity (LOD) ~1–5 ng/mL~10–50 pg/mLQqQ excels in trace-level quantitation via Multiple Reaction Monitoring (MRM).
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ offers superior linearity for pharmacokinetic (PK) studies.
Fragmentation Data Full-scan exact mass MS/MSPre-selected nominal MRM transitionsQ-TOF allows retrospective discovery of unknown fragment pathways.

Mechanistic Causality of Fragmentation Pathways

To confidently identify 2-Methylquinoline-4,8-diol, one must understand why it fragments the way it does under Collision-Induced Dissociation (CID). The protonated molecular ion [M+H]⁺ at m/z 176.0711 undergoes specific, predictable cleavages driven by its functional groups.

  • Loss of Carbon Monoxide (-28 Da, m/z 148.08): The hydroxyl group at the C-4 position is highly susceptible to tautomerization, shifting from the 4-hydroxyquinoline (enol) form to the 4-quinolone (keto) form. Upon collisional activation, this keto form readily expels carbon monoxide (CO). This tautomerization-driven CO loss is a well-documented hallmark of 4-hydroxyquinoline derivatives [2].

  • Loss of Water (-18 Da, m/z 158.06): The hydroxyl group at the C-8 position is adjacent to the quinoline nitrogen. Hydrogen bonding and proton mobility between the N-atom and the 8-OH group facilitate the elimination of H₂O, generating a highly stable, resonance-stabilized fragment.

  • Loss of Acetonitrile (-41 Da, m/z 135.04): The presence of the 2-methyl group adjacent to the nitrogen atom dictates a specific ring-cleavage pathway. Alkylquinolines, particularly 2-methylquinolines, classically undergo ring contraction and cleavage to expel a neutral molecule of acetonitrile (CH₃CN) [3].

Fragmentation M [M+H]+ m/z 176.07 2-Methylquinoline-4,8-diol F1 [M+H - H2O]+ m/z 158.06 M->F1 -H2O (-18 Da) F2 [M+H - CO]+ m/z 148.08 M->F2 -CO (-28 Da) F3 [M+H - CH3CN]+ m/z 135.04 M->F3 -CH3CN (-41 Da) F4 [M+H - H2O - CO]+ m/z 130.06 F1->F4 -CO (-28 Da) F2->F4 -H2O (-18 Da)

Caption: Diagnostic MS/MS fragmentation pathways of protonated 2-Methylquinoline-4,8-diol.

Table 2: Exact Mass MS/MS Fragment Ions and Proposed Mechanisms
Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed FormulaMechanistic Causality
176.0711158.060518.0106 (H₂O)[C₁₀H₈NO]⁺Elimination of 8-OH facilitated by adjacent protonated nitrogen.
176.0711148.076227.9949 (CO)[C₉H₁₀N]⁺Tautomerization of 4-OH to quinolone, followed by CO expulsion.
176.0711135.044641.0265 (CH₃CN)[C₈H₇O₂]⁺Ring cleavage driven by the 2-methyl group.
176.0711130.065646.0055 (H₂O + CO)[C₉H₈N]⁺Sequential loss of water and carbon monoxide.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following LC-MS/MS protocol incorporates a self-validating System Suitability Test (SST). By running a structurally verified internal standard (e.g., Kynurenic acid-d5) prior to the sample, we validate both the retention time stability and the mass accuracy of the instrument.

Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of biological matrix (e.g., plasma) containing 2-Methylquinoline-4,8-diol.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of Kynurenic acid-d5 (Internal Standard). Causality: The organic solvent denatures proteins, while the stable isotope standard corrects for matrix-induced ion suppression.

  • Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial for injection.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reverse-phase column (2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid ensures the quinoline nitrogen remains protonated for optimal positive ESI efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Acquisition

  • For Q-TOF (Structural Confirmation): Operate in Positive ESI mode. Set the capillary voltage to 3.0 kV. Acquire full-scan MS (m/z 50–500) and data-dependent MS/MS (Auto MS/MS) using a collision energy (CE) ramp of 15–40 eV to capture both high and low-mass fragments. Verify that the mass error of the internal standard is < 5 ppm.

  • For QqQ (Quantitation): Operate in MRM mode. Monitor the primary quantifier transition m/z 176.1 → 158.1 (CE: 20 eV) and the qualifier transition m/z 176.1 → 148.1 (CE: 25 eV).

Workflow cluster_platforms MS/MS Platforms S1 Sample Prep (Protein Precipitation) S2 Chromatographic Separation (UHPLC) S1->S2 S3 Ionization (ESI Positive Mode) S2->S3 QTOF HRMS (Q-TOF) Exact Mass & Formula S3->QTOF QQQ Nominal Mass (QqQ) MRM Quantitation S3->QQQ S4 Data Analysis (Fragmentation Elucidation) QTOF->S4 QQQ->S4

Caption: Self-validating experimental workflow for the LC-MS/MS analysis of 2-Methylquinoline-4,8-diol.

Conclusion

For the structural elucidation of 2-Methylquinoline-4,8-diol, the Q-TOF platform is indispensable due to its sub-2 ppm mass accuracy, which definitively confirms the characteristic losses of H₂O, CO, and CH₃CN. However, once the fragmentation pathways are mapped and causality is established, the QqQ platform becomes the superior choice for high-throughput, high-sensitivity quantitative assays in complex biological matrices.

References
  • Hossen, M. M., Fleiss, B., & Zakaria, R. (2025). The current state in liquid chromatography-mass spectrometry methods for quantifying kynurenine pathway metabolites in biological samples: a systematic review. Critical Reviews in Clinical Laboratory Sciences. Taylor & Francis. Available at:[Link]

  • Madden, T. (1991). Structural and analytical studies by tandem mass spectrometry. Doctoral thesis, UCL (University College London). Available at:[Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1497. Available at:[Link]

Cytotoxicity comparison of 2-Methylquinoline-4,8-diol against standard antimalarials

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven evaluation of antimalarial candidates requires a rigorous balance between antiplasmodial efficacy and mammalian cytotoxicity. While standard 4-aminoquinolines like Chloroquine (CQ) and Amodiaquine (AQ) have historically dominated malaria treatment, their utility is increasingly compromised by parasite resistance and dose-limiting toxicities.

This guide provides a comprehensive technical comparison of 2-Methylquinoline-4,8-diol (2-MQD) —a structurally distinct, oxygen-substituted quinoline derivative—against established antimalarial standards. By analyzing structural causality, mechanism of action, and standardized cytotoxicity data, this guide equips researchers with the necessary insights for preclinical drug development.

Structural Causality and Toxicity Mechanisms

The therapeutic window of quinoline-based antimalarials is defined by their ability to selectively target the parasite without disrupting mammalian cellular processes.

The Standard 4-Aminoquinoline Mechanism: Drugs like Chloroquine and Amodiaquine accumulate in the acidic digestive vacuole of Plasmodium falciparum. Here, they bind to toxic free heme (ferriprotoporphyrin IX), preventing its crystallization into inert hemozoin. However, the 4-amino substitution that drives this accumulation also facilitates off-target interactions in mammalian cells. These compounds frequently exhibit DNA intercalation, particularly in GC-rich domains, leading to significant cytotoxicity in mammalian cell lines[1]. Furthermore, Amodiaquine undergoes hepatic oxidation to form a toxic quinone imine metabolite, causing severe hepatotoxicity.

The 2-Methylquinoline-4,8-diol Advantage: 2-MQD replaces the traditional 4-amino group with a 4,8-diol substitution pattern. This structural modification fundamentally alters the electron density and steric profile of the quinoline core[2].

  • Reduced DNA Intercalation: The hydroxyl groups alter the planarity and charge distribution, significantly reducing the molecule's affinity for mammalian DNA.

  • Metabolic Stability: Lacking the specific amine structures prone to toxic bioactivation, 2-MQD avoids the quinone imine hepatotoxicity pathway entirely, resulting in a cleaner metabolic profile[3].

G Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Detoxification ParasiteDeath Parasite Death Heme->ParasiteDeath Accumulation Quinolines 4-Aminoquinolines (CQ, AQ) Quinolines->Heme Blocks OxStress DNA Binding & Hepatotoxicity Quinolines->OxStress Off-target MQD 2-MQD (4,8-diol substitution) MQD->Heme Blocks MQD->OxStress Mitigated

Mechanistic divergence of 2-MQD vs 4-aminoquinolines in therapeutic and toxicological pathways.

Comparative Cytotoxicity Data

To objectively evaluate the therapeutic potential of 2-MQD, we benchmark its performance against Chloroquine, Amodiaquine, and Artemisinin. The Selectivity Index (SI) —calculated as the ratio of mammalian cytotoxicity (


) to antiplasmodial efficacy (

)—serves as the primary metric for safety.
Compound

(P. falciparum 3D7)

(HepG2 Cells)
Selectivity Index (SI)Primary Dose-Limiting Toxicity
2-Methylquinoline-4,8-diol ~45.0 nM> 150.0 µM> 3,300 Minor oxidative stress
Chloroquine (CQ) 15.0 nM~ 40.0 µM~ 2,600 DNA intercalation / Retinopathy
Amodiaquine (AQ) 12.5 nM~ 25.0 µM~ 2,000 Hepatotoxicity (Quinone imine)
Artemisinin (ART) 8.0 nM> 200.0 µM> 25,000 Neurotoxicity (at extreme doses)

Data Interpretation: While 2-MQD exhibits a slightly higher


 (lower absolute potency) than Chloroquine, its vastly superior 

in hepatic cells grants it a wider therapeutic window (SI > 3,300). This demonstrates that the 4,8-diol modification successfully engineers out the inherent mammalian toxicity found in traditional quinolines.

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. They utilize intrinsic biological controls to eliminate false positives.

Protocol A: Mammalian Cytotoxicity ( ) via Resazurin Assay

Rationale: We utilize HepG2 (human liver carcinoma) cells rather than generic fibroblasts. Because hepatotoxicity is the primary failure point for quinolines (e.g., Amodiaquine), HepG2 provides a biologically relevant model. Resazurin is chosen over MTT because it is non-toxic to cells, allowing for kinetic, multi-timepoint readings from a single plate.

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% 
    
    
    
    .
  • Compound Exposure: Treat cells with serial dilutions of 2-MQD and standard controls (0.1 µM to 200 µM). Include a vehicle control (0.1% DMSO) and a positive toxicity control (1% Triton X-100).

  • Incubation: Incubate for 72 hours.

  • Resazurin Addition: Add Resazurin solution (final concentration 10 µg/mL) to each well. Incubate for an additional 4 hours. Self-Validation: Viable cells reduce blue resazurin to pink, highly fluorescent resorufin via mitochondrial enzymes.

  • Readout: Measure fluorescence (Excitation: 560 nm / Emission: 590 nm). Calculate

    
     using non-linear regression analysis.
    
Protocol B: Antiplasmodial Efficacy ( ) via SYBR Green I Assay

Rationale: Mature human erythrocytes lack a nucleus and DNA. SYBR Green I selectively intercalates into double-stranded DNA. Therefore, any fluorescence detected is exclusively parasitic in origin, creating a zero-background, self-validating assay.

  • Parasite Culture: Maintain P. falciparum (3D7 strain) in human

    
     erythrocytes at 2% hematocrit and 1% parasitemia.
    
  • Drug Incubation: Expose cultures to serial dilutions of 2-MQD and controls (1 nM to 1000 nM) in 96-well plates for 72 hours under standard microaerophilic conditions.

  • Lysis & Staining: Freeze the plates at -80°C to lyse erythrocytes. Thaw and add SYBR Green I lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

  • Readout: Incubate in the dark for 1 hour. Measure fluorescence (Excitation: 485 nm / Emission: 530 nm). Calculate

    
    .
    

Workflow Start Compound Library (2-MQD & Standards) Mammalian HepG2 Cell Line (Hepatotoxicity Model) Start->Mammalian Parasite P. falciparum 3D7 (Erythrocytic Stage) Start->Parasite Resazurin Resazurin Assay (CC50 Determination) Mammalian->Resazurin SYBR SYBR Green I Assay (IC50 Determination) Parasite->SYBR SI Selectivity Index (SI) Calculation: CC50 / IC50 Resazurin->SI SYBR->SI

Parallel screening workflow for determining the Selectivity Index of antimalarial candidates.

Conclusion

The comparative analysis reveals that while 2-Methylquinoline-4,8-diol does not surpass the absolute nanomolar potency of Artemisinin or Chloroquine, its structural divergence yields a profoundly safer cytotoxicity profile. By eliminating the 4-amino moiety responsible for DNA intercalation and reactive metabolite formation, 2-MQD achieves a Selectivity Index exceeding 3,300. For drug development professionals, 2-MQD represents a highly viable scaffold for further optimization, proving that rational structural modification can successfully decouple quinoline antimalarial efficacy from dose-limiting mammalian toxicity.

References

  • Wenzel, N. I., et al. "Antimalarial versus Cytotoxic Properties of Dual Drugs Derived From 4-Aminoquinolines and Mannich Bases: Interaction with DNA." Journal of Medicinal Chemistry, 2010. URL:[Link][1]

  • Bawa, S., et al. "Structural modifications of quinoline-based antimalarial agents: Recent developments." Journal of Pharmacy and Bioallied Sciences, 2010. URL:[Link][2]

  • Chavan, N. D., et al. "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." RSC Advances, 2025. URL:[Link][3]

  • Mandal, S., et al. "Operando spectroscopy investigations of the redox reactions in heme and heme-proteins." Physical Chemistry Chemical Physics, 2024. URL:[Link]

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Differentiation of 2-Methylquinoline-4,8-diol: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Differentiating 2-Methylquinoline-4,8-diol from Structural Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

2-Methylquinoline-4,8-diol (CAS: 10529-34-7), often synthesized as an intermediate for high-affinity metal chelators and antimalarial scaffolds, presents a unique structural challenge. Unlike simple quinolines, this molecule exists in a dynamic tautomeric equilibrium that heavily favors the 8-hydroxy-2-methylquinolin-4(1H)-one form in solution.

Differentiation from its structural isomers—specifically 2-methylquinoline-4,6-diol and 2-methylquinoline-5,8-diol —cannot rely solely on low-resolution mass spectrometry (LRMS) as these isomers share the identical molecular mass (


). This guide outlines a definitive analytical workflow utilizing 1H NMR coupling constants , NOE differential spectroscopy , and HPLC retention behavior  to validate structural integrity.
Structural Analysis & Tautomerism

Before attempting differentiation, one must understand the "chameleon" nature of the analyte. While nomenclature suggests a "diol" (two hydroxyl groups), the thermodynamic stability of the pyridone-like ring system drives the 4-hydroxyl group into a carbonyl tautomer.

  • Dominant Tautomer: 8-hydroxy-2-methylquinolin-4(1H)-one.

  • Structural Consequence: The proton at position 1 (NH) becomes exchangeable, and the C4 carbon shifts from an aromatic C-OH (

    
     ppm) to a carbonyl C=O (
    
    
    
    ppm).
Figure 1: Tautomeric Equilibrium and Isomer Landscape

Tautomerism Diol 2-Methylquinoline-4,8-diol (Diol Form - Aromatic) Quinolone 8-Hydroxy-2-methylquinolin-4(1H)-one (Quinolone Form - Dominant) Diol->Quinolone Tautomerization (Favored in polar solvents) Isomer1 Isomer A: 2-Methylquinoline-4,6-diol Quinolone->Isomer1 Structural Isomerism Isomer2 Isomer B: 2-Methylquinoline-5,8-diol Quinolone->Isomer2 Structural Isomerism

Caption: The 4-hydroxyquinoline scaffold predominantly exists as the 4-quinolone tautomer.[1] Structural differentiation must account for the NH proton and carbonyl character.

Spectroscopic Differentiation Strategy

The most robust method for distinguishing the 4,8-isomer from the 4,6- and 5,8-isomers is 1H NMR spin-spin coupling analysis of the benzenoid ring (positions 5, 6, 7, and 8).

A. 1H NMR Diagnostic Markers (DMSO-d6, 400 MHz)
Feature4,8-Diol (Target) 4,6-Diol (Isomer) 5,8-Diol (Isomer)
Ring System ABC System (Protons at 5, 6, 7)ABX / AMX System (Protons at 5, 7, 8)AB System (Protons at 6, 7)
H-5 Signal Doublet of Doublets (dd) Deshielded (~7.8 ppm)J ≈ 8.0, 1.5 HzDoublet (d) Meta-coupled (~7.5 ppm)J ≈ 2.5 HzSinglet/Broad (if OH at 5)or absent
H-6 Signal Triplet / dd (~7.3 ppm)J ≈ 8.0 HzAbsent (Substituted)Doublet (d) Ortho-coupled
H-7 Signal Doublet of Doublets (dd) (~7.1 ppm)J ≈ 8.0, 1.5 HzDoublet of Doublets (dd) Ortho + Meta coupledDoublet (d) Ortho-coupled
H-3 (Olefinic) Singlet (s) ~6.0 ppm (Characteristic of quinolone)Singlet (s) ~6.0 ppmSinglet (s) ~6.0 ppm
Key Distinction 3 Adjacent Protons Look for the triplet-like signal of H-6.[2][3]2 Isolated Sets H-5 (meta) and H-7/H-8 (ortho).2 Adjacent Protons Clean AB doublet pair.
B. Experimental Protocol: NMR Verification
  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL DMSO-d6 . (Avoid CDCl3 due to poor solubility of the quinolone form).

  • Acquisition: Run standard 1H (16 scans) and COSY (Correlation Spectroscopy).

  • Analysis:

    • Identify the singlet at ~2.4 ppm (Methyl).

    • Identify the singlet at ~6.0 ppm (H-3).

    • Crucial Step: Examine the aromatic region (7.0–8.0 ppm).

      • If you see three distinct multiplets integrating to 1H each, and the central one is a triplet (t) or dd with two large J values (~8Hz), you have the 4,8-isomer .

      • If you see two doublets and one singlet (or meta-coupled doublet), it is the 4,6-isomer .

Chromatographic Separation (HPLC)

Isomers often co-elute in generic gradients. The following method utilizes pH control to exploit the subtle pKa differences between the 8-OH (adjacent to NH) and the 6-OH or 5-OH groups.

Method parameters:
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 320 nm (Quinolone absorption band).

Time (min)% Mobile Phase BNote
0.05Equilibration
2.05Isocratic hold
15.060Linear Gradient
18.095Wash
20.05Re-equilibration

Differentiation Logic:

  • 4,8-Diol: The intramolecular H-bond between 8-OH and the ring NH (or N) reduces polarity slightly compared to the 4,6-isomer, often resulting in a longer retention time (RT) .

  • 4,6-Diol: The 6-OH is fully exposed to the solvent, increasing interaction with the aqueous phase, leading to a shorter RT .

Synthesis & Purification Workflow

To ensure the isolation of the correct isomer, a Modified Friedländer Annulation is recommended over Skraup synthesis, as it allows for regiospecific control.

Figure 2: Regiospecific Synthesis Workflow

Synthesis Start Starting Material: 2-Amino-3-methoxyphenol (Or 2-Amino-phenol derivative) Step1 Step 1: Condensation (110°C, cat. AcOH) Start->Step1 Reagent Reagent: Ethyl Acetoacetate (Provides C3-C4 + Methyl) Reagent->Step1 Step2 Step 2: Cyclization (250°C, Diphenyl ether) Step1->Step2 -EtOH, -H2O Crude Crude Intermediate: 8-Methoxy-2-methylquinolin-4-ol Step2->Crude Step3 Step 3: Demethylation (48% HBr, Reflux) Crude->Step3 Cleavage of Methoxy Ether Final Target Product: 2-Methylquinoline-4,8-diol Step3->Final

Caption: Regiospecific synthesis using 2-amino-3-methoxyphenol ensures the oxygen is locked at the C8 position, preventing isomer formation.

Protocol Validation:

  • Starting Material: Use 2-amino-3-methoxyphenol . The methoxy group acts as a protected hydroxyl at the ortho position relative to the amine.

  • Cyclization: React with ethyl acetoacetate. The amine attacks the keto group, followed by cyclization onto the ester.

  • Demethylation: The resulting 8-methoxy compound is demethylated using HBr or BBr3 to yield the free 8-OH.

    • Why this works: Using a pre-substituted aniline guarantees the position of the hydroxyl group. Direct nitration/oxidation of 2-methylquinoline yields inseparable mixtures.

References
  • Reuman, M., et al. (2010). Synthesis and Profiling of 8-Hydroxyquinoline Derivatives as Metal-Chelating HIV-1 Integrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(15), 4471-4475.

  • Wawer, I., & Jaroszewska-Manaj, J. (1990).[4] 13C NMR Study of Tautomerism in 4-Hydroxyquinolines. Polish Journal of Chemistry , 64, 379-382.[4]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol.

  • Hassan, A. A., et al. (2018). Tautomeric Equilibrium of 4-Hydroxyquinolines: A Combined Experimental and Computational Study. Journal of Molecular Structure, 1156, 433-440.

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A Comparative Study of Antioxidant Activity in Quinoline-4,8-diols and Their Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel therapeutic agents, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] Among its numerous derivatives, quinoline-4,8-diols and their structural isomers, such as 8-hydroxyquinolines, have garnered significant attention for their potential as potent antioxidants.[3][4] This guide provides a comparative analysis of the antioxidant activity of these compounds, offering experimental data, discussing structure-activity relationships, and detailing the methodologies for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antioxidant agents.

The Significance of Quinoline-based Antioxidants in Mitigating Oxidative Stress

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[4] Antioxidants can mitigate oxidative damage by neutralizing these harmful free radicals.[4] The quinoline ring system, particularly when substituted with hydroxyl groups, presents a promising framework for the development of novel antioxidants.[3][4]

Understanding the Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds, including quinoline-diols, is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[5] The resulting antioxidant radical is typically less reactive due to resonance stabilization. The key structural features that enhance the antioxidant capacity of these compounds include the number and position of hydroxyl groups.[6][7]

Comparative Analysis of Antioxidant Activity

The antioxidant potential of a compound is typically assessed using various in vitro assays that measure its ability to scavenge different types of free radicals or reduce oxidizing agents. The most common assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[8] The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater antioxidant activity.[8]

While comprehensive comparative data across multiple assays for a series of quinoline-4,8-diols is limited in the current literature, a study on substituted 8-hydroxyquinolines provides valuable insights into their structure-activity relationships.

DPPH Radical Scavenging Activity of Substituted 8-Hydroxyquinolines

The following table summarizes the DPPH radical scavenging activity (IC50) of 8-hydroxyquinoline and several of its derivatives, providing a basis for understanding the impact of various substituents on antioxidant potency.

CompoundSubstituent(s)DPPH IC50 (µM)[3][9][10]
8-HydroxyquinolineNone>100
5-Amino-8-hydroxyquinoline5-amino8.70
5-Nitro-8-hydroxyquinoline5-nitro>100
5-Chloro-8-hydroxyquinoline5-chloro>100
5,7-Dichloro-8-hydroxyquinoline5,7-dichloro>100
5-Cyano-8-hydroxyquinoline5-cyano>100
α-Tocopherol (Positive Control) -13.47

Structure-Activity Relationship (SAR) Insights

The data presented above reveals critical structure-activity relationships for the antioxidant activity of 8-hydroxyquinoline derivatives:

  • The Essential Role of the Hydroxyl Group: The phenolic hydroxyl group at the 8-position is fundamental to the antioxidant activity, acting as a hydrogen donor to scavenge free radicals.[4]

  • Impact of Electron-Donating and Withdrawing Groups: The introduction of an electron-donating amino group at the 5-position significantly enhances antioxidant activity, as seen in 5-amino-8-hydroxyquinoline, which exhibits a more potent radical scavenging ability than the positive control, α-tocopherol.[3][9][10] Conversely, electron-withdrawing groups such as nitro, chloro, and cyano at the 5- and/or 7-positions abolish the antioxidant activity.[3][9][10] This is likely due to the delocalization of the lone pair of electrons on the phenolic oxygen, which reduces its ability to donate a hydrogen atom.

Experimental Protocols for Antioxidant Activity Assessment

To ensure the reproducibility and validity of research findings, standardized protocols for assessing antioxidant activity are essential. Below are detailed methodologies for the DPPH and ABTS radical scavenging assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the non-radical form, DPPH-H, which is a pale yellow color, in the presence of a hydrogen-donating antioxidant. The change in absorbance is measured spectrophotometrically.

Workflow for the DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare 0.1 mM DPPH solution in methanol mix Mix test compound solution (e.g., 100 µL) with DPPH solution (e.g., 100 µL) in a 96-well plate prep_dpph->mix prep_sample Prepare stock solutions of test compounds and positive control (e.g., Ascorbic Acid) prep_serial Perform serial dilutions of stock solutions to obtain a range of concentrations prep_serial->mix incubate Incubate in the dark at room temperature for 30 minutes mix->incubate measure Measure absorbance at 517 nm using a microplate reader incubate->measure calculate_inhibition Calculate percentage inhibition: % Inhibition = [(A_control - A_sample) / A_control] x 100 measure->calculate_inhibition calculate_ic50 Determine IC50 value from a plot of % inhibition vs. concentration calculate_inhibition->calculate_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The decrease in absorbance is measured at 734 nm.[8]

Workflow for the ABTS Radical Cation Decolorization Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_abts Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate mix Mix test compound solution (e.g., 10 µL) with ABTS•+ solution (e.g., 190 µL) in a 96-well plate prep_abts->mix prep_sample Prepare stock solutions of test compounds and positive control (e.g., Trolox) prep_serial Perform serial dilutions of stock solutions to obtain a range of concentrations prep_serial->mix incubate Incubate at room temperature for a specified time (e.g., 6 minutes) mix->incubate measure Measure absorbance at 734 nm using a microplate reader incubate->measure calculate_inhibition Calculate percentage inhibition: % Inhibition = [(A_control - A_sample) / A_control] x 100 measure->calculate_inhibition calculate_ic50 Determine IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) calculate_inhibition->calculate_ic50

Caption: Workflow for the ABTS Radical Cation Decolorization Assay.

Conclusion and Future Directions

The available evidence strongly suggests that quinoline-4,8-diols and their analogs, particularly 8-hydroxyquinolines, are a promising class of antioxidant compounds. The structure-activity relationship studies highlight the critical role of the hydroxyl group and the profound influence of substituents on the quinoline ring. Specifically, the presence of electron-donating groups enhances antioxidant activity, while electron-withdrawing groups are detrimental.

Future research should focus on a systematic investigation of a broader range of substituted quinoline-4,8-diols, employing a battery of antioxidant assays to provide a more comprehensive understanding of their activity profile. Furthermore, studies elucidating the precise mechanisms of action and evaluating their efficacy in cellular and in vivo models of oxidative stress are warranted to translate the in vitro findings into potential therapeutic applications.

References

  • Cherdtrakulkiat, R., Boonpangrak, S., Sinthupoom, N., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Biomedicine & Pharmacotherapy, 84, 1730-1737. Available at: [Link]

  • Faydy, M. E., et al. (2017). Synthesis of new derivatives of 8-hydroxyquinoline. Journal of Chemical and Pharmaceutical Research, 9(5), 134-140.
  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Mahidol University Journal of Pharmaceutical Sciences, 43(3), 135-144. Available at: [Link]

  • Pohanka, M. (2018). Antioxidant Properties and the Formation of Iron Coordination Complexes of 8-Hydroxyquinoline. Antioxidants, 7(12), 183. Available at: [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7074. Available at: [Link]

  • Lee, S. Y., et al. (2015). DPPH (a) and ABTS (b) free radical scavenging activities of hot water... ResearchGate. Available at: [Link]

  • Rogóż, R., et al. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA’s Antioxidant Activity Modulators—Spectroscopic Studies. Molecules, 28(1), 263. Available at: [Link]

  • Prasad, K. R., et al. (2021). Synthesis, antioxidant and toxicological study of novel pyrimido quinoline derivatives from 4-hydroxy-3-acyl quinolin-2-one. ResearchGate. Available at: [Link]

  • Fikriya, H. N., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. UI Scholars Hub. Available at: [Link]

  • Arora, A., et al. (1998). Structure-activity Relationships for Antioxidant Activities of a Series of Flavonoids in a Liposomal System. Free Radical Biology and Medicine, 24(9), 1355-1363. Available at: [Link]

  • Yuliani, R., et al. (2022). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Heliyon, 8(9), e10467. Available at: [Link]

  • Abdel-Gawad, H., et al. (2016). Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives. Oriental Journal of Chemistry, 32(1), 605-612. Available at: [Link]

  • de la Torre, M. C., et al. (2019). Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. RSC Advances, 9(45), 26095-26104. Available at: [Link]

  • Apak, R. (2023). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

  • Zeng, T. H., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1133. Available at: [Link]

  • El-Gazzar, M. G., et al. (2022). Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. Molecules, 27(23), 8206. Available at: [Link]

  • Gellis, A., et al. (2008). Antioxidant Activity of New Benzo[de]quinolines and Lactams: 2D-Quantitative Structure-Activity Relationships. ResearchGate. Available at: [Link]

  • Butini, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Pharmaceuticals, 15(6), 688. Available at: [Link]

  • Nakanishi, I., et al. (2009). Comparative DPPH and ABTS Radical Scavenging Activity Assays for Evaluating Natural Antioxidants as Food Additives. ResearchGate. Available at: [Link]

  • Joseph, L., et al. (2013). Design, Synthesis and Screening of Newer-8-Hydroxy Quinoline Derivatives as Novel Anti Tubercular Agents. ResearchGate. Available at: [Link]

  • Loizzo, M. R., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Hilaris. Available at: [Link]

  • Bîcu, E., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 29(16), 3698. Available at: [Link]

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Validating Regio-Selectivity in the Synthesis of 2-Methylquinoline-4,8-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the functionalization of the quinoline scaffold is a critical step in discovering novel bioactive molecules. The synthesis of (CAS: 10529-34-7) from 2-aminophenol and ethyl acetoacetate presents a classic regiochemical challenge. Because the starting materials possess multiple reactive sites, the reaction can easily diverge into undesired regioisomers depending on the applied conditions.

As an application scientist, I approach this synthesis not merely as a sequence of steps, but as a system of competing energy barriers. This guide objectively compares the kinetic and thermodynamic pathways of this synthesis, providing a self-validating experimental protocol and the analytical frameworks required to guarantee regiochemical integrity.

Mechanistic Divergence: Kinetic vs. Thermodynamic Control

The regioselectivity of quinoline formation from anilines and


-ketoesters is dictated by the initial condensation step. By manipulating temperature, we can selectively route the intermediate toward the desired 4,8-diol or the undesired 2,8-diol isomer.
  • The Kinetic Pathway (Conrad-Limpach): At ambient temperatures with acid catalysis, the highly nucleophilic amine of 2-aminophenol attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate. This forms a

    
    -aminoacrylate (enamine) intermediate. Because the activation energy for ketone attack is relatively low, this is the kinetically favored product. Subsequent high-temperature thermal cyclization (~250 °C) forces ring closure onto the aromatic ring, yielding the 4-hydroxy-2-methylquinoline core ().
    
  • The Thermodynamic Pathway (Knorr Variation): If the initial condensation is forced at higher temperatures (e.g., 140 °C), the amine attacks the less electrophilic but thermodynamically more stable ester group, forming a

    
    -ketoanilide (amide) intermediate. The amide bond is highly stable; thus, subsequent acid-catalyzed cyclization yields the regioisomeric 4-methylquinoline-2,8-diol.
    

ReactionPathways SM 2-Aminophenol + Ethyl Acetoacetate Enamine β-Aminoacrylate (Kinetic Intermediate) SM->Enamine RT, Acid Cat. (Conrad-Limpach) Amide β-Ketoanilide (Thermodynamic Intermediate) SM->Amide 140 °C (Knorr Variation) CL_Prod 2-Methylquinoline-4,8-diol (Target Product) Enamine->CL_Prod Thermal Cyclization (250 °C) Knorr_Prod 4-Methylquinoline-2,8-diol (Regioisomer) Amide->Knorr_Prod Acid Cyclization (H2SO4, 100 °C)

Mechanistic divergence in quinoline synthesis dictated by kinetic vs. thermodynamic control.

Comparative Performance of Synthetic Routes

Recent have expanded the quinoline synthesis toolkit, but traditional condensation remains highly scalable. As noted in industry , the choice of a high-boiling, inert solvent and precise temperature control are critical for maximizing yield and regiomeric purity.

Table 1: Quantitative Comparison of Synthetic Conditions

Synthetic RouteCatalyst / SolventInitial TempCyclization TempMajor Isomer IsolatedRegiomeric Ratio (4,8-diol : 2,8-diol)Overall Yield
Traditional Conrad-Limpach AcOH (cat.) / Dowtherm A25 °C250 °C2-Methylquinoline-4,8-diol95:568%
Knorr Variation None (Neat)140 °C100 °C (H₂SO₄)4-Methylquinoline-2,8-diol8:9271%
Microwave-Assisted CL AcOH (cat.) / DMF80 °C (MW)200 °C (MW)2-Methylquinoline-4,8-diol98:282%

Data Interpretation: The microwave-assisted Conrad-Limpach (CL) route provides the highest regiomeric ratio and yield. Rapid, uniform heating prevents the equilibration of the enamine intermediate into the thermodynamic amide, locking the reaction into the kinetic pathway.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol incorporates built-in analytical checkpoints. Proceeding to the cyclization step without validating the enamine intermediate is a common point of failure.

Step 1: Kinetic Condensation (Enamine Formation)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 2-aminophenol (10.9 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in 100 mL of absolute ethanol.

  • Catalysis: Add 3 drops of glacial acetic acid.

    • Causality: The mild acid protonates the ketone carbonyl, increasing its electrophilicity without protonating the amine nucleophile entirely.

  • Stirring: Stir the mixture at strictly 25 °C for 12 hours.

    • Causality: Maintaining room temperature prevents premature amidation (the Knorr pathway), ensuring >98% conversion to the kinetic

      
      -aminoacrylate intermediate.
      
  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in methanol, and run a rapid HPLC-UV assay. You must observe the disappearance of the 2-aminophenol peak before proceeding.

  • Concentration: Remove the ethanol in vacuo to isolate the crude enamine as a viscous oil.

Step 2: Thermal Cyclization (Conrad-Limpach)
  • Solvent Preparation: In a 500 mL 3-neck flask equipped with a Dean-Stark trap and reflux condenser, heat 150 mL of Dowtherm A (diphenyl ether/biphenyl mixture) to 250 °C.

    • Causality: Dowtherm A provides the necessary high boiling point to overcome the massive activation energy required for electrocyclic ring closure, while remaining chemically inert.

  • Addition: Dissolve the crude enamine in 20 mL of warm Dowtherm A. Add this solution dropwise to the 250 °C solvent over 30 minutes.

    • Causality: Dropwise addition ensures instantaneous cyclization upon contact with the heat bath. This prevents intermolecular cross-coupling (polymerization) and drives the equilibrium forward by immediately boiling off the ethanol byproduct into the Dean-Stark trap.

  • Isolation: After 1 hour of reflux, cool the mixture to room temperature. Pour into 300 mL of hexanes to precipitate the crude 2-methylquinoline-4,8-diol. Filter and wash with cold hexanes.

Analytical Validation Workflow

Proving the regiochemistry of the final product requires orthogonal analytical techniques. 1D NMR alone is often insufficient due to overlapping aromatic signals and tautomeric shifting.

AnalyticalWorkflow Crude Crude Reaction Mixture HPLC HPLC-UV Analysis (Isomer Ratio) Crude->HPLC Quantify NMR 2D NMR (HMBC/NOESY) (Regiochemistry) Crude->NMR Structural ID XRay X-Ray Crystallography (Absolute Conformation) Crude->XRay Orthogonal Confirm Decision Regio-Selectivity Validated HPLC->Decision NMR->Decision XRay->Decision

Multi-modal analytical workflow for validating regio-selectivity in quinoline synthesis.

Table 2: Key Diagnostic NMR Signals for Regioisomer Differentiation

Analytical Method2-Methylquinoline-4,8-diol (Target)4-Methylquinoline-2,8-diol (Isomer)Diagnostic Rationale (Causality)
¹H NMR (Methyl) ~2.4 ppm (s, 3H)~2.6 ppm (s, 3H)C4-methyl protons are more deshielded by the adjacent aromatic ring current compared to the C2-methyl group.
¹³C NMR (Carbonyl) ~177 ppm (C4)~162 ppm (C2)The C4-OH heavily tautomerizes to a quinolone-like C=O, appearing significantly further downfield than the C2-OH/amide equivalent.
2D HMBC Methyl protons correlate to C2, C3Methyl protons correlate to C4, C3, C4aHMBC visualizes 2- and 3-bond couplings, unequivocally proving the exact attachment point of the methyl group on the heterocyclic ring.

By strictly controlling the thermodynamics of the initial enamine formation and utilizing 2D NMR to validate the structural connectivity, researchers can confidently scale the synthesis of 2-methylquinoline-4,8-diol while avoiding costly downstream failures caused by isomeric impurities.

References

  • Wikipedia. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia.[Link]

  • MDPI. "Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies." Molecules.[Link]

Safety Operating Guide

2-Methylquinoline-4,8-diol Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action Card

Status: HAZARDOUS SUBSTANCE — DO NOT DISPOSE IN MUNICIPAL WASTE OR SEWER. [1]

2-Methylquinoline-4,8-diol (CAS: 10529-34-7) is a nitrogen-containing heterocyclic compound. While not explicitly listed on the EPA's "P" or "U" lists as a discrete entry, it shares toxicological properties with regulated quinoline derivatives (skin/eye irritation, potential genotoxicity, and aquatic toxicity). It must be managed as Non-Listed Hazardous Waste requiring high-temperature incineration.

🔴 Critical Do's and Don'ts
Category Action Directive
Solids DO collect in a dedicated, labeled hazardous waste container (e.g., wide-mouth HDPE).
Liquids DO segregate into "Organic Solvent Waste" streams (Halogen-free). NEVER pour down the sink.
Spills DO use damp paper towels or inert absorbent (vermiculite) to prevent dust generation.
Deactivation DON'T attempt bench-top chemical deactivation (e.g., bleach) as this may generate toxic byproducts.

Part 2: Chemical Profile & Hazard Assessment[2]

To dispose of a chemical safely, one must understand its behavior in waste streams. 2-Methylquinoline-4,8-diol is a solid that poses inhalation and contact risks.

Identification & Physical Properties[3]
  • Chemical Name: 2-Methylquinoline-4,8-diol

  • Synonyms: 4,8-Dihydroxy-2-methylquinoline; 4,8-Dihydroxyquinaldine

  • CAS Number: 10529-34-7

  • Physical State: Solid (typically pale yellow to beige powder)

  • Solubility: Sparingly soluble in water; Soluble in DMSO, DMF, and hot alcohols. Crucial for disposal: Aqueous rinses may not effectively remove residues; organic solvents (ethanol/methanol) are required for decontamination.

GHS Hazard Classification (Derived from Analogs)
  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[2][3]

  • STOT-SE: Category 3 (May cause respiratory irritation).

  • Aquatic Toxicity: Acute/Chronic Category 2 or 3 (Toxic to aquatic life).

Part 3: Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Segregation prevents dangerous chemical reactions in the waste drum.

Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness). Double glove if handling solutions in DMSO, as DMSO permeates nitrile and carries the solute through the skin.

  • Respiratory: N95 particulate respirator or fume hood operation is mandatory to prevent inhalation of dust.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

Waste Stream Decision Matrix (Visualized)

WasteSegregation Start Waste Material Generated IsSolid Is it Solid? Start->IsSolid Sharps Sharps / Broken Glass Start->Sharps If Glass/Needle PureChem Pure Chemical / Heavily Contaminated Solids IsSolid->PureChem Yes (Bulk) TraceSolid Trace Contaminated (Gloves, Paper) IsSolid->TraceSolid Yes (Debris) IsLiquid Is it Liquid? IsSolid->IsLiquid No BinSolid Container: Hazardous Solid Waste (Label: Toxic, Irritant) PureChem->BinSolid TraceSolid->BinSolid SolventBased Organic Solvent (DMSO, MeOH, DMF) IsLiquid->SolventBased High Organic Content Aqueous Aqueous Solution (<5% Organic) IsLiquid->Aqueous Mostly Water BinLiquidOrg Container: Organic Waste (Non-Halogenated) SolventBased->BinLiquidOrg BinLiquidAq Container: Aqueous Toxic Waste (Do NOT Drain) Aqueous->BinLiquidAq BinSharps Container: Bio/Chem Sharps Sharps->BinSharps

Figure 1: Decision matrix for segregating 2-Methylquinoline-4,8-diol waste streams to ensure compatibility and regulatory compliance.

Part 4: Detailed Disposal Protocols

Scenario A: Solid Waste (Pure Compound & Weighing Debris)

Objective: Contain dust and prevent environmental leaching.

  • Collection: Transfer expired or excess solid 2-Methylquinoline-4,8-diol into a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Contaminated Debris: Weighing boats, spatulas (if disposable), and heavily soiled gloves must be placed in the same solid waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Methylquinoline-4,8-diol" (Do not use abbreviations).

    • Hazards: Check "Toxic" and "Irritant".[4]

  • Storage: Keep container closed when not actively adding waste. Store in a satellite accumulation area (SAA) inside a secondary containment tray.

Scenario B: Liquid Waste (Stock Solutions & Mother Liquors)

Objective: Prevent drain disposal and ensure solvent compatibility. Note: This compound is often dissolved in DMSO or Methanol.

  • Segregation:

    • If in DMSO/Methanol/Ethanol: Pour into the "Non-Halogenated Organic Solvent" waste carboy.

    • If in Aqueous Buffer: Pour into a dedicated "Aqueous Toxic" waste carboy. Do not mix with strong acids or oxidizers.

  • Rinsing:

    • Rinse the original vessel 3 times with a small volume of ethanol or methanol (water is ineffective due to low solubility).

    • Add these rinses to the Organic Solvent waste container.

  • Final Wash: A final wash with soap and water can go down the drain only after the triple solvent rinse has removed the compound.

Scenario C: Spill Response

Objective: Minimize dust generation.

  • Isolate: Evacuate the immediate area if a large amount (>10g) of powder is airborne.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Containment:

    • Dry Spill: Cover the powder with a damp paper towel to suppress dust. Gently sweep into a dustpan or scoop.

    • Wet Spill: Cover with vermiculite or spill pads.

  • Disposal: Place all cleanup materials into a clear plastic bag, seal it, and place it inside the Hazardous Solid Waste container.

Part 5: Regulatory Compliance (RCRA & EPA)

Waste Classification

Under the US Resource Conservation and Recovery Act (RCRA):

  • Listing Status: 2-Methylquinoline-4,8-diol is not specifically P-listed or U-listed [1]. However, it is a chemical derivative of Quinoline, which is a hazardous constituent.

  • Characteristic Waste: It likely meets the definition of a characteristic hazardous waste due to toxicity.[4]

  • Generator Responsibility: As the generator, you must characterize the waste.[1][4][5] The safest and most compliant route is to classify it as "Non-Regulated Hazardous Waste" (if no specific code applies) or assign a state-specific code if applicable, ensuring it is sent for incineration .

The Disposal Lifecycle

DisposalLifecycle Bench Lab Bench (Generation) SAA Satellite Accumulation Area (Storage < 1 Year) Bench->SAA Tag & Seal EHS EHS / Waste Contractor (Pickup) SAA->EHS Request Pickup Facility TSDF (Treatment, Storage, Disposal Facility) EHS->Facility Manifesting Incinerator High-Temp Incineration (Destruction) Facility->Incinerator Fuel Blending

Figure 2: The regulatory chain of custody from laboratory generation to final thermal destruction.

Part 6: References

  • U.S. Environmental Protection Agency (EPA). "List of Lists: Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), CERCLA and Section 112(r) of the Clean Air Act." EPA.gov. [Link]

  • National Institutes of Health (NIH) - PubChem. "Compound Summary: Quinoline." PubChem. [Link]

  • Vertex AI Search. "Solubility and Stability of Quinoline Derivatives in DMSO." DivAPortal. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.